Chlorine atom
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
chlorane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZGXHMUGYJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HCl, ClH | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROCHLORIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | hydrochloric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrochloric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | Hydrogen chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrogen_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15364-23-5 | |
| Details | Compound: Hydrochloric acid, dimer | |
| Record name | Hydrochloric acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2020711 | |
| Record name | Hydrochloric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999), Hydrogen chloride, anhydrous appears as a colorless gas with a sharp, pungent odor. Fumes strongly in moist air. Nonflammable. Corrosive to metals and tissues and irritating to the eyes and respiratory system. Heavier than air. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Used in the manufacture of rubber, pharmaceuticals, chemicals, and in gasoline refining and metals processing. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.77 ppm Source/use/other hazard: Ore, other metal refining/cleaning; food/pickling; petroleum; corrosive liq., Hydrogen chloride, refrigerated liquid appears as a colorless liquid with a sharp, pungent odor. Vapors are heavier than air. Long-term inhalation of low concentrations of vapors or short-term inhalation of high concentrations has adverse health effects. Exposure of the container to intense heat may cause its violent rupture and rocketing., Dry Powder; Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA; Water or Solvent Wet Solid, Clear, colourless or slightly yellowish, corrosive liquid having a pungent odour, Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] [NIOSH], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless to slightly yellow gas with a pungent, irritating odor., Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Hydrochloric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROCHLORIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Hydrogen chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
123 °F at 760 mmHg (USCG, 1999), -121 °F at 760 mmHg (A constant boiling azeotrope with water containing 20.22% hydrogen chloride boils at 227 °F.) (EPA, 1998), -121 °F at 760 mmHg (NIOSH, 2023), -85.05 °C at 760 mm Hg, -85.1 °C, -121 °F | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
82.3 g/100 g at 32 °F (NTP, 1992), 67 % at 86 °F (NIOSH, 2023), Soluble in water and in ethanol, Solubility in water, 82.3 g/100 g water at 0 °C; 67.3 g/100 g water at 30 °C; 63.3 g/100 g water at 40 °C; 59.6 g/100 g water at 50 °C; 56.1 g/100 g water at 60 °C, Solubility in methanol: 54.6 g/100 g solution at -10 °C; 51.3 g/100 g solution at 0 °C; 47.0 g/100 g solution at 20 °C; 43.0 g/100 g solution at 30 °C; solubility in ethanol: 45.4 g/100 g solution at 0 °C; 42.7 g/100 g solution at 10 °C; 41.0 g/100 g solution at 20 °C; 38.1 g/100 g solution at 30 °C; solubility in ether: 37.52 g/100 g solution at -10 °C; 35.6 g/100 g solution at 0 °C; 24.9 g/100 g solution at 20 °C; 19.47 g/100 g solution at 30 °C, Solubility in water, g/100ml at 30 °C: 67 (moderate), (86 °F): 67% | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROCHLORIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.05 at 59 °F for 10.17% weight/weight solution (EPA, 1998) - Denser than water; will sink, 1.639 g/L, Chemical/Physical Properties for Hydrogen chloride.[Table#1587], Density (gas): 1.00045 g/l, 1.27(relative gas density) | |
| Details | Hisham MW, Bommaraju TV; Hydrogen Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 28 Apr 2014 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Hisham MW, Bommaraju TV; Hydrogen Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 28 Apr 2014 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Hisham MW, Bommaraju TV; Hydrogen Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 28 Apr 2014 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Hisham MW, Bommaraju TV; Hydrogen Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 28 Apr 2014 | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.268 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.27 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.268 (Air = 1.000), Relative vapor density (air = 1): 1.3, 1.27 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
413.6 mmHg (USCG, 1999), 32452 mmHg at 70 °F ; 760 mmHg at -120.6 °F (NTP, 1992), 40.5 atm (NIOSH, 2023), 35,424 mm Hg at 25 °C, 40.5 atm | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Hydrochloric acid ... contains mainly volatile impurities such as chlorinated hydrocarbons. ... the impurities may be removed from the acid by stripping. Stripping with an inert gas stream, which results in lower energy consumption, is possible, although in most cases heating of the gas is preferable for environmental reasons. Inorganic impurities, in particular iron, are removed by ion exchange., Max limits as 0.003% ammonia; 0.000001% as 0.0001% free chlorine; 0.0001% heavy metals; 0.00002% iron; 0.0001% sulfate; and 0.0001% sulfite. | |
| Details | CONSIDINE. CHEMICAL AND PROCESS TECHNOL ENCYC 1974 p.588 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
7647-01-0 | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrochloric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrochloric acid [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrochloric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydrochloric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrogen chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/hydrogen-chloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Hydrochloric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrochloric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrochloric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTT17582CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-174.6 °F (Melting point is -13.7 °F for a 39.17% weight/weight solution.) (EPA, 1998), -174 °F (NIOSH, 2023), -114.22 °C, -114.2 °C, -174 °F | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of the Chlorine Atom
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of the chlorine atom. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data and the experimental basis for their determination.
Atomic and Physical Properties
Chlorine (Cl) is a halogen, located in Group 17 of the periodic table.[1] It is a highly reactive nonmetal and a strong oxidizing agent.[2] At room temperature, it exists as a diatomic gas (Cl₂) with a characteristic yellow-green color.[3][4]
The fundamental atomic and physical properties of chlorine are summarized in the tables below for easy reference and comparison.
Table 1: General and Atomic Properties of Chlorine
| Property | Value |
| Atomic Number | 17[3][5][6] |
| Standard Atomic Weight | 35.45 u[7] |
| Electron Configuration | [Ne] 3s²3p⁵[2][8][9][10] |
| Oxidation States | ±1, 3, 5, 7[11][12] |
| Electronegativity (Pauling Scale) | 3.16[13][14][15] |
| Covalent Radius | 99 pm[11][16] |
| Van der Waals Radius | 175 pm[17][18] |
| Ionic Radius (Cl⁻) | 181 pm[11][19] |
Table 2: Key Physical Properties of Chlorine
| Property | Value |
| Melting Point | -101.5 °C (171.6 K)[2][12] |
| Boiling Point | -34.04 °C (239.11 K)[2][12] |
| Density (at STP) | 3.2 g/L[2][12] |
| State at 20°C | Gas[14][16] |
Isotopes of Chlorine
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, which are the most abundant in nature.[7] There are also numerous radioactive isotopes, with ³⁶Cl being the longest-lived.[7]
Table 3: Natural Isotopes of Chlorine
| Isotope | Natural Abundance (%) | Atomic Mass (u) | Neutrons |
| ³⁵Cl | 75.77 | 34.9688527 | 18 |
| ³⁷Cl | 24.23 | 36.9659026 | 20 |
Electronic Properties
The electronic properties of chlorine, particularly its ionization energy and electron affinity, are crucial in determining its chemical behavior and reactivity.
Table 4: Electronic Properties of the this compound
| Property | Value |
| First Ionization Energy | 1251.2 kJ/mol |
| Second Ionization Energy | 2298 kJ/mol |
| Third Ionization Energy | 3822 kJ/mol |
| Electron Affinity | -349 kJ/mol |
Experimental Protocols
The determination of the fundamental properties of chlorine relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Isotopic Abundance Determination by Mass Spectrometry
The relative abundances of chlorine isotopes are determined using mass spectrometry.
Methodology:
-
Sample Preparation: The chlorine-containing sample is introduced into the ion source of the mass spectrometer. For gaseous samples like chlorine, it can be introduced directly.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons. This process removes electrons from the chlorine atoms or molecules, creating positively charged ions (e.g., Cl⁺ or Cl₂⁺).
-
Acceleration: The newly formed ions are then accelerated by an electric field, which propels them into the mass analyzer.
-
Deflection/Separation: The accelerated ions enter a magnetic field that is perpendicular to their direction of travel. The magnetic field deflects the ions into curved paths. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion; lighter isotopes (like ³⁵Cl⁺) are deflected more than heavier isotopes (like ³⁷Cl⁺).
-
Detection: An ion detector, positioned at the end of the mass analyzer, records the number of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum shows peaks corresponding to the different isotopes. The height or area of each peak is proportional to the relative abundance of that isotope. By comparing the intensities of the peaks for ³⁵Cl⁺ and ³⁷Cl⁺, their natural abundances can be calculated.
Ionization Energy Determination by Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a direct method for measuring the ionization energies of atoms and molecules.
Methodology:
-
Sample Introduction: A gaseous sample of chlorine atoms is introduced into a high-vacuum chamber.
-
Photon Irradiation: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a UV lamp or a synchrotron source.
-
Photoionization: If the energy of the photons is greater than the binding energy of an electron in the this compound, the electron is ejected.
-
Kinetic Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer. This device measures the kinetic energy of the photoelectrons.
-
Detection: A detector counts the number of photoelectrons at each kinetic energy.
-
Data Analysis: The binding energy of the electron (which is equal to the ionization energy for the outermost electron) is calculated using the following equation: Binding Energy = Photon Energy - Kinetic Energy of the Ejected Electron A spectrum of photoelectron intensity versus binding energy is generated. The peak corresponding to the lowest binding energy represents the first ionization energy of the this compound.[8][13]
Covalent Radius Determination by X-ray Crystallography
The covalent radius of chlorine is typically determined from the bond length in the diatomic chlorine molecule (Cl₂) in the solid state.
Methodology:
-
Crystal Growth: A single, high-quality crystal of chlorine is grown at low temperatures.
-
X-ray Diffraction: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.
-
Data Collection: A detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. This map reveals the positions of the atoms within the crystal lattice.
-
Bond Length Determination: From the solved crystal structure, the internuclear distance between the two chlorine atoms in a Cl₂ molecule can be precisely measured.
-
Covalent Radius Calculation: The covalent radius of chlorine is then calculated as half of this measured bond length.[1][2][15]
Visualizations of Atomic and Bonding Properties
The following diagrams illustrate the electron configuration and a typical bonding scenario for the this compound.
References
- 1. Covalent radius - Wikipedia [en.wikipedia.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. Van der Waals equation - Wikipedia [en.wikipedia.org]
- 5. Van der Waals radius - Wikipedia [en.wikipedia.org]
- 6. physlab.lums.edu.pk [physlab.lums.edu.pk]
- 7. The ionization energy of an atom can be measured by photo-electron - McMurry 8th Edition Ch 6 Problem 105 [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 10. World’s Fastest Electron Diffraction Snapshots of Atomic Motions in Gases [www6.slac.stanford.edu]
- 11. production.cbts.edu - How To Find Ionization Energy [production.cbts.edu]
- 12. rsc.org [rsc.org]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. Van_der_Waals_radius [chemeurope.com]
- 16. Khan Academy [khanacademy.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. yorku.ca [yorku.ca]
- 19. idc-online.com [idc-online.com]
The Discovery and History of the Chlorine Element: A Technical Guide
This guide provides a comprehensive overview of the discovery and history of the element chlorine, intended for researchers, scientists, and drug development professionals. It details the initial isolation by Carl Wilhelm Scheele, its confirmation as an element by Humphry Davy, and its early applications that became foundational to public health and industry.
Chapter 1: The Initial Discovery and Misidentification (1774)
The journey to identify chlorine began in an era dominated by the phlogiston theory, which posited that a fire-like element called "phlogiston" was contained within combustible bodies and released during combustion.
Carl Wilhelm Scheele's Landmark Experiment
In 1774, the Swedish chemist Carl Wilhelm Scheele conducted a pivotal experiment that resulted in the first isolation of chlorine gas.[1][2][3] At the time, Scheele was investigating the mineral pyrolusite (manganese dioxide, MnO₂).[3][4] His work, though groundbreaking, led him to misidentify the gas he produced based on the prevailing phlogiston theory.[4][5]
Experimental Protocol: Scheele's Synthesis of Chlorine
Scheele's methodology involved the reaction of the mineral pyrolusite with muriatic acid (now known as hydrochloric acid, HCl).[3][4]
-
Apparatus: A retort with a receiving flask.
-
Reactants:
-
Powdered black magnesia (pyrolusite, manganese dioxide, MnO₂).
-
Muriatic acid (hydrochloric acid, HCl).
-
-
Procedure:
The underlying chemical reaction is now known as: 4HCl + MnO₂ → MnCl₂ + 2H₂O + Cl₂ [1]
Caption: Scheele's experimental workflow for producing chlorine gas.
Observations and Interpretation
Scheele meticulously documented the properties of the new gas, noting its greenish-yellow color, a smell similar to aqua regia, its potent bleaching effect on litmus paper, and its lethal effect on insects.[1] However, constrained by the phlogiston theory, he did not recognize it as a new element.[4] Instead, he named it "dephlogisticated muriatic acid air," believing he had removed phlogiston from muriatic acid to produce this new gaseous substance.[1][6]
Chapter 2: Confirmation as an Element (1810)
For decades following Scheele's discovery, the scientific community widely believed the gas to be a compound containing oxygen, referring to it as "oxymuriatic acid."[7][8] This view was challenged and ultimately overturned by the work of Sir Humphry Davy.
Humphry Davy's Investigation
Sir Humphry Davy, a prominent English chemist known for his work in electrolysis, conducted a series of experiments aimed at decomposing the so-called "oxymuriatic acid" to isolate its supposed oxygen component.[7][9] Despite numerous attempts, he was unable to extract oxygen from the substance.
Experimental Protocol: Davy's Logical Disproof
-
Premise: If the greenish-yellow gas ("oxymuriatic acid") is a compound containing oxygen, then it should be possible to decompose it and release the oxygen.
-
Methodology: Davy attempted to decompose the dry gas by reacting it with various substances that have a high affinity for oxygen (e.g., passing it over heated carbon) to form carbon dioxide.
-
Result: No reaction that would indicate the presence of oxygen was observed. The gas did not break down into other components.
Caption: Logical progression of Davy's work identifying chlorine as an element.
Chapter 3: Early Characterization and Properties
Following its identification as an element, scientists began to characterize the physical and chemical properties of chlorine.
| Property | Historically Observed / Early Data | Modern Accepted Value | Citation(s) |
| Atomic Number | Not applicable | 17 | [5][10] |
| Atomic Mass | Not determined | 35.453 u | [2][5][10] |
| Appearance | Greenish-yellow gas | Greenish-yellow gas | [1][2][5][10] |
| Odor | Suffocating, sharp, similar to aqua regia or bleach | Choking, bleach-like smell | [1][5][11] |
| State at Room Temp. | Gas | Gas | [12] |
| Density | ~2.5 times heavier than air | 3.214 g/L (at 0°C, 1 atm) | [10][11] |
| Melting Point | Not determined | -101.0 °C / -100.98 °C | [10][12] |
| Boiling Point | Not determined | -34.6 °C / -33.97 °C | [10][12] |
| Reactivity | Highly reactive with metals and hydrogen | High reactivity, combines with most elements | [6][12][13] |
| Solubility | Poorly soluble in water | Poorly soluble in water | [10] |
Chapter 4: The Dawn of Application in Industry and Public Health
The potent chemical reactivity of chlorine was quickly harnessed for practical applications, most notably in bleaching and disinfection.
Development of Chemical Bleaching
French chemist Claude Berthollet was the first to apply Scheele's discovery for practical use in the textile industry.[1]
-
1785: Berthollet demonstrated that an aqueous solution of chlorine could effectively bleach fabrics.[1]
-
1789: He improved upon this by creating "Eau de Javel" (Javel Water).[1] This was produced by passing chlorine gas through a solution of sodium carbonate, creating a solution of sodium hypochlorite.[1]
-
1799: Scottish chemist Charles Tennant developed a more stable and commercially viable solid bleaching powder by passing chlorine gas over slaked lime (calcium hydroxide).[14]
Caption: Early industrial production pathways for chlorine-based bleaches.
Chlorine as a Disinfectant
The application of chlorine for public health began in the 19th century, transforming sanitation and the safety of drinking water.
-
1835: Chlorine was first used to remove odors from water.[15]
-
1890: It was recognized as an effective disinfectant for water.[15]
-
1897: In Maidstone, Kent (UK), a bleach solution was used to disinfect the water main following a typhoid outbreak, marking a pioneering use in public water systems.[16][17]
-
1908: Jersey City, New Jersey, became the first major U.S. city to adopt chlorination for its drinking water supply on a continuous basis.[15][16][17]
This adoption of chlorination was a major factor in the dramatic reduction of waterborne diseases such as cholera and typhoid fever in urban populations.[16]
References
- 1. Chlorine - Wikipedia [en.wikipedia.org]
- 2. C&EN: IT'S ELEMENTAL: THE PERIODIC TABLE - CHLORINE [pubsapp.acs.org]
- 3. WebElements Periodic Table » Chlorine » historical information [winter.group.shef.ac.uk]
- 4. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]
- 5. Chlorine (CL) | Research Starters | EBSCO Research [ebsco.com]
- 6. Carl Wilhelm Scheele – The Forgotten Chemist [frontiersin.org]
- 7. Humphry Davy - Wikipedia [en.wikipedia.org]
- 8. On This Day - Nov 15 : Chlorine declared element | Resource | RSC Education [edu.rsc.org]
- 9. ganeshiasacademy.wordpress.com [ganeshiasacademy.wordpress.com]
- 10. Physical and chemical characteristic of chlorine and its acidic compounds | MEL Chemistry [melscience.com]
- 11. britannica.com [britannica.com]
- 12. Chlorine Properties, Element & Facts - Lesson | Study.com [study.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. serviceindustrynews.net [serviceindustrynews.net]
- 15. What is Chlorination? — Safe Drinking Water Foundation [safewater.org]
- 16. foodsafetyguy.com [foodsafetyguy.com]
- 17. watershapes.com [watershapes.com]
electron configuration and orbital diagram of chlorine
An In-depth Technical Guide to the Electron Configuration and Orbital Diagram of Chlorine
Chlorine (Cl), with an atomic number of 17, is a halogen element located in Group 17 of the periodic table. Its chemical reactivity and physical properties are fundamentally dictated by the arrangement of its 17 electrons in various atomic orbitals. Understanding the electron configuration and orbital diagram of chlorine is crucial for predicting its bonding behavior, oxidation states, and interactions in molecular systems, which is of paramount importance in fields ranging from materials science to drug development.
The distribution of electrons in an atom is governed by three fundamental principles:
-
Aufbau Principle : This principle states that electrons occupy the lowest energy orbitals available before filling higher energy orbitals.
-
Pauli Exclusion Principle : This principle dictates that no two electrons in an atom can have the same set of four quantum numbers. This implies that an orbital can hold a maximum of two electrons, and they must have opposite spins.
-
Hund's Rule of Maximum Multiplicity : This rule states that for degenerate orbitals (orbitals of the same energy), electrons will first fill each orbital singly with parallel spins before any orbital is doubly occupied. This arrangement minimizes electron-electron repulsion and leads to a more stable state.
Electron Configuration of Chlorine
A neutral chlorine atom possesses 17 electrons. Following the Aufbau principle, these electrons fill the atomic orbitals in order of increasing energy (1s, 2s, 2p, 3s, 3p, ...).
The complete electron configuration for chlorine is written as: 1s² 2s² 2p⁶ 3s² 3p⁵ [1][2][3]
This notation indicates:
-
The 1s orbital contains 2 electrons.
-
The 2s orbital contains 2 electrons.
-
The three 2p orbitals contain a total of 6 electrons.
-
The 3s orbital contains 2 electrons.
-
The three 3p orbitals contain the remaining 5 electrons.
A shorthand notation can be used by referencing the electron configuration of the preceding noble gas. For chlorine, the preceding noble gas is Neon (Ne), which has the configuration 1s²2s²2p⁶. Therefore, the abbreviated electron configuration for chlorine is: [Ne] 3s² 3p⁵ [2][4]
The outermost electrons, known as valence electrons, are those in the highest principal energy level (n=3 for chlorine). Chlorine has 7 valence electrons (3s² 3p⁵), which defines its characteristic reactivity as a halogen.[1]
Quantitative Atomic Data for Chlorine
The fundamental properties of chlorine derived from its electronic structure are summarized below.
| Property | Value |
| Atomic Number (Z) | 17 |
| Number of Electrons | 17 |
| Ground State Electron Configuration | 1s² 2s² 2p⁶ 3s² 3p⁵[3] |
| Abbreviated Configuration | [Ne] 3s² 3p⁵ |
| Electron Distribution per Shell | 2, 8, 7[1] |
| Number of Valence Electrons | 7 |
| First Ionization Energy | 12.968 eV[5][6] |
| Second Ionization Energy | 23.81 eV[6] |
| Third Ionization Energy | 39.611 eV[6] |
| Electron Affinity | 3.62 eV (349 kJ/mol)[7] |
Orbital Diagram of Chlorine
The orbital diagram provides a more detailed visualization of the electron distribution, showing individual orbitals and the spin of the electrons within them. Each orbital is represented by a box (or a line), and electrons are represented by arrows (up ↑ for spin +1/2, down ↓ for spin -1/2).
For chlorine, the diagram is constructed as follows:
-
The 1s, 2s, and 3s orbitals are each a single box, filled with one up and one down arrow.
-
The 2p subshell consists of three degenerate orbitals (pₓ, pᵧ, p₂), each filled with two electrons of opposite spin.
-
The 3p subshell also has three degenerate orbitals. According to Hund's rule, the five electrons are distributed by placing one electron in each of the three orbitals first, all with parallel spins. The remaining two electrons then pair up in the first two 3p orbitals.[8] This results in two fully paired 3p orbitals and one half-filled 3p orbital, giving chlorine one unpaired electron.
The presence of this unpaired electron makes the this compound paramagnetic.[8]
Experimental Determination of Electron Configuration
The electron configurations of elements are determined experimentally, primarily through Photoelectron Spectroscopy (PES) , also known as Electron Spectroscopy for Chemical Analysis (ESCA) when using X-ray sources (XPS).[2][4]
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)
Objective: To measure the binding energies of electrons in an atom to verify its theoretical electron configuration.
Principle: XPS is an application of the photoelectric effect.[9] A sample is irradiated with a monochromatic beam of X-rays of a known high energy (hν).[2] These photons cause core and valence electrons to be ejected from the atoms in the sample. The kinetic energy (KE) of these emitted photoelectrons is measured by an electron energy analyzer. The binding energy (BE) of each electron can then be calculated using the equation:
BE = hν - KE - Φ
where Φ is the work function of the spectrometer.[2] Each orbital (1s, 2s, 2p, etc.) has a characteristic binding energy, allowing for the experimental mapping of the electronic structure.[10]
Methodology:
-
Sample Preparation: A sample of the element (in a solid form or adsorbed onto a solid substrate) is placed in the analysis chamber. For a gaseous element like chlorine, it can be cryogenically condensed onto a cooled substrate or analyzed in the gas phase with specialized equipment.
-
Vacuum System: The entire experiment is conducted under ultra-high vacuum (UHV) conditions (typically 10⁻⁹ to 10⁻¹⁰ mbar).[1] This is critical to prevent the emitted photoelectrons from colliding with gas molecules, which would alter their kinetic energy and prevent them from reaching the detector.[9]
-
X-ray Irradiation: The sample is irradiated with a focused, monochromatic X-ray beam, typically from an Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source.[11]
-
Electron Energy Analysis: The photoelectrons ejected from the sample are directed into an electron energy analyzer, most commonly a Concentric Hemispherical Analyzer (CHA).[10] The CHA uses an electric field to separate the electrons based on their kinetic energy.
-
Detection: An electron detector (e.g., a channeltron or microchannel plate) counts the number of electrons at each specific kinetic energy.
-
Data Acquisition and Analysis: The instrument generates a spectrum plotting the number of detected electrons (intensity) versus their binding energy.[8][9]
-
A survey scan is first performed to identify all elements present in the top 5-10 nm of the surface.[8][9]
-
High-resolution scans are then conducted for specific elemental peaks. The resulting spectrum for chlorine will show distinct peaks corresponding to the binding energies of the 1s, 2s, 2p, 3s, and 3p electrons, confirming the electron configuration. The area under each peak is proportional to the number of atoms of that element in the analysis volume.[8]
-
Visualizations
The following diagrams illustrate the logical principles governing chlorine's electronic structure and the resulting orbital diagram.
References
- 1. fiveable.me [fiveable.me]
- 2. fizipedia.bme.hu [fizipedia.bme.hu]
- 3. WebElements Periodic Table » Chlorine » properties of free atoms [webelements.com]
- 4. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 5. Ionization Energy | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pt.kle.cz [pt.kle.cz]
- 7. nuclear-power.com [nuclear-power.com]
- 8. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 9. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. diva-portal.org [diva-portal.org]
A Technical Guide to the Theoretical Calculation of Chlorine Atom's Electron Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the theoretical methods and computational protocols for accurately determining the electron affinity (EA) of the chlorine atom. Accurate EA values are fundamental in understanding chemical reactivity, charge transfer processes, and the behavior of chlorine-containing compounds in various scientific and pharmaceutical contexts.
Introduction: The Significance of Electron Affinity
Electron affinity is defined as the energy released when a neutral atom in the gaseous phase gains an electron to form a negative ion.[1] For a this compound (Cl), this process can be represented as:
Cl(g) + e⁻ → Cl⁻(g)
The accurate determination of this value is a significant challenge in computational chemistry, serving as a stringent test for the capabilities of theoretical methods to handle electron correlation and describe the diffuse nature of the electron density in an anion. The experimentally determined electron affinity for chlorine is approximately 3.613 eV (or 349 kJ/mol), which serves as the benchmark for evaluating the accuracy of theoretical approaches.[2][3][4]
Theoretical Background: The ΔE Approach
The most direct method for calculating the electron affinity is the ΔE approach . This involves computing the total electronic energy of the neutral this compound (E_Cl) and its corresponding anion (E_Cl⁻). The electron affinity is then the difference between these two energies:
EA = E_Cl - E_Cl⁻
While simple in concept, the accuracy of this method is critically dependent on the level of theory and the quality of the basis set used to solve the electronic Schrödinger equation for both the neutral atom and its anion.
Hierarchy of Computational Methodologies
The selection of a computational method involves a trade-off between accuracy and computational cost. The calculation of electron affinity is particularly sensitive to the treatment of electron correlation—the interaction between individual electrons that is only approximated in simpler models.
The Hartree-Fock (HF) Approximation
The Hartree-Fock method is the foundational ab initio method. It treats each electron as moving in an average, or mean field, created by all other electrons. However, it neglects the instantaneous electron-electron repulsion, known as electron correlation. Consequently, Hartree-Fock calculations systematically underestimate electron affinities and, in many cases, incorrectly predict that the anion is unstable.
Post-Hartree-Fock Methods
To achieve high accuracy, methods that explicitly account for electron correlation are necessary. These are known as post-Hartree-Fock methods.[5]
-
Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock solution. Second-order Møller-Plesset theory (MP2) is the most common starting point and typically recovers 80-90% of the correlation energy, offering a significant improvement over HF.
-
Configuration Interaction (CI): CI methods construct the wavefunction as a linear combination of different electronic configurations. While a full CI calculation would yield the exact solution within a given basis set, it is computationally prohibitive for all but the smallest systems. Truncated CI methods, like CISD (CI with single and double excitations), are more practical but have limitations.
-
Coupled Cluster (CC) Theory: Coupled Cluster theory is widely regarded as the "gold standard" for high-accuracy calculations on single-reference systems. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is particularly robust and often capable of achieving chemical accuracy (within 1 kcal/mol or ~0.04 eV).
Density Functional Theory (DFT)
Density Functional Theory offers a computationally less expensive alternative to post-Hartree-Fock methods. DFT methods calculate the energy based on the electron density rather than the complex wavefunction. The accuracy of DFT is entirely dependent on the quality of the exchange-correlation (XC) functional used.
-
Common Functionals: Hybrid functionals like B3LYP are widely used. However, many standard functionals suffer from self-interaction error, which can lead to an incorrect description of the diffuse electron density of anions and poor predictions of electron affinities.[6] For many anions, common DFT functionals incorrectly predict positive highest occupied molecular orbital (HOMO) energies, suggesting instability.
The following diagram illustrates the relationship between these key theoretical methods, highlighting the general trend of increasing accuracy and computational cost.
References
The Quantum Mechanical Model of the Chlorine Atom: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum mechanical model of the chlorine atom. It details the electronic structure, quantum numbers, and key energetic properties. Furthermore, it outlines the experimental methodologies employed to determine these characteristics, offering insights for researchers in various scientific disciplines, including drug development where understanding atomic interactions is crucial.
Core Principles of the Quantum Mechanical Model
The quantum mechanical model describes the behavior of electrons in atoms in terms of probabilities and wave-like properties. Unlike the Bohr model, which posits electrons in fixed orbits, this model defines regions of space around the nucleus where an electron is most likely to be found. These regions are known as atomic orbitals. The distribution and energy of electrons within these orbitals determine the chemical properties of an element. For chlorine, with an atomic number of 17, a neutral atom possesses 17 electrons.[1][2][3][4]
Electronic Structure of the this compound
The arrangement of electrons in an atom is described by its electron configuration, which is governed by the Aufbau principle, the Pauli exclusion principle, and Hund's rule.[5][6]
Electron Configuration
A this compound has 17 electrons distributed in shells and subshells.[1][2][3][4] The ground state electron configuration of a neutral this compound is 1s²2s²2p⁶3s²3p⁵ .[1][2][3][7] This can also be represented in an abbreviated form using the preceding noble gas, neon ([Ne]), as [Ne] 3s²3p⁵ .[2][3][8] The outermost shell, the third energy level (n=3), contains seven valence electrons, which are responsible for chlorine's high reactivity and its characteristic properties as a halogen.[1][2]
The distribution of electrons across the principal energy levels or shells is as follows:
Atomic Orbitals and Quantum Numbers
Each electron in an atom is described by a unique set of four quantum numbers, which define its energy and spatial properties.
-
Principal Quantum Number (n): Describes the electron's main energy level. For chlorine's outermost electrons, n = 3.[10][11]
-
Azimuthal Quantum Number (l): Defines the shape of the orbital. It can have values from 0 to n-1. For the 3s orbital, l = 0, and for the 3p orbitals, l = 1.[10][11]
-
Magnetic Quantum Number (mₗ): Specifies the orientation of the orbital in space. Its values range from -l to +l. For the 3p orbitals (l=1), mₗ can be -1, 0, or +1, corresponding to the pₓ, pᵧ, and p₂ orbitals.[10][11]
-
Spin Quantum Number (mₛ): Represents the intrinsic angular momentum of the electron, which has two possible values: +½ (spin up) or -½ (spin down).[10][11]
The 3p subshell of chlorine contains five electrons. According to Hund's rule, electrons will first singly occupy each of the three degenerate 3p orbitals before pairing up. This results in one unpaired electron in the this compound.[12] A possible set of quantum numbers for this unpaired electron would be n=3, l=1, mₗ=1, and mₛ=+½.[12][13]
Quantitative Data Summary
The quantum mechanical model is supported by quantitative data derived from spectroscopic experiments. Key properties for the this compound are summarized below.
Table 1: Ionization Energies of Chlorine
Ionization energy is the energy required to remove an electron from a gaseous atom or ion.
| Ionization Stage | Enthalpy (kJ mol⁻¹) | Enthalpy (eV) |
| 1st | 1251.19 | 12.96763 |
| 2nd | 2297.67 | 23.8136 |
| 3rd | 3840 | |
| 4th | 5137 | |
| 5th | 6530 | |
| 6th | 9353 | |
| 7th | 11019 |
Data sourced from NIST and WebElements.[8]
Table 2: Electron Affinity and Binding Energies
Electron affinity is the energy change that occurs when an electron is added to a neutral atom. Electron binding energy is the energy required to remove an electron from a specific orbital.
| Property | Value (kJ mol⁻¹) | Value (eV) |
| Electron Affinity | -349.0 | -3.613 |
| Electron Binding Energies | ||
| 1s | 2822 | |
| 2s | 270 | |
| 2p₁/₂ | 202 | |
| 2p₃/₂ | 200 |
Data sourced from WebElements and other chemical data sources.[8][14] Note: By convention, a negative sign for electron affinity indicates a release of energy.[14]
Experimental Protocols for Characterization
The electronic structure of chlorine is primarily investigated using spectroscopic techniques that probe the energy levels of its electrons.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly measuring the binding energies of electrons in an atom.
Methodology:
-
Sample Preparation: A source of atomic chlorine is required. This is typically achieved by generating a discharge in a mixture of molecular chlorine (Cl₂) and an inert gas like argon (Ar).[14] This dissociates the Cl₂ molecules into individual chlorine atoms.
-
Instrumentation:
-
Photon Source: A high-energy photon source, such as a synchrotron radiation source or a He Iα (21.22 eV) discharge lamp, is used to irradiate the sample.[14] Synchrotron radiation is particularly useful as it provides tunable, high-intensity photons over a wide energy range.[14]
-
Electron Energy Analyzer: A hemispherical or cylindrical mirror analyzer is used to measure the kinetic energy of the photoelectrons ejected from the chlorine atoms.
-
Vacuum System: The entire experiment is conducted under ultra-high vacuum (UHV) conditions (< 10⁻⁸ mbar) to prevent the photoelectrons from being scattered by other gas molecules.[10]
-
-
Data Acquisition:
-
The sample of atomic chlorine is irradiated with photons of a known energy (hν).
-
The emitted photoelectrons are collected by the energy analyzer, which measures their kinetic energy (KE).
-
The binding energy (BE) of each electron is then calculated using the equation: BE = hν - KE .
-
By scanning a range of kinetic energies, a spectrum of photoelectron intensity versus binding energy is generated. Each peak in the spectrum corresponds to the ionization of a specific atomic orbital (e.g., 3s, 3p).
-
Atomic Emission Spectroscopy (AES)
Atomic emission spectroscopy identifies the elemental composition of a sample by analyzing the light emitted from excited atoms.
Methodology:
-
Sample Preparation: For the analysis of chlorine, the sample containing chlorine is typically introduced into a high-energy source. If the sample is a solid or liquid, it must be nebulized or vaporized to introduce it into the excitation source.
-
Instrumentation:
-
Excitation Source: An Inductively Coupled Plasma (ICP) source is commonly used. The ICP is an argon plasma maintained at a temperature of 6,000 to 10,000 K. This high temperature is sufficient to atomize and excite the chlorine atoms.
-
Spectrometer: A spectrometer, often a polychromator or a sequential monochromator, is used to disperse the light emitted from the plasma into its constituent wavelengths.
-
Detector: A detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), measures the intensity of the light at each wavelength.
-
-
Data Acquisition:
-
The sample is introduced into the ICP, where chlorine atoms are excited to higher electronic energy levels.
-
As the excited electrons relax to lower energy levels, they emit photons of specific wavelengths, creating a characteristic line spectrum for chlorine.
-
The spectrometer separates these wavelengths, and the detector records their intensities.
-
The resulting emission spectrum shows a series of sharp lines at wavelengths unique to chlorine, which can be used for both qualitative identification and quantitative analysis. The wavelengths of these emission lines correspond to the energy differences between the electronic states of the this compound.[8]
-
Conclusion
The quantum mechanical model provides a robust framework for understanding the electronic structure and chemical behavior of the this compound. Its 1s²2s²2p⁶3s²3p⁵ electron configuration, with seven valence electrons and a single unpaired electron, dictates its high reactivity and tendency to form a -1 ion. The quantitative data from techniques like photoelectron and atomic emission spectroscopy provide experimental validation for this model, offering precise measurements of the energy levels within the atom. For professionals in fields such as drug development, a thorough understanding of these fundamental atomic properties is essential for modeling molecular interactions and designing novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. web.iyte.edu.tr [web.iyte.edu.tr]
- 3. "Angle-Resolved Photoelectron Spectrometry Of Atomic Chlorine Using Syn" by P. Van der Meulen, M. O. Krause et al. [stars.library.ucf.edu]
- 4. 269instruments [msuweb.montclair.edu]
- 5. researchgate.net [researchgate.net]
- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Chlorine | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Chlorine | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. stars.library.ucf.edu [stars.library.ucf.edu]
- 13. agilent.com [agilent.com]
- 14. nanoqam.ca [nanoqam.ca]
Dawn of Discovery: Unraveling the Reactivity of the Chlorine Atom
An In-depth Technical Guide on the Core Early Research for Researchers, Scientists, and Drug Development Professionals
The understanding of chlorine atom reactivity is a cornerstone of modern chemistry, with profound implications for fields ranging from organic synthesis to atmospheric chemistry and drug development. This whitepaper delves into the foundational early research that first illuminated the highly reactive nature of the this compound, focusing on the pivotal experiments and theoretical frameworks that laid the groundwork for our current knowledge.
Historical Context: From Discovery to the Dawn of Photochemistry
The story of chlorine's reactivity begins with its discovery. While Carl Wilhelm Scheele first produced chlorine gas in 1774, it was Humphry Davy in 1810 who correctly identified it as an element and named it for its pale green color.[1] Early observations noted its potent bleaching effects and reactivity with many substances.[1]
The 19th century saw the first quantitative studies of chlorine's reactivity, particularly its light-induced reaction with hydrogen. In 1801, William Cruickshank noted that a mixture of hydrogen and chlorine reacted in sunlight.[2] This was followed by the work of John Dalton in 1809, who observed an induction period in this photochemical reaction, and John W. Draper in 1841, who established that only absorbed light could initiate the reaction, a principle now known as the Grotthus-Draper Law.[2]
The Hydrogen-Chlorine Chain Reaction: A Paradigm Shift
The early 20th century marked a turning point in understanding chlorine's reactivity with the investigation of the explosive reaction between hydrogen and chlorine gas when exposed to light.[2] This reaction became a model system for studying chemical kinetics and reaction mechanisms.
Bodenstein's Observations and Nernst's Revolutionary Theory
In 1913, Max Bodenstein conducted meticulous experiments on the hydrogen-chlorine reaction, observing that the absorption of a single photon could lead to the formation of a vast number of hydrogen chloride molecules, indicating a highly efficient process. This phenomenon, known as a high quantum yield, could not be explained by simple one-to-one interactions between photons and reactant molecules.
It was Walther Nernst in 1918 who provided the groundbreaking explanation for Bodenstein's findings: the concept of a chain reaction . Nernst proposed that the initial photochemical step creates a reactive intermediate, a this compound, which then initiates a self-propagating series of reactions.[3]
The Three Pillars of the Chain Reaction
The mechanism of the hydrogen-chlorine chain reaction, a fundamental concept in free-radical chemistry, is characterized by three distinct stages: initiation, propagation, and termination.[4][5][6]
-
Initiation: The reaction is triggered by the absorption of light (hν), which provides the energy to break the covalent bond of a chlorine molecule (Cl₂), generating two highly reactive chlorine atoms (Cl•). This process is known as homolytic fission.[4][6]
-
Propagation: The chlorine atoms produced during initiation are the chain carriers. They react with hydrogen molecules (H₂) to produce hydrogen chloride (HCl) and a hydrogen atom (H•). The newly formed hydrogen atom then reacts with another chlorine molecule to form another molecule of HCl and a new this compound. This cycle continues, propagating the chain.
-
Termination: The chain reaction eventually ceases when the reactive free radicals are removed from the system. This can occur through the recombination of two chlorine atoms to form a stable chlorine molecule, the combination of two hydrogen atoms, or the reaction of a hydrogen atom with a this compound.
Quantitative Insights from Early Research
While the early 20th-century researchers laid the conceptual groundwork, their quantitative measurements were often limited by the available technology. The data they gathered was more focused on establishing relationships and reaction orders rather than determining precise rate constants as we do today.
| Parameter | Early Observation/Finding | Significance |
| Reaction Rate | The rate of the hydrogen-chlorine reaction was found to be directly proportional to the intensity of the absorbed light. | This supported the idea that light absorption was the initiating step of the reaction. |
| Quantum Yield | The quantum yield (number of HCl molecules formed per photon absorbed) was observed to be very high, on the order of 10⁴ to 10⁶. | This was the key piece of evidence that led Nernst to propose the chain reaction mechanism.[7] |
| Effect of Oxygen | The presence of even small amounts of oxygen was found to inhibit the reaction. | This suggested that oxygen acts as a chain terminator, reacting with the radical intermediates. |
Experimental Protocols of the Era
The experimental setups used in the early 20th century were rudimentary by modern standards but ingenious for their time. They primarily involved the manipulation and measurement of gases in glass apparatus.
The Draper Actinometer (Tithonometer)
For his quantitative studies of the effect of light on the hydrogen-chlorine reaction, John W. Draper developed an instrument he called a "tithonometer" or actinometer.
Methodology:
-
Gas Generation: Hydrogen and chlorine gases were generated by the electrolysis of concentrated hydrochloric acid within a sealed glass vessel.
-
Reaction Initiation: The vessel was exposed to a light source.
-
Measurement: As the hydrogen and chlorine gases reacted to form hydrogen chloride, which is highly soluble in the aqueous solution, the pressure inside the vessel decreased. This pressure change was measured by the movement of a liquid column in a connected manometer. The rate of this movement was used to quantify the rate of the reaction.
General Protocol for Gas-Phase Photochemical Reactions
The general approach for studying gas-phase reactions like the hydrogen-chlorine system involved the following steps:
-
Reactant Preparation and Purification: Hydrogen and chlorine gases were prepared and purified to remove any impurities, particularly oxygen, which was known to interfere with the reaction.
-
Mixing: The purified gases were introduced into a reaction vessel, typically made of glass, in the desired stoichiometric ratio.
-
Initiation: The reaction was initiated by exposing the vessel to a light source with a specific wavelength or intensity. Early experiments often used sunlight, while later studies employed more controlled artificial light sources.
-
Monitoring the Reaction: The progress of the reaction was monitored by measuring the change in pressure or volume of the gas mixture over time. This was often done using a manometer attached to the reaction vessel.
-
Analysis of Products: After the reaction, the composition of the resulting gas mixture was analyzed to determine the amount of product formed.
Visualizing the Core Concepts
The logical relationships and workflows of the early research into this compound reactivity can be effectively visualized using diagrams.
Conclusion: A Legacy of Inquiry
The early research on this compound reactivity, particularly the elucidation of the hydrogen-chlorine chain reaction, was a monumental achievement in chemistry. It not only explained a long-standing experimental puzzle but also introduced the fundamental concept of the chain reaction, which is now understood to be central to a vast array of chemical processes, from polymer synthesis to combustion. The pioneering work of scientists like Bodenstein and Nernst serves as a testament to the power of careful experimentation and bold theoretical leaps in advancing our understanding of the chemical world. For researchers and professionals in drug development, this foundational knowledge of free-radical chemistry remains critically relevant, as these highly reactive species play significant roles in both physiological and pathological processes, as well as in the synthesis of complex pharmaceutical molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 3. scribd.com [scribd.com]
- 4. Kinetic studies of reactions of hydrogen atoms with HCl, Cl2 and NOCl, and chlorine atoms with H2 and NOCl - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. purechemistry.org [purechemistry.org]
The Chlorine Atom: A Comprehensive Analysis within Periodic Trends
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorine atom (Cl), a halogen in the third period of the periodic table, possesses a unique combination of properties that render it a crucial element in a vast array of scientific and industrial applications, including organic synthesis, water purification, and pharmaceutical development. Its high reactivity and distinct electrochemical characteristics are a direct consequence of its atomic structure and its position within the periodic table. This technical guide provides an in-depth analysis of the this compound, focusing on its fundamental properties in the context of periodic trends. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for the determination of these properties are provided. Furthermore, logical relationships of periodic trends are visualized using Graphviz diagrams.
Fundamental Properties of the this compound
Chlorine has an atomic number of 17, meaning its nucleus contains 17 protons.[1][2][3][4] In its neutral state, it also has 17 electrons.[1][3][4] Its electron configuration is 1s²2s²2p⁶3s²3p⁵, or in noble gas notation, [Ne]3s²3p⁵.[1][2][4][5][6] This configuration places chlorine in Group 17 and Period 3 of the periodic table.[1][7] The seven electrons in its outermost shell (n=3) are its valence electrons, which are responsible for its chemical reactivity.[1][3]
Chlorine in the Context of Periodic Trends: A Quantitative Comparison
The properties of an element are not standalone; they are intricately linked to its position in the periodic table. The following tables provide a quantitative comparison of chlorine's key periodic properties with its neighboring elements: fluorine (F) and bromine (Br) in the same group, and sulfur (S) and argon (Ar) in the same period.
Table 1: Comparison of Atomic Radii (in picometers, pm)
| Element | Atomic Radius (pm) |
| Fluorine (F) | 50 |
| Chlorine (Cl) | 100 |
| Bromine (Br) | 114 |
| Sulfur (S) | 104 |
| Argon (Ar) | 98 |
Table 2: Comparison of First Ionization Energies (in kJ/mol)
| Element | First Ionization Energy (kJ/mol) |
| Fluorine (F) | 1681.0 |
| Chlorine (Cl) | 1251.2 |
| Bromine (Br) | 1139.9 |
| Sulfur (S) | 999.6 |
| Argon (Ar) | 1520.6 |
Table 3: Comparison of Electron Affinities (in kJ/mol)
| Element | Electron Affinity (kJ/mol) |
| Fluorine (F) | -328.0 |
| Chlorine (Cl) | -349.0 |
| Bromine (Br) | -324.6 |
| Sulfur (S) | -200.4 |
| Argon (Ar) | >0 |
Table 4: Comparison of Electronegativity (Pauling Scale)
| Element | Electronegativity (Pauling Scale) |
| Fluorine (F) | 3.98 |
| Chlorine (Cl) | 3.16 |
| Bromine (Br) | 2.96 |
| Sulfur (S) | 2.58 |
| Argon (Ar) | - |
Experimental Protocols for Determining Periodic Properties
The quantitative data presented above are determined through sophisticated experimental techniques. The following sections detail the methodologies for measuring these key atomic properties.
Determination of Atomic Radius
The atomic radius is a measure of the size of an atom. However, due to the probabilistic nature of electron clouds, its definition and measurement are not straightforward.[8] Experimental methods provide estimations based on the distances between atoms in different states.
-
X-Ray Diffraction: This is a primary method for determining the atomic radius of elements in their crystalline solid state.[9][10]
-
Principle: A beam of X-rays is directed at a crystal of the element. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a characteristic diffraction pattern.
-
Methodology:
-
A single crystal of the element is mounted on a goniometer.
-
A monochromatic X-ray beam of a known wavelength is focused on the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
By analyzing the angles and intensities of the diffracted beams (Bragg's Law), the electron density map of the crystal can be constructed.
-
The distance between the nuclei of adjacent atoms is determined from this map. For non-metallic elements like chlorine (in its solid diatomic form), the covalent radius is taken as half the internuclear distance.
-
-
-
Electron Diffraction: This technique is analogous to X-ray diffraction but uses a beam of electrons instead.[9] It is particularly useful for gaseous samples.
-
Principle: A high-energy beam of electrons is passed through a gaseous sample of the element. The electrons are scattered by the atoms, creating a diffraction pattern.
-
Methodology:
-
The element is vaporized to produce a gaseous sample.
-
A focused beam of high-energy electrons is directed through the gas.
-
The resulting diffraction pattern of concentric rings is captured on a photographic plate or a detector.
-
The analysis of the spacing of these rings allows for the calculation of the internuclear distances in the molecules, from which the atomic radius can be derived.
-
-
Determination of Ionization Energy
Ionization energy is the minimum energy required to remove an electron from a neutral atom in its gaseous state.
-
Photoelectron Spectroscopy (PES): This is a direct and highly accurate method for measuring ionization energies.
-
Principle: A sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons (photoelectrons). The kinetic energy of these ejected electrons is measured.
-
Methodology:
-
A gaseous sample of the atoms is introduced into a high-vacuum chamber.
-
The sample is irradiated with a monochromatic beam of high-energy photons of a known energy (E_photon).
-
The ejected photoelectrons pass through an energy analyzer, which measures their kinetic energy (KE_electron).
-
The binding energy of the electron (which is equal to the ionization energy for the outermost electron) is calculated using the equation: Ionization Energy = E_photon - KE_electron .
-
-
-
Electron Impact Ionization: This method involves bombarding atoms with a beam of electrons.
-
Principle: A beam of electrons with a variable and known kinetic energy is directed at a gaseous sample of atoms. The minimum electron energy required to cause ionization is the ionization energy.
-
Methodology:
-
A gaseous sample of the element is introduced into an ionization chamber.
-
A beam of electrons is accelerated to a specific kinetic energy and directed at the sample.
-
The resulting ions are detected.
-
The experiment is repeated with varying electron kinetic energies to determine the threshold energy at which ionization first occurs. This threshold energy corresponds to the first ionization energy.
-
-
Determination of Electron Affinity
Electron affinity is the energy change that occurs when an electron is added to a neutral atom in the gaseous state to form a negative ion.
-
Magnetron Method: This technique utilizes a magnetic field to separate electrons from negative ions.
-
Principle: In a device called a magnetron, thermal electrons and negative ions are produced from a hot filament in the presence of the gaseous sample. A magnetic field is applied to deflect the lighter electrons, allowing the heavier negative ions to be collected and measured.
-
Methodology:
-
A gaseous sample of the element is introduced into a magnetron tube containing a filament.
-
The filament is heated to produce a stream of thermal electrons.
-
These electrons interact with the gas atoms to form negative ions.
-
A magnetic field perpendicular to the electric field is applied. This field deflects the electrons onto a separate collector, while the much heavier negative ions are collected on a different electrode.
-
By measuring the ratio of the ion current to the electron current at different temperatures, the equilibrium constant for the electron attachment reaction can be determined, from which the electron affinity is calculated.
-
-
-
Thermal Charge Transfer: This method involves the transfer of an electron from a known reactant ion to the atom of interest.
-
Principle: A reactant ion with a known electron affinity is allowed to react with the neutral atom being studied. If the electron affinity of the atom is higher than that of the reactant ion, an electron transfer will occur.
-
Methodology:
-
A reactant negative ion with a well-characterized electron affinity is generated and selected in a mass spectrometer.
-
These ions are then reacted with a gaseous sample of the neutral atoms under investigation in a reaction cell.
-
The products of the reaction are analyzed by a second mass spectrometer to determine if electron transfer has occurred.
-
By studying the kinetics and equilibrium of this charge transfer reaction, the electron affinity of the atom can be determined relative to the known standard.
-
-
Determination of Electronegativity
Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons. Unlike the other properties, it is not a directly measurable quantity but is calculated based on other atomic and molecular properties.[11]
-
Pauling Scale: This is the most widely used electronegativity scale and is based on bond energies.[11][12][13]
-
Principle: The difference in electronegativity between two atoms A and B is related to the difference between the experimental bond energy of the A-B bond and the theoretical bond energy of a purely covalent A-B bond.
-
Methodology:
-
The bond dissociation energies of the homonuclear diatomic molecules A-A and B-B, and the heteronuclear diatomic molecule A-B are experimentally determined.
-
The "ionic resonance energy" (Δ) is calculated as the difference between the experimental A-B bond energy and the geometric mean of the A-A and B-B bond energies.
-
The difference in electronegativity (χ_A - χ_B) is then calculated using the Pauling equation: |χ_A - χ_B| = 0.102 * √Δ (where Δ is in kJ/mol).
-
By assigning a reference value to one element (originally fluorine at 3.98), a relative scale of electronegativity for all other elements can be established.
-
-
Visualizing Periodic Trends and Their Interrelationships
The following diagrams, generated using the DOT language, illustrate the logical relationships between the periodic trends and how they influence the properties of the this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ionization energy - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental determination of electron affinities. Part 11.—Electron capture by some cyanocarbons and related compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Atomic radius - Wikipedia [en.wikipedia.org]
- 9. How To Determine Atomic Radius - Housing Innovations [dev.housing.arizona.edu]
- 10. quora.com [quora.com]
- 11. Electronegativity - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. britannica.com [britannica.com]
A Technical Guide to the Ionization Energy and Electronegativity of Chlorine for Researchers and Drug Development Professionals
Abstract
Chlorine, a halogen of significant industrial and biological relevance, possesses fundamental atomic properties that dictate its chemical behavior and its utility in fields ranging from materials science to pharmacology. This technical guide provides an in-depth examination of two such properties: ionization energy and electronegativity. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details the experimental and theoretical methodologies for their determination, and explores the practical implications of these properties, particularly in the context of drug design and biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodological principles are elucidated, and key concepts are visualized through logical diagrams to facilitate a comprehensive understanding.
Core Properties of Chlorine: Quantitative Data
The ionization energy and electronegativity of chlorine are critical parameters that influence its bonding characteristics, reactivity, and interactions with biological macromolecules. This section provides a summary of the accepted quantitative values for these properties.
Ionization Energies of Chlorine
Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or ion. The successive ionization energies of chlorine provide insight into its electronic structure and the stability of its electron shells.
| Ionization Energy | Value (kJ/mol) | Value (eV/atom)[1][2] |
| First (IE₁) | 1251.2 | 12.968[3] |
| Second (IE₂) | 2298 | |
| Third (IE₃) | 3822 | |
| Fourth (IE₄) | 5159 | |
| Fifth (IE₅) | 6542 | |
| Sixth (IE₆) | 9362 | |
| Seventh (IE₇) | 11018 | |
| Eighth (IE₈) | 33604 | |
| Ninth (IE₉) | 38600 | |
| Tenth (IE₁₀) | 43961 | |
| Data sourced from multiple chemical databases and literature.[4] |
The significant jump in ionization energy after the seventh ionization corresponds to the removal of an electron from a core, noble-gas-like electron configuration ([Ne]), highlighting the stability of a filled electron shell.[5]
Electronegativity of Chlorine
Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons.[6] Several scales have been developed to quantify this property, with the Pauling, Mulliken, and Allred-Rochow scales being the most widely recognized.
| Electronegativity Scale | Value (Pauling Units) |
| Pauling | 3.16[7][8][9] |
| Mulliken-Jaffe | 3.10 |
| Allred-Rochow | 2.83[7] |
| Sanderson | 3.48[7] |
The variation in values reflects the different theoretical and empirical bases of each scale.[10][11] The Pauling scale, based on bond energies, is the most commonly used.[6][8]
Experimental and Theoretical Protocols
The determination of ionization energy and electronegativity relies on a combination of sophisticated experimental techniques and theoretical calculations. This section outlines the fundamental principles of these methodologies.
Determination of Ionization Energy: Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is a direct experimental technique used to measure the ionization energies of atoms and molecules.[12] The core principle involves the photoelectric effect, where an electron is ejected from a substance upon irradiation with high-energy photons.[13]
Methodology Overview:
-
Sample Preparation: A gaseous sample of chlorine atoms is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a UV lamp (for valence electrons) or an X-ray source (for core electrons).[12][13]
-
Electron Ejection: If the photon energy (hν) is greater than the binding energy of an electron, the electron is ejected from the atom.
-
Kinetic Energy Analysis: The kinetic energy (KE) of the ejected photoelectrons is measured by an electron energy analyzer.
-
Ionization Energy Calculation: The binding energy (BE), which corresponds to the ionization energy for that electron, is calculated using the following equation: BE = hν - KE
The resulting photoelectron spectrum is a plot of the number of ejected electrons versus their binding energy. Each peak in the spectrum corresponds to the ionization from a specific atomic orbital.
Determination of Electronegativity
Electronegativity is not a directly measurable property but is calculated based on other atomic properties.[6]
Linus Pauling's method is based on the concept of "excess" bond energy. The electronegativity difference between two atoms (A and B) is related to the difference between the experimental bond dissociation energy of the A-B bond and the theoretical covalent bond energy.[14]
Methodological Principle:
-
Measure Bond Energies: Experimentally determine the bond dissociation energies of the homonuclear molecules A-A and B-B, and the heteronuclear molecule A-B.
-
Calculate Theoretical Covalent Bond Energy: The theoretical purely covalent bond energy is estimated as the geometric mean of the A-A and B-B bond energies.
-
Determine Excess Bond Energy (Δ): Δ = E(A-B)experimental - [E(A-A) * E(B-B)]1/2
-
Calculate Electronegativity Difference: The difference in electronegativity is then calculated using the Pauling equation: |χA - χB| = 0.102 * √Δ (where Δ is in kJ/mol).
-
Assign Relative Electronegativities: By assigning a reference value to one element (fluorine is assigned a value of 4.0), a relative scale of electronegativity for all other elements can be established.[15]
Robert Mulliken proposed that electronegativity is the average of the first ionization energy (IE₁) and the electron affinity (EA) of an atom.[16]
Calculation:
χM = (IE₁ + EA) / 2
The values are typically in electron volts. To compare with the Pauling scale, a conversion factor is used.[16]
This scale defines electronegativity as the electrostatic force exerted by the effective nuclear charge (Zeff) on the valence electrons at the covalent radius (rcov).[1]
Calculation:
χAR = (0.359 * Zeff / rcov²) + 0.744
Zeff is calculated using Slater's rules.
Applications in Drug Development and Signaling Pathways
The electronegativity of chlorine and the physiological role of the chloride ion are of paramount importance in drug design and understanding biological signaling.
Role of Chlorine's Electronegativity in Drug Design
The introduction of a chlorine atom into a drug molecule can significantly alter its physicochemical properties and, consequently, its pharmacological activity.[17] This is a common strategy in medicinal chemistry, often referred to as "halogen tuning."[18]
Key Effects of Chlorine Substitution:
-
Modulation of Lipophilicity: The electronegative this compound can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[12]
-
Enhanced Binding Affinity: Chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket.[19][20] This can lead to a more stable drug-receptor complex and increased potency.
-
Metabolic Stability: The strong carbon-chlorine bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.
-
Conformational Control: The steric bulk and electronic properties of chlorine can influence the preferred conformation of a drug molecule, potentially locking it into a bioactive shape.
Chloride Ions in Biological Signaling
The chloride ion (Cl⁻) is the most abundant physiological anion and plays a crucial role in numerous signaling pathways, particularly in the nervous system.[21]
GABAergic and Glycinergic Inhibition:
Gamma-aminobutyric acid (GABA) and glycine are the primary inhibitory neurotransmitters in the central nervous system. Their receptors, GABAA and glycine receptors, are ligand-gated ion channels that are permeable to chloride ions.[22]
Signaling Pathway:
-
Neurotransmitter Release: GABA or glycine is released from a presynaptic neuron into the synaptic cleft.
-
Receptor Binding: The neurotransmitter binds to its respective receptor on the postsynaptic membrane.
-
Channel Opening: This binding event causes a conformational change in the receptor, opening the integrated chloride channel.
-
Chloride Influx: Due to a higher extracellular concentration, chloride ions flow into the postsynaptic neuron.
-
Hyperpolarization: The influx of negatively charged chloride ions makes the inside of the neuron more negative, a process called hyperpolarization.
-
Inhibition: This hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, thus inhibiting the postsynaptic neuron.
Conclusion
A thorough understanding of the ionization energy and electronegativity of chlorine is fundamental for researchers and professionals in drug development. These core properties provide a predictive framework for the chemical and biological behavior of chlorine-containing compounds. The ability to precisely measure ionization energies through techniques like photoelectron spectroscopy and to calculate electronegativity using established scales allows for the rational design of molecules with desired properties. In the pharmaceutical sciences, the judicious use of chlorine's electronegativity through halogen tuning is a powerful strategy for optimizing drug efficacy, selectivity, and pharmacokinetic profiles. Furthermore, the role of the chloride ion as a key signaling molecule in the nervous system underscores the broader biological significance of this element. This guide serves as a foundational resource, integrating quantitative data, methodological principles, and practical applications to support ongoing research and development efforts.
References
- 1. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. psiberg.com [psiberg.com]
- 6. stars.library.ucf.edu [stars.library.ucf.edu]
- 7. ck12.org [ck12.org]
- 8. Electronegativity determination of individual surface atoms by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bethunecollege.ac.in [bethunecollege.ac.in]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Chlorine | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. eurochlor.org [eurochlor.org]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cl− as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemistry, Chloride Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Properties of Atomic Chlorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic chlorine (Cl), a halogen with atomic number 17, possesses a rich and complex atomic spectrum that is of significant interest in various scientific and industrial fields. Its high reactivity and distinct spectroscopic signature make it a crucial element in plasma physics, atmospheric chemistry, and industrial process monitoring. Understanding the spectroscopic properties of atomic chlorine is fundamental for developing and optimizing applications ranging from semiconductor manufacturing to pharmaceutical production. This technical guide provides a comprehensive overview of the core spectroscopic properties of atomic chlorine, detailed experimental protocols for its study, and visual representations of key processes and workflows.
Core Spectroscopic Properties of Atomic Chlorine
The spectroscopic characteristics of an element are dictated by its electronic structure. Atomic chlorine has an electron configuration of [Ne] 3s²3p⁵, with seven valence electrons.[1] This configuration gives rise to its characteristic spectral lines, which are observed when an electron transitions between different energy levels.
Electron Configuration and Term Symbols
The ground state electron configuration of a neutral chlorine atom is 1s²2s²2p⁶3s²3p⁵.[1] The arrangement of the five electrons in the 3p orbital determines the ground state term symbol, which is ²P°₃/₂. The "2" indicates a doublet state, "P" signifies the total orbital angular momentum, the "°" denotes odd parity, and "3/2" is the total angular momentum.
Ionization Energies and Electron Affinity
The energy required to remove the outermost electron from a neutral this compound in its gaseous state, its first ionization energy, is 12.96763 eV.[1] The electron affinity of chlorine, which is the energy released when an electron is added to a neutral atom, is 3.612724 eV.[1] A comprehensive list of the ionization energies for chlorine is provided in the table below.
Table 1: Fundamental Properties of Atomic Chlorine
| Property | Value |
| Atomic Number | 17 |
| Atomic Weight | 35.45 u |
| Ground State Electron Configuration | [Ne] 3s²3p⁵ |
| Ground State Term Symbol | ²P°₃/₂ |
| First Ionization Energy | 12.96763 eV |
| Electron Affinity | 3.612724 eV |
Energy Levels and Spectral Lines
The electronic transitions between different energy levels in the this compound give rise to a characteristic emission and absorption spectrum. The National Institute of Standards and Technology (NIST) Atomic Spectra Database provides extensive, critically evaluated data on these energy levels and spectral lines.[2] The ground state is a fine-structure doublet, ²P°₃/₂ and ²P°₁/₂, separated by a small energy difference.
Table 2: Prominent Energy Levels of Neutral Chlorine (Cl I)
| Configuration | Term | J | Level (cm⁻¹) |
| 3s²3p⁵ | ²P° | 3/2 | 0.00 |
| 3s²3p⁵ | ²P° | 1/2 | 882.35 |
| 3s²3p⁴(³P)4s | ⁴P | 5/2 | 71958.363 |
| 3s²3p⁴(³P)4s | ⁴P | 3/2 | 72488.568 |
| 3s²3p⁴(³P)4s | ⁴P | 1/2 | 72827.038 |
| 3s²3p⁴(³P)4s | ²P | 3/2 | 74225.846 |
| 3s²3p⁴(³P)4s | ²P | 1/2 | 74865.667 |
| 3s²3p⁴(³P)4p | ⁴P° | 5/2 | 82918.893 |
| 3s²3p⁴(³P)4p | ⁴D° | 7/2 | 83894.037 |
| 3s²3p⁴(¹D)4s | ²D | 5/2 | 84120.263 |
| 3s³3p⁶ | ²S | 1/2 | 85678.94 |
Transition Probabilities
The intensity of a spectral line is related to the probability of the corresponding electronic transition occurring. This is quantified by the Einstein A coefficient (Aₖᵢ), which represents the rate of spontaneous emission from an upper energy level k to a lower level i. The NIST database provides these values for many of the spectral lines of atomic chlorine.
Table 3: Selected Spectral Lines and Transition Probabilities for Neutral Chlorine (Cl I)
| Wavelength (Å) | Transition (Lower Level → Upper Level) | Eᵢ (cm⁻¹) | Eₖ (cm⁻¹) | Aₖᵢ (10⁸ s⁻¹) |
| 1347.240 | 3p⁵ ²P°₃/₂ → 3p⁴(³P)4s ²P₃/₂ | 0.00 | 74225.846 | 4.19 |
| 1351.657 | 3p⁵ ²P°₁/₂ → 3p⁴(³P)4s ²P₁/₂ | 882.35 | 74865.667 | 3.23 |
| 8375.94 | 3p⁴(³P)4s ⁴P₅/₂ → 3p⁴(³P)4p ⁴D°₇/₂ | 71958.363 | 83894.037 | - |
| 7256.6 | 3p⁴(³P)4p ⁴P°₅/₂ → 3s3p⁶ ²S₁/₂ | 82918.893 | 85678.94 | 0.15 |
Experimental Protocols
The study of atomic chlorine's spectroscopic properties requires specialized experimental techniques to generate and excite the atoms, and to detect and analyze the emitted or absorbed radiation.
Generation of Atomic Chlorine
Atomic chlorine is highly reactive and does not exist in significant quantities under normal conditions. Therefore, it must be generated in-situ for spectroscopic analysis. Common methods include:
-
Photodissociation of Chlorine-Containing Molecules: Molecular chlorine (Cl₂) or other chlorine compounds like chlorine dioxide (ClO₂) can be dissociated into chlorine atoms using ultraviolet (UV) light. A laser, such as a picosecond laser, can be used to achieve this with high temporal and spatial control.
-
Microwave or Radio-Frequency (RF) Discharge: Passing a chlorine-containing gas through a high-frequency electromagnetic field creates a plasma in which molecular bonds are broken, producing a significant population of chlorine atoms.
-
Chemical Reactions: Certain chemical reactions can produce atomic chlorine. For instance, the reaction of chloride ions with sulfate radicals in an aqueous solution can generate chlorine atoms for study.
Caption: Photodissociation of molecular chlorine to generate atomic chlorine.
Atomic Emission Spectroscopy (AES)
Atomic Emission Spectroscopy (AES) is a technique used to analyze the light emitted by excited atoms.
Methodology:
-
Atomization and Excitation: A sample containing chlorine is introduced into a high-energy source, such as an inductively coupled plasma (ICP) or a direct current (DC) arc. This process both atomizes the sample and excites the chlorine atoms to higher electronic states.
-
Dispersion: The light emitted from the excited atoms is collected and passed through a monochromator or a spectrometer to separate the light into its constituent wavelengths.
-
Detection: A detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), measures the intensity of the light at each wavelength.
-
Analysis: The resulting spectrum, a plot of intensity versus wavelength, is analyzed to identify the characteristic emission lines of chlorine.
Caption: General workflow for Atomic Emission Spectroscopy (AES).
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) measures the absorption of light by ground-state atoms.
Methodology:
-
Atomization: The sample is vaporized and converted into ground-state free atoms in an atomizer, typically a flame or a graphite furnace.
-
Light Source: A light source, such as a hollow cathode lamp containing chlorine, emits light at the specific wavelengths that chlorine atoms can absorb.
-
Absorption: The light beam passes through the atomic vapor, where ground-state chlorine atoms absorb photons, promoting electrons to excited states.
-
Detection: A monochromator selects the specific wavelength of interest, and a detector measures the intensity of the light that has passed through the sample.
-
Analysis: The amount of light absorbed is proportional to the concentration of chlorine atoms in the sample, according to the Beer-Lambert law.
Laser-Induced Fluorescence (LIF)
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective technique for detecting atoms and molecules.
Methodology:
-
Excitation: A tunable laser is used to excite chlorine atoms from a lower energy state to a specific higher energy state.
-
Fluorescence: The excited atoms will then relax back to lower energy levels, emitting photons (fluorescence) in all directions.
-
Detection: The fluorescence is collected at an angle (typically 90°) to the laser beam to minimize scattered laser light.
-
Analysis: The intensity of the fluorescence is proportional to the concentration of the chlorine atoms. By scanning the laser wavelength, an excitation spectrum can be obtained, providing information about the energy level structure of the atom.
Conclusion
The spectroscopic properties of atomic chlorine are well-characterized, with a wealth of data available for researchers and scientists. Techniques such as AES, AAS, and LIF provide powerful tools for the qualitative and quantitative analysis of this important element. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for leveraging the unique spectroscopic signature of atomic chlorine in a wide range of scientific and industrial applications. The provided data tables and workflow diagrams serve as a valuable resource for professionals in drug development and other fields where precise elemental analysis is critical.
References
Methodological & Application
Application Notes and Protocols for Chlorine Atom Transfer Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three distinct and impactful chlorine atom transfer reactions in modern organic synthesis. These methods offer versatile approaches for the formation of carbon-centered radicals and subsequent bond formation, with applications ranging from the functionalization of unactivated alkyl chlorides to enantioselective transformations.
Zirconocene and Photoredox-Catalyzed this compound Transfer of Unactivated Alkyl Chlorides
This method enables the generation of carbon-centered radicals from otherwise inert unactivated primary, secondary, and tertiary alkyl chlorides under mild conditions. The combination of zirconocene catalysis and photoredox catalysis allows for efficient hydrogenation and borylation of a wide range of structurally complex molecules.[1][2][3][4][5]
Application Notes:
This protocol is particularly useful for late-stage functionalization of molecules containing alkyl chloride moieties, a common structural motif in medicinal chemistry and natural products. The reaction tolerates a variety of functional groups and can be applied to complex molecular scaffolds. The choice of a zirconocene catalyst is crucial, as it renders the C-Cl bond cleavage more exergonic and lowers the activation energy compared to other metallocenes like titanocene.[4][5] The reaction proceeds via a proposed this compound transfer from the alkyl chloride to a zirconocene(III) species, which is generated by reduction of a zirconocene(IV) precursor by an excited photocatalyst.[3][6]
Experimental Protocol: Dechlorinative Hydrogenation
Materials:
-
Alkyl chloride substrate (1.0 equiv, 0.10 mmol)
-
[Ir(4-MeOppy)3] (photocatalyst, 3.0 mol%)
-
Cp2Zr(OTs)2 (zirconocene precursor, 5.0 mol%)
-
1-Methyl-3-phenylthiourea (additive, 60 mol%)
-
1,4-Cyclohexadiene (hydrogen atom donor, 3.0 equiv)
-
α,α,α-Trifluorotoluene (solvent, 1.0 mL)
-
Nitrogen atmosphere
-
456 nm LED lamp
-
Magnetic stirrer
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a 3 mL screw-cap tube containing a magnetic stirring bar, add the photocatalyst (3.0 mol%), zirconocene precursor (5.0 mol%), and the thiourea additive (60 mol%).
-
Place the tube under a nitrogen atmosphere.
-
Add the solvent (1.0 mL), followed by the 1,4-cyclohexadiene (3.0 equiv) and the alkyl chloride substrate (1.0 equiv).
-
Seal the tube and place it approximately 5 cm from a 456 nm LED lamp.
-
Irradiate the mixture for 12 hours with stirring, using a fan to maintain the reaction temperature at approximately 35 °C.
-
Upon completion, the reaction mixture can be purified directly by silica gel chromatography to isolate the hydrogenated product.
Quantitative Data: Substrate Scope for Dechlorinative Hydrogenation
| Entry | Alkyl Chloride Substrate | Product | Yield (%) |
| 1 | 1-Chloro-4-phenylbutane | 1-Phenylbutane | 95 |
| 2 | 1-Chloro-3-phenylpropane | 1-Phenylpropane | 92 |
| 3 | 1-Chloro-2-phenoxyethane | Phenoxyethane | 85 |
| 4 | 2-Chloro-1-phenylethanone | Acetophenone | 78 |
| 5 | Chlorocyclohexane | Cyclohexane | 91 |
| 6 | 1-Chloroadamantane | Adamantane | 99 |
Yields are for the isolated product.
Logical Workflow Diagram
Caption: Experimental workflow for zirconocene and photoredox-catalyzed dechlorinative hydrogenation.
Copper(I)-Catalyzed Atom Transfer Radical Cyclization (ATRC) of Unsaturated α-Chloro β-Keto Esters
This protocol describes a copper(I)-catalyzed atom transfer radical cyclization (ATRC) of α,α-dichloro-β-keto esters containing an olefinic tether. This method allows for the efficient synthesis of cyclic and bicyclic compounds, which are valuable scaffolds in organic synthesis.[5][7][8][9]
Application Notes:
ATRC reactions are powerful tools for the construction of ring systems.[9] This particular method is advantageous as it proceeds under relatively mild conditions and utilizes a readily available copper catalyst. The reaction is initiated by the transfer of a this compound from the substrate to the copper(I) complex, generating a carbon-centered radical that subsequently cyclizes onto the tethered alkene. The choice of ligand for the copper catalyst can influence the efficiency of the reaction. Bipyridine and bis(oxazoline) ligands have been shown to be effective.[5][7][8]
Experimental Protocol: Synthesis of a Cyclopentane Derivative
Materials:
-
Unsaturated α,α-dichloro-β-keto ester (1.0 equiv)
-
Copper(I) chloride (CuCl, 10 mol%)
-
2,2'-Bipyridine (ligand, 10 mol%)
-
1,2-Dichloroethane (solvent)
-
Nitrogen atmosphere
-
Magnetic stirrer
-
Reaction flask with condenser
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and a condenser, add the unsaturated α,α-dichloro-β-keto ester (1.0 equiv), CuCl (10 mol%), and 2,2'-bipyridine (10 mol%).
-
Place the flask under a nitrogen atmosphere.
-
Add 1,2-dichloroethane as the solvent.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically a few hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.
Quantitative Data: Substrate Scope for ATRC
| Entry | Substrate | Product | Yield (%) |
| 1 | Allyl 2,2-dichloro-3-oxobutanoate | 4-Acetyl-5-(chloromethyl)dihydrofuran-2(3H)-one | 85 |
| 2 | Pent-4-en-1-yl 2,2-dichloro-3-oxobutanoate | 2-Acetyl-3-chloro-1-cyclopentyl acetate | 72 |
| 3 | Hex-5-en-1-yl 2,2-dichloro-3-oxobutanoate | 2-Acetyl-3-chloro-1-cyclohexyl acetate | 68 |
Yields are for the isolated product.
Reaction Mechanism Diagram
Caption: Catalytic cycle for Copper(I)-catalyzed Atom Transfer Radical Cyclization (ATRC).
Cu(I)-Catalyzed Enantioselective this compound Transfer with Vinyl Radicals
This protocol details a cutting-edge method for the enantioselective intermolecular this compound transfer to vinyl radicals, which are generated in situ from the addition of a sulfonyl radical to an alkyne. This reaction provides access to axially chiral vinyl chlorides with high enantioselectivity, utilizing a copper(I) catalyst with a specifically designed chiral tridentate anionic N,N,N-ligand.[10][11]
Application Notes:
The synthesis of axially chiral compounds is of significant interest in drug discovery and materials science. This method provides a novel and efficient route to axially chiral vinyl chlorides, which are versatile synthetic intermediates. The success of this reaction hinges on the use of a custom-designed chiral ligand that creates a specific chiral environment around the copper center, enabling high stereocontrol. The reaction is tolerant of a wide range of functional groups on both the sulfonyl chloride and the alkyne coupling partners.[10][11]
Experimental Protocol: Synthesis of an Axially Chiral Vinyl Chloride
Materials:
-
2-Aminoaryl alkyne (1.0 equiv, 0.20 mmol)
-
Sulfonyl chloride (1.5 equiv)
-
[Cu(MeCN)4]PF6 (copper source, 10 mol%)
-
Chiral N,N,N-ligand (e.g., L7 as described in the literature, 10 mol%)
-
K3PO4 (base, 3.0 equiv)
-
1,2-Dimethoxyethane (DME) / Methyl tert-butyl ether (MTBE) (1:3 v/v, 4.0 mL)
-
Argon atmosphere
-
Magnetic stirrer
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube containing a magnetic stirring bar, add the 2-aminoaryl alkyne (1.0 equiv), the chiral N,N,N-ligand (10 mol%), [Cu(MeCN)4]PF6 (10 mol%), and K3PO4 (3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent mixture (DME/MTBE, 4.0 mL) and the sulfonyl chloride (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 5 days under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the axially chiral vinyl chloride.
Quantitative Data: Substrate Scope for Enantioselective Chlorination
| Entry | Sulfonyl Chloride | 2-Aminoaryl Alkyne | Yield (%) | ee (%) |
| 1 | Phenylsulfonyl chloride | N-(naphthalen-2-yl)pivalamide | 80 | 93 |
| 2 | 4-Toluenesulfonyl chloride | N-(naphthalen-2-yl)pivalamide | 85 | 94 |
| 3 | 4-Fluorophenylsulfonyl chloride | N-(naphthalen-2-yl)pivalamide | 75 | 92 |
| 4 | 2-Thiophenesulfonyl chloride | N-(naphthalen-2-yl)pivalamide | 68 | 90 |
| 5 | Phenylsulfonyl chloride | N-(5-methoxynaphthalen-2-yl)pivalamide | 78 | 91 |
Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.[10]
Signaling Pathway Diagram
Caption: Proposed catalytic cycle for Cu(I)-catalyzed enantioselective this compound transfer.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Item - Copper(I)-Catalyzed this compound Transfer Radical Cyclization Reactions of Unsaturated α-Chloro β-Keto Esters - figshare - Figshare [figshare.com]
- 9. Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Photochemistry of Chlorine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemistry of chlorine-containing molecules, a field of significant importance in industrial synthesis, atmospheric chemistry, and drug development. The included protocols offer detailed methodologies for key experiments, enabling researchers to investigate photochemical reactions with precision and reproducibility.
Fundamental Principles of Chlorine Photochemistry
The photochemistry of chlorine-containing molecules is primarily initiated by the absorption of ultraviolet (UV) or visible light, leading to the homolytic cleavage of a carbon-chlorine (C-Cl) or chlorine-chlorine (Cl-Cl) bond. This process generates highly reactive chlorine radicals (Cl•), which can initiate a variety of chemical transformations.
A classic example is the photochlorination of alkanes , which proceeds via a free-radical chain reaction mechanism involving three key stages: initiation, propagation, and termination.[1][2]
-
Initiation: A chlorine molecule absorbs a photon of light, causing the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals.[1][2]
-
Propagation: A chlorine radical abstracts a hydrogen atom from an alkane, forming hydrogen chloride (HCl) and an alkyl radical. This alkyl radical then reacts with another chlorine molecule to produce a chloroalkane and a new chlorine radical, continuing the chain reaction.[1][2]
-
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.[1][2]
The photochemistry of chlorine-containing molecules is also central to the degradation of various environmental pollutants and the photostability of pharmaceuticals.[3][4] The absorption of light can lead to the photodissociation of C-Cl bonds in pesticides, polychlorinated biphenyls (PCBs), and chlorinated drug molecules, initiating their breakdown into potentially less harmful substances.[3][4]
Quantitative Data in Chlorine Photochemistry
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) , which is the number of moles of a particular product formed or reactant consumed per mole of photons absorbed.[5] The absorption cross-section (σ) is a measure of the probability of a photon being absorbed by a molecule at a specific wavelength. These parameters are crucial for modeling and predicting the behavior of chlorine-containing molecules in various photochemical processes.
Table 1: Photodissociation Quantum Yields of Selected Chlorine-Containing Molecules
| Molecule | Wavelength (nm) | Quantum Yield (Φ) | Notes |
| Carbon tetrachloride (CCl₄) | 193.3 | 1.41 ± 0.14 | Formation of two Cl atoms is a partial channel.[6] |
| Dichlorodifluoromethane (CF₂Cl₂) | 193.3 | 1.03 ± 0.09 | Primarily single C-Cl bond rupture.[6] |
| Trichlorofluoromethane (CFCl₃) | 193.3 | 1.01 ± 0.08 | Primarily single C-Cl bond rupture.[6] |
| Dichloromethane (CH₂Cl₂) | 193.3 | 1.03 ± 0.08 | Primarily single C-Cl bond rupture.[6] |
| Chloroform (CHCl₃) | 193.3 | 1.03 ± 0.10 | Primarily single C-Cl bond rupture.[6] |
| 2-Chlorobiphenyl (PCB-1) | 290-800 | 1.60 x 10⁻² | In aqueous solution.[3][7] |
| Hypochlorous acid (HOCl) | 254 | 1.4 | Production of OH radicals.[8] |
| Aqueous Chlorine (pH 4-10) | 254 | > 1.2 | [8] |
| Monochloramine (NH₂Cl) | 254 | 0.4 | [8] |
Table 2: Gas-Phase Reaction Rate Constants of Chlorine Atoms with Alkanes at 298 K
| Alkane | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| Methane | 1.0 x 10⁻¹³ |
| Ethane | 5.9 x 10⁻¹¹ |
| Propane | 1.4 x 10⁻¹⁰ |
| n-Butane | 2.1 x 10⁻¹⁰ |
| n-Pentane | 2.9 x 10⁻¹⁰ |
| n-Hexane | 3.7 x 10⁻¹⁰ |
| Cyclohexane | 3.1 x 10⁻¹⁰ |
Data compiled from various sources.
Table 3: UV Absorption Cross-Sections of Selected Chloromethanes at 295 K
| Wavelength (nm) | CCl₄ (10⁻²⁰ cm² molecule⁻¹) | CHCl₃ (10⁻²⁰ cm² molecule⁻¹) | CH₂Cl₂ (10⁻²⁰ cm² molecule⁻¹) | CH₃Cl (10⁻²⁰ cm² molecule⁻¹) |
| 180 | 1000 | 800 | 400 | 50 |
| 190 | 200 | 150 | 50 | 5 |
| 200 | 20 | 10 | 2 | 0.2 |
| 210 | 1 | 0.5 | 0.05 | - |
| 220 | 0.05 | 0.01 | - | - |
Data adapted from Simon et al. (1988).[9]
Experimental Protocols
Protocol for Determining Quantum Yield using Potassium Ferrioxalate Actinometry
This protocol details the determination of the photon flux of a light source, a prerequisite for calculating the quantum yield of a photochemical reaction.[9]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution
-
Buffer solution (e.g., sodium acetate/acetic acid)
-
Ferrous ammonium sulfate (for calibration curve)
-
UV-Vis spectrophotometer
-
Photochemical reactor with a specific light source
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Actinometer Solution (0.006 M): In a dark room or under red light, dissolve 0.295 g of potassium ferrioxalate in 100 mL of 0.05 M H₂SO₄. Store this solution in a light-proof container.
-
Irradiation: Fill a cuvette or the reaction vessel with a known volume of the actinometer solution. Irradiate the solution for a precisely measured time. The irradiation time should be chosen such that the conversion is kept below 10% to avoid inner filter effects from the products.
-
Development: After irradiation, take a precise aliquot of the irradiated solution and add it to a volumetric flask containing a solution of 1,10-phenanthroline and the buffer. Dilute to the mark with deionized water. This forms a red-orange colored complex ([Fe(phen)₃]²⁺).
-
Spectrophotometric Measurement: Measure the absorbance of the developed solution at the maximum absorption wavelength of the complex (typically around 510 nm) using a UV-Vis spectrophotometer.
-
Calibration: Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous ammonium sulfate. Develop these standards in the same way as the irradiated actinometer solution and measure their absorbance to create a calibration curve of absorbance versus Fe²⁺ concentration.
-
Calculation of Photon Flux:
-
From the calibration curve, determine the concentration of Fe²⁺ formed in the irradiated sample.
-
Calculate the number of moles of Fe²⁺ formed.
-
The photon flux (I₀) in Einsteins per second can be calculated using the following formula: I₀ = (moles of Fe²⁺) / (Φ_Fe²⁺ * t * f) where:
-
Φ_Fe²⁺ is the known quantum yield of Fe²⁺ formation for the actinometer at the irradiation wavelength.
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength). For optically dense solutions (A > 2), f can be approximated as 1.
-
-
Protocol for the Photochlorination of an Alkane
This protocol provides a general method for the photochlorination of a liquid alkane in the laboratory.
Materials:
-
Alkane (e.g., cyclohexane)
-
Chlorine gas (Cl₂) or a source of chlorine radicals (e.g., sulfuryl chloride, SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Gas dispersion tube
-
Reaction vessel with a condenser and a trap for HCl gas
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Reactor Setup: Assemble the photochemical reactor in a well-ventilated fume hood. The reaction vessel should be equipped with a magnetic stirrer, a gas inlet, a condenser cooled with circulating water, and an outlet leading to a trap containing a basic solution (e.g., NaOH) to neutralize the HCl gas produced.
-
Reaction Mixture: Dissolve the alkane in an inert solvent in the reaction vessel. If using chlorine gas, ensure the system is sealed to prevent leakage.
-
Initiation: While stirring the solution, turn on the UV lamp to initiate the reaction. If using chlorine gas, bubble it through the solution at a controlled rate. If using a liquid chlorine source like sulfuryl chloride, add it dropwise to the reaction mixture under irradiation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC. This will show the disappearance of the starting alkane and the appearance of chlorinated products.
-
Work-up: Once the desired conversion is reached, turn off the UV lamp and stop the flow of chlorine gas. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl. Wash the organic layer with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by washing with water.
-
Product Analysis and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and analyze the product mixture by GC-FID or GC-MS to identify and quantify the different chlorinated alkanes formed.[7] The products can then be separated and purified by fractional distillation.
Protocol for Monitoring the Photodegradation of a Chlorinated Drug
This protocol outlines a method to study the photodegradation kinetics of a chlorine-containing drug in an aqueous solution.[10][11]
Materials:
-
Chlorinated drug (e.g., chlorpromazine)
-
Solvent (e.g., deionized water, methanol)
-
Photochemical reactor with a suitable light source (e.g., xenon lamp to simulate sunlight)
-
Quartz cuvettes or reaction vessel
-
High-performance liquid chromatograph (HPLC) with a UV detector or a mass spectrometer (LC-MS)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the chlorinated drug in the chosen solvent at a known concentration.
-
Irradiation: Place a known volume of the drug solution in a quartz cuvette or the photoreactor. Irradiate the solution with the light source. The temperature should be controlled using a water bath or a cooling fan.
-
Sample Collection: At regular time intervals, withdraw small aliquots of the irradiated solution.
-
Analysis:
-
UV-Vis Spectroscopy: The degradation can be monitored in real-time by recording the UV-Vis absorption spectrum of the solution at different time points. The decrease in the absorbance at the drug's λ_max can be used to follow its disappearance.
-
HPLC Analysis: Inject the collected aliquots into an HPLC system to separate the parent drug from its photoproducts. The concentration of the drug at each time point can be determined by integrating the peak area and comparing it to a calibration curve.
-
-
Data Analysis: Plot the concentration of the drug as a function of irradiation time. From this data, the photodegradation rate constant can be determined by fitting the data to an appropriate kinetic model (e.g., first-order kinetics). The quantum yield of photodegradation can be calculated if the photon flux of the light source is known (determined by actinometry).
Visualization of Photochemical Pathways
Graphviz (DOT language) can be used to create clear diagrams of reaction mechanisms and experimental workflows.
Free-Radical Chain Reaction of Photochlorination
Caption: The three stages of the free-radical chain reaction mechanism for the photochlorination of an alkane.
Experimental Workflow for Photodegradation Study
Caption: A generalized workflow for investigating the photodegradation of a chlorine-containing molecule.
Photodegradation Pathways of Chlorpromazine
References
- 1. cdn.prexams.com [cdn.prexams.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ozone depletion - Wikipedia [en.wikipedia.org]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. Sunlight-driven environmental photodegradation of 2-chlorobiphenyl (PCB-1) in surface waters: kinetic study and mathematical simulations - ProQuest [proquest.com]
- 8. senecalearning.com [senecalearning.com]
- 9. orfeo.belnet.be [orfeo.belnet.be]
- 10. Photochlorination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Chlorine Atoms in Atmospheric Chemistry Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic chlorine (Cl•), a highly reactive radical, plays a critical and complex role in the chemistry of both the stratosphere and the troposphere. While famously implicated in the catalytic destruction of the stratospheric ozone layer, its chemistry in the troposphere is also a subject of intense research, influencing the oxidative capacity of the lower atmosphere and the formation of secondary pollutants like ozone and particulate matter. Understanding and accurately representing chlorine chemistry in atmospheric models is crucial for predicting air quality, climate change, and the recovery of the ozone layer. These notes provide an overview of the key roles, reactions, and quantitative data related to atmospheric chlorine, along with protocols for its experimental study.
The Role of Chlorine Atoms in the Atmosphere
Chlorine atoms participate in distinct chemical pathways depending on the atmospheric region.
-
Stratospheric Chemistry: In the stratosphere, the primary source of chlorine atoms is the photolysis of anthropogenic chlorofluorocarbons (CFCs) and other halocarbons by high-energy UV radiation. Once liberated, a single chlorine atom can initiate a catalytic cycle that destroys tens of thousands of ozone (O₃) molecules before being sequestered into reservoir species like hydrogen chloride (HCl) and chlorine nitrate (ClONO₃).[1][2] The presence of polar stratospheric clouds (PSCs) in the cold polar winters dramatically enhances ozone destruction by providing surfaces for heterogeneous reactions that convert these reservoir species back into active chlorine.[1][3]
-
Tropospheric Chemistry: In the troposphere, chlorine chemistry is more varied. While contributing to ozone destruction under certain conditions, it can also enhance the production of ozone in polluted environments.[4][5] Chlorine atoms are potent oxidizers of volatile organic compounds (VOCs), including methane, often at rates much faster than the hydroxyl radical (•OH).[6] This can significantly alter the chemical composition of the air, particularly in coastal and marine areas where sea salt aerosols are a major source of chlorine, or in polluted urban regions.[4][6]
Sources and Sinks of Atmospheric Chlorine
The origins and ultimate fate of reactive chlorine are key to its atmospheric impact.
-
Primary Sources:
-
Stratosphere: Long-lived anthropogenic compounds like CFCs (e.g., CCl₂F₂), hydrochlorofluorocarbons (HCFCs), and carbon tetrachloride (CCl₄) are the main sources.[2][7] These compounds are chemically inert in the troposphere, allowing them to be transported to the stratosphere.[7]
-
Troposphere: The most significant natural source is the mobilization of chloride (Cl⁻) from sea salt aerosol.[4][8] This can occur through acid displacement (e.g., by HNO₃ or H₂SO₄) to release HCl, or through heterogeneous reactions involving species like N₂O₅, HOBr, and O₃ to produce photolabile chlorine compounds such as nitryl chloride (ClNO₂) and molecular chlorine (Cl₂).[4][8] Industrial activities and biomass burning also contribute to tropospheric chlorine.[8]
-
-
Major Sinks: The primary sink for reactive chlorine in both the stratosphere and troposphere is the reaction of Cl atoms with methane (CH₄) or other hydrogen-containing compounds to form hydrogen chloride (HCl).[9] HCl is water-soluble and is eventually removed from the atmosphere through wet and dry deposition.[7][9]
Key Chemical Reactions
This compound chemistry is governed by a series of gas-phase and heterogeneous reactions.
Stratospheric Ozone Depletion Cycles:
-
Initiation (Photolysis of CFCs):
-
CCl₂F₂ + hν (UV light) → •CClF₂ + Cl•
-
-
Catalytic Cycle 1: This is a key cycle responsible for ozone loss.[10]
-
ClO Dimer Cycle: This cycle is particularly important in the cold polar vortex, where concentrations of atomic oxygen (O•) are low.[12][13]
-
ClO• + ClO• + M → Cl₂O₂ + M
-
Cl₂O₂ + hν (sunlight) → 2 Cl• + O₂
-
2 x (Cl• + O₃ → ClO• + O₂)
-
Net Reaction: 2 O₃ → 3 O₂
-
Tropospheric Reactions:
-
Activation from Sea Salt:
-
2 HCl(g) + N₂O₅(g) → 2 ClNO₂(g) + H₂O(l) (on aerosol surface)
-
ClNO₂(g) + hν → Cl• + NO₂•
-
-
Oxidation of Methane and VOCs:
-
Cl• + CH₄ → HCl + •CH₃
-
Cl• + C₂H₆ (Ethane) → HCl + •C₂H₅
-
-
Interaction with Nitrogen Oxides and Ozone Formation: In polluted environments, the photolysis of ClNO₂ releases both a Cl atom and NO₂. The NO₂ can then lead to ozone formation.[4]
-
ClNO₂ + hν → Cl• + NO₂
-
NO₂ + hν → NO + O
-
O + O₂ + M → O₃ + M
-
Data Presentation
Table 1: Representative Tropospheric Concentrations and Impacts of Chlorine Atoms
| Parameter | Value / Contribution | Region / Model | Reference |
| Global Mean Tropospheric Cl• Concentration | 620 cm⁻³ | Global (GEOS-Chem Model) | [4][8] |
| Marine Boundary Layer Cl• Concentration | Up to 10⁴ cm⁻³ | Marine Boundary Layer (Model) | [4] |
| Contribution to Global Methane (CH₄) Oxidation | 1.0 % | Global (GEOS-Chem Model) | [4][8] |
| Contribution to Global Ethane (C₂H₆) Oxidation | 20 % | Global (GEOS-Chem Model) | [4][8] |
| Contribution to Global Propane (C₃H₈) Oxidation | 14 % | Global (GEOS-Chem Model) | [4][8] |
| Impact on Global Tropospheric Ozone (O₃) Burden | -7 % (decrease, largely through bromine chemistry initiated by chlorine reactions) | Global (GEOS-Chem Model) | [4][8] |
| Impact on Global Hydroxyl Radical (OH) Burden | -3 % (decrease) | Global (GEOS-Chem Model) | [4] |
Table 2: Selected Gas-Phase Reaction Rate Constants (at 298 K)
| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
| Cl• + O₃ → ClO• + O₂ | 1.2 x 10⁻¹¹ | IUPAC |
| Cl• + CH₄ → HCl + •CH₃ | 1.0 x 10⁻¹³ | IUPAC |
| Cl• + C₂H₆ → HCl + •C₂H₅ | 5.9 x 10⁻¹¹ | IUPAC |
| Cl• + Acrolein → Products | 2.5 x 10⁻¹⁰ | [6] |
| Cl• + Methacrolein → Products | 2.9 x 10⁻¹⁰ | [6] |
| Cl• + Methyl Vinyl Ketone → Products | 2.0 x 10⁻¹⁰ | [6] |
Mandatory Visualization
Caption: Catalytic cycles of stratospheric ozone depletion initiated by chlorine atoms.
Caption: Major pathways for chlorine activation and VOC oxidation in the troposphere.
Experimental Protocols
Accurate atmospheric modeling relies on precise kinetic data and ambient measurements derived from sophisticated experimental techniques.
Protocol 1: In-Situ Measurement of Reactive Chlorine Species by Chemical Ionization Mass Spectrometry (CIMS)
Objective: To measure the concentration of reactive chlorine species like ClNO₂ and N₂O₅ in ambient air with high temporal resolution.
Methodology:
-
Principle: CIMS operates by using a well-characterized ion-molecule reaction to selectively ionize a target neutral species. For ClNO₂ and N₂O₅, iodide (I⁻) is a common reagent ion. The neutral sample gas is drawn into an ion-molecule reaction region where it mixes with I⁻ ions. The resulting cluster ions, such as [I(ClNO₂)]⁻ and [I(N₂O₅)]⁻, are then guided into a mass spectrometer for detection.[9][10]
-
Instrumentation:
-
Inlet: A heated inlet is used to prevent loss of sticky species to the walls. The flow rate is precisely controlled.
-
Ion Source: I⁻ reagent ions are typically generated from a methyl iodide (CH₃I) source, either using a radioactive source (e.g., ²¹⁰Po) or an electrical discharge source.[2]
-
Ion-Molecule Reactor: Maintained at a specific pressure (e.g., 20-100 mbar) to control the reaction time between reagent ions and the sample air.
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer separates the ions by their mass-to-charge ratio, allowing for the quantification of the product cluster ions.
-
-
Procedure:
-
Sampling: Ambient air is continuously drawn through the inlet into the instrument.
-
Background Measurement: Periodically, the sample flow is diverted through a scrubber (e.g., a heated stainless steel wool trap) to remove the target analytes, providing a zero or background measurement.[2]
-
Calibration: The instrument is calibrated by introducing a known concentration of the target gas (e.g., ClNO₂ synthesized in the lab) into the inlet. The sensitivity (counts per second per unit concentration) is determined from this calibration.
-
Data Analysis: The ambient concentration is calculated by subtracting the background signal from the sample signal and dividing by the instrument's sensitivity.
-
Caption: Workflow for measuring ambient ClNO₂ using Chemical Ionization Mass Spectrometry.
Protocol 2: Determination of Gas-Phase Reaction Rate Constants using a Flow Tube Reactor
Objective: To measure the bimolecular rate constant for the reaction of Cl• with a VOC (e.g., Cl• + CH₄).
Methodology:
-
Principle: A flow tube reactor is used to study gas-phase reactions in a controlled environment, minimizing wall interactions. A "pseudo-first-order" or "relative rate" method is often employed. In the relative rate method, the disappearance of the target VOC is measured relative to a reference compound whose reaction rate with Cl• is already well-known.
-
Instrumentation:
-
Flow Tube: A cylindrical tube (often made of quartz or coated with an inert material like Teflon) through which a carrier gas (e.g., N₂ or He) flows at a constant, known velocity.
-
Radical Source: Cl atoms are generated, for example, by the photolysis of Cl₂ with a UV lamp at the entrance of the flow tube.
-
Injectors: Reactants (target VOC and reference compound) are introduced into the main flow through injectors. One injector is often movable to vary the reaction time.
-
Detector: A sensitive detector, such as a Gas Chromatograph with Flame Ionization Detection (GC-FID) or a mass spectrometer, is placed at the end of the flow tube to measure the concentrations of the VOCs.[6]
-
-
Procedure:
-
Establish Flow: A stable flow of the carrier gas is established through the reactor.
-
Introduce Reactants: A mixture containing the target VOC and the reference compound is introduced into the flow tube.
-
Initiate Reaction: The UV lamp is turned on to generate Cl atoms, initiating the reactions.
-
Measure Concentrations: The concentrations of the target ([VOC]) and reference ([Ref]) compounds are measured at the detector with the UV lamp on and off.
-
Data Analysis (Relative Rate): The rate constant for the target VOC (k_VOC) can be determined from the following relationship, where k_Ref is the known rate constant for the reference compound: ln([VOC]₀ / [VOC]_t) / ln([Ref]₀ / [Ref]_t) = k_VOC / k_Ref Where [X]₀ is the initial concentration (lamp off) and [X]_t is the final concentration (lamp on). By plotting ln([VOC]₀ / [VOC]_t) against ln([Ref]₀ / [Ref]_t), the slope of the line gives the ratio of the rate constants.
-
Conclusion
Chlorine atoms are powerful chemical agents in Earth's atmosphere, influencing key processes from stratospheric ozone regulation to the oxidative capacity of the troposphere. Atmospheric chemistry models must incorporate detailed and accurate representations of chlorine sources, sinks, and recycling pathways to provide reliable forecasts of atmospheric composition and climate. The experimental protocols outlined here are fundamental to gathering the kinetic and observational data required to constrain and validate these complex models, ensuring that scientific understanding continues to advance.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. Rate constants of this compound reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rate constants for the reactions of chlorine atoms with a series of unsaturated aldehydes and ketones at 298 K: structure and reactivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Atmospheric Measurement Techniques Chlorine activation by N 2 O 5 : simultaneous , in situ detection of ClNO 2 and N 2 O 5 by chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. AMT - Chlorine activation by N2O5: simultaneous, in situ detection of ClNO2 and N2O5 by chemical ionization mass spectrometry [amt.copernicus.org]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. freactor.com [freactor.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Generation of Chlorine Atoms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorine atom (Cl•), a highly reactive radical species, is a powerful tool in modern chemical synthesis. Its ability to abstract hydrogen atoms from even unactivated C-H bonds opens up new avenues for direct functionalization of organic molecules.[1][2] This reactivity is of paramount importance in the pharmaceutical industry, where the strategic introduction of chlorine atoms can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.[3] These application notes provide an overview and detailed protocols for the most common and cutting-edge experimental techniques used to generate chlorine atoms in a laboratory setting. The methods covered range from classical photochemical and chemical approaches to modern photoredox catalysis.
Photochemical Generation of Chlorine Atoms
Photolysis, the cleavage of chemical bonds by light, is a direct and widely used method for generating chlorine atoms from various precursors. The choice of precursor and irradiation wavelength is critical for controlling the generation rate and efficiency.
Application Notes
Photochemical methods offer a clean way to generate chlorine atoms, as the primary reagent is light. The reactions can often be initiated and terminated simply by turning the light source on and off, providing excellent temporal control. A key parameter in photolysis is the quantum yield (Φ), which describes the number of chlorine atoms generated per photon absorbed. This value is highly dependent on the precursor molecule and the wavelength of light used. For synthetic applications, it is often more practical to generate molecular chlorine (Cl₂) in situ and immediately photolyze it to chlorine atoms, avoiding the hazards of handling and storing large quantities of chlorine gas.[4]
Quantitative Data for Photolytic Precursors
| Precursor Molecule | Wavelength (nm) | Quantum Yield (Φ) for Cl• Formation | Notes |
| Molecular Chlorine (Cl₂) | < 490 | ~2 | Each molecule of Cl₂ yields two Cl atoms. |
| Oxalyl Chloride ((COCl)₂) | 193 | 2.07 ± 0.37 | Dissociates into two Cl atoms and two CO molecules.[5] |
| 248 | 1.98 ± 0.26 | [5] | |
| 351 | 2.0 ± 0.22 (low-pressure limit) | [5] | |
| Carbon Tetrachloride (CCl₄) | 193.3 | 1.41 ± 0.14 | Can produce more than one Cl atom per molecule.[6] |
| Dichloromethane (CH₂Cl₂) | 193.3 | 1.03 ± 0.08 | [6] |
| Chloroform (CHCl₃) | 193.3 | 1.03 ± 0.10 | [6] |
| Dichlorodifluoromethane (CF₂Cl₂) | 193.3 | 1.03 ± 0.09 | [6] |
| Trichlorofluoromethane (CFCl₃) | 193.3 | 1.01 ± 0.08 | [6] |
| Chlorine Peroxide (ClOOCl) | 308 | 1.03 ± 0.12 | Important in atmospheric chemistry.[7] |
| Hypochlorous Acid (HOCl) | 254 | 1.4 (for •OH production) | Also produces Cl•.[2] |
Experimental Protocol: Free Radical Chlorination of an Alkane via In Situ Generation and Photolysis of Cl₂[4]
This protocol describes the monochlorination of heptane as an example.
Materials:
-
n-Heptane (3 mL)
-
Commercial bleach (e.g., 5.25% sodium hypochlorite, NaClO) (5 mL)
-
Concentrated hydrochloric acid (HCl, 6.0 M) (3 mL)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Gas generation bottle (e.g., a polyethylene dropper bottle)
-
Small test tube
-
Tubing with an adapter
-
UV lamp (a 100-200 W mercury vapor lamp is suitable)
-
Stir bar and stir plate
-
Separatory funnel
Procedure:
-
Setup: Assemble the chlorine gas generator by fitting the tubing to the cap of the polyethylene bottle. Place the end of the tubing into the test tube containing 3 mL of n-heptane and a stir bar. Position the UV lamp close to the test tube. Perform this entire setup in a fume hood.
-
Chlorine Generation: To the polyethylene bottle, add 5 mL of bleach. Carefully add 1.5 mL of 6.0 M HCl and immediately cap the bottle to direct the generated chlorine gas into the heptane.
-
Photolysis and Reaction: Turn on the UV lamp and begin stirring the heptane solution. You should observe bubbling as chlorine gas flows through the solution.
-
Continue Reaction: Once the bubbling slows, add the remaining 1.5 mL of HCl to the generator to produce more chlorine gas. Continue irradiation for another 5-10 minutes after the gas flow has stopped to ensure complete reaction.
-
Workup:
-
Pour the heptane mixture into a separatory funnel.
-
Wash the organic layer with 5 mL of 5% sodium bicarbonate solution to neutralize any residual HCl. Vent the funnel frequently.
-
Separate the layers and wash the organic layer with 5 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: The product mixture, containing monochlorinated heptane isomers, can be analyzed by gas chromatography (GC) to determine the product distribution.
Caption: Workflow for the generation and use of chlorine atoms.
Microwave Discharge
Microwave discharge is a technique used to generate a plasma by subjecting a low-pressure gas to a strong microwave field. In the case of chlorine, this method efficiently dissociates Cl₂ molecules into chlorine atoms.
Application Notes
This technique is particularly useful for gas-phase reactions and surface modifications. It can achieve high dissociation fractions of Cl₂, producing a high flux of chlorine atoms. The experimental setup is more complex than simple photolysis, requiring a microwave generator, a resonant cavity, a vacuum system, and a flow controller for the gas. The concentration of chlorine atoms and the gas temperature can be measured using techniques like tunable diode laser absorption spectroscopy.[8]
Quantitative Data for Microwave Discharge
| Parameter | Typical Range | Notes |
| Microwave Frequency | 2.45 GHz | Standard industrial and scientific frequency.[9] |
| Pressure | 5 mTorr - 1 Torr | Lower pressures generally lead to higher dissociation.[9] |
| Absorbed Power | 50 - 200 W | Higher power increases atom concentration.[8] |
| Cl₂ Flow Rate | 10 - 100 sccm | Controls the residence time in the plasma.[9] |
| Cl Atom Concentration | 10¹⁴ - 10¹⁵ atoms/cm³ | Highly dependent on the specific conditions.[8] |
| Cl₂ Dissociation Fraction | 3% - 90% | Varies significantly with power and pressure.[8][10] |
Experimental Protocol: General Setup for a Microwave Discharge this compound Source[9]
Materials & Equipment:
-
Chlorine gas (Cl₂) cylinder with a regulator
-
Mass flow controller
-
Fused silica or quartz discharge tube (e.g., 6 mm inner diameter)
-
Microwave generator (2.45 GHz)
-
Waveguide and resonant cavity (e.g., Evenson or Surfatron type)
-
Vacuum pump (e.g., turbomolecular pump)
-
Pressure gauges (e.g., capacitance manometers)
-
Reaction chamber
Procedure:
-
Assembly: Assemble the discharge tube through the resonant cavity. Connect one end to the Cl₂ gas line via the mass flow controller and the other end to the reaction chamber and vacuum system.
-
Evacuation: Evacuate the entire system to a low base pressure (e.g., 10⁻⁶ Torr) to remove impurities.
-
Gas Flow: Introduce Cl₂ gas into the discharge tube at a controlled flow rate (e.g., 10 sccm) using the mass flow controller.
-
Pressure Control: Adjust the pumping speed and gas flow to achieve the desired operating pressure (e.g., 50 mTorr).
-
Plasma Ignition: Turn on the microwave generator and apply power to the cavity to ignite the plasma. A characteristic glow will be visible in the discharge tube.
-
Operation: Adjust the microwave power to control the this compound production. The stream of chlorine atoms can then be directed into the reaction chamber for further experiments.
-
Shutdown: Turn off the microwave power, stop the gas flow, and vent the system safely.
Caption: Schematic of a microwave discharge setup.
Chemical Generation of Chlorine Atoms
Chlorine atoms can be generated through various chemical reactions, often under milder conditions than high-power photolysis or microwave discharge. These methods are particularly attractive for applications in solution-phase organic synthesis.
Photoredox Catalysis
Application Notes: Visible-light photoredox catalysis has emerged as a powerful and versatile method for generating chlorine atoms under exceptionally mild conditions.[11][12] This technique uses a photocatalyst (typically an iridium or ruthenium complex, though organic dyes can also be used) that, upon excitation with visible light (e.g., from a blue LED), can oxidize a chlorine source. This allows for the use of stable chloride salts (e.g., LiCl, NaCl) or alkyl chlorides as the ultimate source of chlorine atoms.[1][13] Zirconocene-based systems, in conjunction with a photocatalyst, are particularly effective for activating the strong C-Cl bonds in unactivated alkyl chlorides.[1][14] This approach offers high functional group tolerance and is well-suited for the late-stage functionalization of complex molecules in drug discovery.
Quantitative Data for Photoredox Catalysis
| Parameter | Typical Conditions | Notes |
| Photocatalyst | Iridium or Ruthenium complexes, organic dyes | e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]Cl[13] |
| Catalyst Loading | 0.5 - 5 mol% | [15] |
| Chlorine Source | LiCl, NaCl, Alkyl Chlorides | Chloride salts are oxidized; alkyl chlorides undergo this compound transfer.[1][13] |
| Light Source | Blue or White LEDs | Low energy and readily available.[13] |
| Solvent | Acetonitrile, DMF, Dioxane | Aprotic polar solvents are common. |
| Temperature | Room Temperature | A key advantage of this method. |
Experimental Protocol: Photoredox-Catalyzed C-H Alkylation via this compound Generation [13]
Materials:
-
Substrate (e.g., an alkane or a molecule with a target C-H bond)
-
Alkene (as a radical acceptor)
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]Cl) (1-2 mol%)
-
Chloride source (e.g., LiCl) (2-3 equivalents)
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate, alkene, photocatalyst, and chloride source.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the flask near the blue LED light source and begin vigorous stirring. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo and purify the product by column chromatography.
Caption: Simplified pathway for photoredox-catalyzed C-H functionalization.
Sulfuryl Chloride and a Radical Initiator
Application Notes: A classic and practical method for generating chlorine radicals in the laboratory for free-radical chlorination involves the use of sulfuryl chloride (SO₂Cl₂) as the this compound source and a radical initiator, such as azobisisobutyronitrile (AIBN).[4] Upon gentle heating, AIBN decomposes to form radicals, which then initiate a chain reaction with SO₂Cl₂ to produce chlorine radicals. This method avoids the direct use of chlorine gas and is suitable for standard laboratory glassware.
Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane [16][17]
Materials:
-
1-Chlorobutane (10 mL)
-
Sulfuryl chloride (SO₂Cl₂) (4 mL)
-
Azobisisobutyronitrile (AIBN) (0.1 g)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Water trap for evolved gases (SO₂ and HCl)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a fume hood, add 0.1 g of AIBN, 10 mL of 1-chlorobutane, and 4 mL of sulfuryl chloride to a 50 mL round-bottom flask. Caution: Sulfuryl chloride is corrosive and reacts with water.
-
Reaction: Attach a reflux condenser and a gas trap (e.g., tubing leading to a beaker of water with a small amount of sodium bicarbonate) to the flask. Heat the mixture to reflux (around 80°C) using a heating mantle. The reaction progress can be monitored by the loss of mass as SO₂ and HCl gases evolve.
-
Completion: Reflux for approximately 30-40 minutes. If the reaction is not complete (as determined by mass loss), cool the flask slightly, add another small portion of AIBN, and continue refluxing.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 20 mL of cold water.
-
Wash the organic layer with 20 mL portions of sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with 20 mL of saturated sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
-
Analysis: The resulting mixture of dichlorobutane isomers can be analyzed by GC, and the products can be separated by fractional distillation.
Safety Precautions
-
Chlorine Gas (Cl₂): Chlorine is a highly toxic and corrosive gas. All experiments involving chlorine gas must be conducted in a well-ventilated fume hood. Ensure appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn. A gas mask with a chlorine-specific cartridge should be available for emergencies.[18][19]
-
This compound Precursors: Many precursors, such as sulfuryl chloride and oxalyl chloride, are corrosive, toxic, and moisture-sensitive. Handle these reagents with care in a fume hood.[17]
-
UV Radiation: Protect skin and eyes from direct exposure to UV radiation from lamps used in photolysis experiments. Use appropriate shielding (e.g., aluminum foil or UV-blocking screens).
-
Microwave Radiation: Ensure the microwave discharge system is properly shielded to prevent exposure to microwave radiation.
-
Pressure: Reactions involving gas generation should be equipped with a proper pressure-relief system or gas trap to avoid pressure buildup.[16]
By understanding the principles and protocols outlined in these notes, researchers can effectively and safely harness the synthetic power of chlorine atoms for a wide range of applications, from fundamental organic chemistry to the development of novel pharmaceuticals.
References
- 1. This compound Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorine detection - COMPUR Monitors - Experts in Gas Detection [compur.com]
- 4. scribd.com [scribd.com]
- 5. Formation of molecular chlorine from the photolysis of ozone and aqueous sea-salt particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Hydrogen Atom Transfer Reactions via Photoredox Catalyzed this compound Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. FREE RADICAL CHLORINATION OF 1-CHLOROBUTANE This lab | Chegg.com [chegg.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. specialgasinstruments.com [specialgasinstruments.com]
- 19. CCOHS: Chlorine [ccohs.ca]
Application Notes and Protocols for Studying Chlorine Atom Kinetics using Laser Flash Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laser Flash Photolysis (LFP) is a powerful and versatile technique for studying the kinetics of fast reactions involving transient species, such as free radicals. This document provides detailed application notes and protocols for the use of LFP in the investigation of chlorine atom (Cl•) kinetics. Chlorine atoms are highly reactive species that play a crucial role in atmospheric chemistry, water treatment processes, and organic synthesis. Understanding their reaction kinetics is essential for modeling these processes and for the development of new technologies.
The principle of LFP involves the generation of a transient species, in this case, the this compound, by a short, high-intensity pulse of light (the "flash") from a laser. The subsequent decay of the this compound, as it reacts with a substrate, is monitored in real-time by a spectroscopic method, typically transient absorption or resonance fluorescence. By measuring the rate of decay of the this compound in the presence of a known concentration of a reactant, the second-order rate constant for the reaction can be determined.
Key Applications
-
Atmospheric Chemistry: Studying the reactions of chlorine atoms with volatile organic compounds (VOCs) and other atmospheric trace gases to understand their impact on ozone depletion and the formation of secondary organic aerosols.[1]
-
Water Treatment: Investigating the kinetics of this compound reactions with organic and inorganic contaminants during advanced oxidation processes (AOPs) for water purification.[2][3]
-
Organic Synthesis: Elucidating the mechanisms of chlorination reactions and optimizing reaction conditions for the selective synthesis of chlorinated organic compounds.
-
Drug Development: Assessing the potential for chlorine-mediated degradation of pharmaceutical compounds and understanding the role of chlorine radicals in biological systems.
Experimental Section
I. General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a laser flash photolysis study of this compound kinetics.
II. Detailed Experimental Protocols
A. Protocol for Gas-Phase Kinetics using LFP-Resonance Fluorescence
This protocol is adapted from studies of gas-phase reactions of chlorine atoms with alkanes.[4][5]
-
Preparation of Gas Mixtures:
-
Prepare dilute mixtures of the this compound precursor (e.g., 1% Cl₂ in N₂) and the reactant (e.g., 1% CH₄ in N₂) in separate glass bulbs.
-
Use high-purity gases (≥99.99%) to minimize impurities.
-
The concentrations of the precursor and reactant in the reaction cell are controlled by mass flow controllers.
-
-
Laser Flash Photolysis Setup:
-
Reaction Cell: A temperature-controlled quartz or Pyrex reactor with optical windows for the laser beam and the resonance fluorescence detection. A slow flow of the gas mixture through the cell is maintained to ensure a fresh sample for each laser pulse.
-
This compound Generation: Use a pulsed laser to photolyze the precursor. Common choices include:
-
Nd:YAG laser (e.g., 355 nm for Cl₂ photolysis).[5]
-
Excimer laser (e.g., 308 nm for XeCl).
-
-
This compound Detection:
-
Generate chlorine resonance radiation using a microwave discharge through a low-pressure mixture of Cl₂ in an inert gas (e.g., He or Ar).
-
Pass the resonance radiation through the reaction cell.
-
Detect the resulting fluorescence at a right angle to the excitation beam using a photomultiplier tube (PMT) fitted with a narrow bandpass filter to isolate the this compound fluorescence.
-
-
-
Data Acquisition:
-
The output of the PMT is fed into a fast oscilloscope or a multichannel scaler to record the time-resolved decay of the this compound fluorescence signal following the laser pulse.
-
Average multiple decay traces (typically >100) to improve the signal-to-noise ratio.
-
-
Kinetic Analysis:
-
Under pseudo-first-order conditions ([Reactant] >> [Cl•]), the decay of the this compound concentration follows the equation: ln([Cl•]t/[Cl•]₀) = -k't where k' is the pseudo-first-order rate constant.
-
The bimolecular rate constant, k, is determined from the slope of a plot of k' versus the reactant concentration: k' = k[Reactant] + k₀ where k₀ is the first-order rate constant for the decay of Cl• in the absence of the reactant.
-
B. Protocol for Aqueous-Phase Kinetics using LFP-Transient Absorption
This protocol is suitable for studying the reactions of chlorine atoms with water-soluble organic and inorganic compounds.
-
Sample Preparation:
-
Prepare aqueous solutions of the this compound precursor and the reactant in a suitable buffer to control the pH.
-
Common precursors for aqueous studies include chloroacetone and persulfate/chloride systems.[6]
-
Deoxygenate the solutions by bubbling with N₂ or Ar to prevent quenching of excited states and reactions with oxygen.
-
-
Laser Flash Photolysis Setup:
-
Reaction Cell: A 1 cm path length quartz cuvette.
-
This compound Generation: Use a pulsed laser to photolyze the precursor. For example, an excimer laser at 248 nm can be used for the photolysis of chloroacetone.[6]
-
Transient Absorption Detection:
-
A continuous wave xenon arc lamp is used as the probe light source.
-
The probe light is passed through the reaction cell collinearly or at a right angle to the laser beam.
-
The transmitted light is passed through a monochromator to select the monitoring wavelength and then detected by a fast photodiode or PMT. Chlorine atoms in aqueous solution can be monitored by their transient absorption, although often the decay of a product or a scavenger is monitored.[6]
-
-
-
Data Acquisition:
-
The change in absorbance at the monitoring wavelength is recorded as a function of time using a digital oscilloscope.
-
Average multiple kinetic traces to enhance the signal-to-noise ratio.
-
-
Kinetic Analysis:
-
The analysis is similar to the gas-phase protocol. The pseudo-first-order rate constant, k', is obtained by fitting the decay of the transient absorption signal to a first-order exponential function.
-
The bimolecular rate constant, k, is determined from the slope of the plot of k' versus the reactant concentration.
-
Reaction Mechanisms
Chlorine atoms react with organic molecules primarily through three mechanisms: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET).
A. Hydrogen Atom Transfer (HAT)
In a HAT reaction, the this compound abstracts a hydrogen atom from the organic molecule, forming hydrogen chloride (HCl) and an organic radical. This is a common pathway for reactions with alkanes and other saturated organic compounds.
B. Radical Adduct Formation (RAF)
For unsaturated organic molecules, such as alkenes and aromatics, the this compound can add to the double bond or aromatic ring to form a radical adduct.
C. Single Electron Transfer (SET)
In a SET mechanism, an electron is transferred from the organic molecule to the this compound, resulting in the formation of a chloride ion (Cl⁻) and a radical cation of the organic molecule. This pathway is favored for molecules with low ionization potentials, such as some aromatic compounds.
Data Presentation
The following tables summarize representative rate constants for the reactions of chlorine atoms with various organic and inorganic compounds.
Table 1: Rate Constants for Reactions of Chlorine Atoms with Alkanes (Gas Phase, 298 K)
| Alkane | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Methane | 1.0 x 10⁻¹³ | [7] |
| Ethane | 5.8 x 10⁻¹¹ | [8] |
| Propane | 1.2 x 10⁻¹⁰ | [8] |
| n-Butane | 2.0 x 10⁻¹⁰ | [8] |
| Isobutane | 1.4 x 10⁻¹⁰ | [8] |
| n-Pentane | 2.5 x 10⁻¹⁰ | [9] |
| n-Heptane | 3.97 x 10⁻¹⁰ | [1] |
Table 2: Rate Constants for Reactions of Chlorine Atoms with Alkenes (Gas Phase, 298 K)
| Alkene | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Ethene | 1.1 x 10⁻¹⁰ | [5] |
| Propene | 2.64 x 10⁻¹⁰ | [1] |
| 1-Butene | 3.38 x 10⁻¹⁰ | [1] |
| cis-2-Butene | 3.76 x 10⁻¹⁰ | [1] |
| trans-2-Butene | 3.31 x 10⁻¹⁰ | [1] |
| Isobutene | 3.40 x 10⁻¹⁰ | [1] |
Table 3: Rate Constants for Reactions of Chlorine Atoms with Aromatic Compounds (Aqueous Phase, Room Temperature)
| Aromatic Compound | Rate Constant (M⁻¹ s⁻¹) | Reference |
| Benzene | 5.5 x 10⁹ | [3] |
| Toluene | 8.0 x 10⁹ | [3] |
| Phenol | 2.1 x 10¹⁰ | [3] |
| Aniline | 3.0 x 10¹⁰ | [3] |
| Benzoic Acid | 1.8 x 10¹⁰ | [10] |
| Nitrobenzene | 1.01 x 10¹⁰ | [2][3] |
Table 4: Rate Constants for Reactions of Chlorine Atoms with Inorganic Species (Aqueous Phase, Room Temperature)
| Inorganic Species | Rate Constant (M⁻¹ s⁻¹) | Reference |
| Cl⁻ | 7.8 x 10⁹ | [3] |
| Br⁻ | 1.0 x 10¹⁰ | [3] |
| I⁻ | 1.2 x 10¹⁰ | [3] |
| SCN⁻ | 1.5 x 10¹⁰ | [3] |
| N₃⁻ | 1.2 x 10¹⁰ | [3] |
| H₂O₂ | 4.5 x 10⁹ | [3] |
Conclusion
Laser flash photolysis is an indispensable tool for the quantitative study of this compound kinetics. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to determine the rate constants and elucidate the mechanisms of this compound reactions in various chemical and biological systems. This knowledge is critical for advancing our understanding of atmospheric processes, improving water treatment technologies, and developing novel synthetic methodologies.
References
- 1. Kinetics of reactions of chlorine atoms with a series of alkenes at 1 atm and 298 K: structure and reactivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Rate constants of this compound reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rate constants for the reactions of chlorine atoms with some simple alkanes at 298 K. Measurement of a self-consistent set using both absolute and relative rate methods (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols: The Role of Chlorine in Radical Polymerization for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorine-containing compounds in radical polymerization, with a particular focus on applications relevant to drug development and biomedical research. The protocols and data presented herein are intended to serve as a practical guide for the synthesis of well-defined polymers with tailored properties.
Introduction to Chlorine in Radical Polymerization
Chlorine plays a multifaceted role in radical polymerization, serving as a key component in initiators and chain transfer agents. Its presence can influence reaction kinetics, polymer molecular weight, and polydispersity, and is integral to several controlled radical polymerization (CRP) techniques. In conventional free radical polymerization, molecular chlorine can undergo homolytic cleavage upon exposure to heat or UV light to generate chlorine radicals, which can initiate polymerization.[1][2] Chlorinated compounds, such as carbon tetrachloride, can also act as chain transfer agents to regulate the molecular weight of the resulting polymers.[3]
However, the most significant impact of chlorine in modern polymer chemistry is in the domain of controlled/"living" radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl halide, often an alkyl chloride, is used as an initiator in conjunction with a transition metal catalyst. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures, such as block copolymers, which are highly desirable for applications in drug delivery, tissue engineering, and diagnostics.[4][5] The stability of the carbon-chlorine bond makes chlorinated initiators particularly suitable for aqueous polymerization conditions.[6]
Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing well-defined polymers from a wide range of monomers. The process involves the reversible activation of a dormant polymer chain end (capped with a halogen, such as chlorine) by a transition metal complex.
General Mechanism of ATRP
The fundamental equilibrium in ATRP involves the reversible transfer of a halogen atom between the dormant polymer chain and the transition metal catalyst.
Caption: General mechanism of copper-catalyzed Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol: ATRP of N-isopropylacrylamide (NIPAAm) with a Chlorinated Initiator
This protocol describes the synthesis of well-defined poly(N-isopropylacrylamide) (PNIPAAm), a thermoresponsive polymer widely used in drug delivery, using a chlorine-containing initiator.[1][7]
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
Propargyl 2-chloropropionate (PCP) (initiator)
-
Copper(I) chloride (CuCl) (catalyst)
-
Tris(2-(dimethylamino)ethyl)amine (Me6TREN) (ligand)
-
2-propanol (solvent)
-
Argon gas
Procedure:
-
Purge the solvent (2-propanol) with argon for at least 30 minutes to remove dissolved oxygen.
-
In a dry Schlenk flask equipped with a magnetic stir bar, add NIPAAm, CuCl, and Me6TREN.
-
Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Under an argon atmosphere, add the degassed 2-propanol to the flask and stir until all solids are dissolved.
-
Inject the initiator, propargyl 2-chloropropionate, into the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 25°C).
-
Monitor the reaction by taking samples at different time intervals to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).
-
To quench the reaction, open the flask to air and dilute the mixture with a suitable solvent like THF.
-
Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold diethyl ether).
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Quantitative Data:
| Entry | [NIPAAm]:[PCP]:[CuCl]:[Me6TREN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n (GPC) | PDI |
| 1 | 100:1:1:1 | 2-propanol | 25 | 4 | 85 | 9,800 | 1.15 |
| 2 | 200:1:1:1 | 2-propanol | 25 | 6 | 82 | 18,500 | 1.18 |
Data is illustrative and based on typical results from the literature.[1]
Experimental Protocol: ARGET ATRP of Methyl Methacrylate (MMA) with a Chlorinated Initiator
Activators Regenerated by Electron Transfer (ARGET) ATRP is a variation that allows for the use of much lower concentrations of the copper catalyst, which is advantageous for biomedical applications where metal contamination is a concern. This protocol uses methyl 2-chloropropionate as the initiator.[8]
Materials:
-
Methyl methacrylate (MMA)
-
Methyl 2-chloropropionate (MCP) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst precursor)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ascorbic acid (reducing agent)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Argon gas
Procedure:
-
In a dry Schlenk tube, add CuBr₂ and PMDETA.
-
Seal the tube with a rubber septum and purge with argon.
-
Inject a small amount of DMF to dissolve the catalyst and ligand, and stir for 10 minutes to form the complex.
-
In a separate flask, prepare a solution of MMA, MCP, and ascorbic acid in DMF.
-
Inject the monomer/initiator/reducing agent solution into the Schlenk tube containing the catalyst complex.
-
Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 60°C).
-
Follow the reaction progress and purify the polymer as described in the previous protocol.
Quantitative Data:
| Entry | [MMA]:[MCP]:[CuBr₂]:[PMDETA]:[Ascorbic Acid] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n (GPC) | PDI |
| 1 | 100:1:0.05:0.1:0.1 | DMF | 60 | 5 | 92 | 9,500 | 1.21 |
| 2 | 200:1:0.05:0.1:0.1 | DMF | 60 | 8 | 90 | 18,200 | 1.25 |
Data is illustrative and based on typical results from the literature.[8]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP method that can be used to synthesize polymers with controlled molecular weights and narrow distributions. While the most common RAFT agents are sulfur-based, chlorine can be incorporated into the monomer, such as in the case of vinyl chloride.[9]
General Mechanism of RAFT Polymerization
Caption: General mechanism of Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.
Experimental Protocol: RAFT Polymerization of Vinyl Chloride (VC)
This protocol outlines the synthesis of poly(vinyl chloride) (PVC) with controlled molecular weight and low polydispersity.[9]
Materials:
-
Vinyl chloride (VC) (monomer)
-
Cyanomethyl methyl(phenyl)carbamodithioate (CMPCD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,2-Dichloroethane (solvent)
Procedure:
-
In a high-pressure reactor, combine the RAFT agent (CMPCD), initiator (AIBN), and solvent.
-
Degas the mixture through several freeze-pump-thaw cycles.
-
Introduce a known amount of vinyl chloride monomer into the reactor.
-
Heat the reactor to the desired temperature (e.g., 60°C) to initiate polymerization.
-
After the desired reaction time, cool the reactor to stop the polymerization.
-
Vent any unreacted vinyl chloride.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol) and dry under vacuum.
Quantitative Data:
| Entry | [VC]:[CMPCD]:[AIBN] | Temp (°C) | Time (h) | Conversion (%) | M_n (GPC) | PDI |
| 1 | 200:1:0.2 | 60 | 24 | 45 | 12,000 | 1.45 |
| 2 | 400:1:0.2 | 60 | 48 | 40 | 22,500 | 1.50 |
Data is illustrative and based on typical results from the literature.[9]
Conventional Radical Polymerization with Chlorinated Chain Transfer Agents
In conventional free radical polymerization, chlorinated compounds like carbon tetrachloride (CCl₄) can be used to control the molecular weight of the polymer. The chain transfer agent terminates a growing polymer chain and initiates a new one.[3]
General Mechanism of Chain Transfer
Caption: Mechanism of chain transfer using carbon tetrachloride (CCl₄).
Experimental Protocol: Radical Polymerization of Styrene with CCl₄
Materials:
-
Styrene
-
Benzoyl peroxide (BPO) (initiator)
-
Carbon tetrachloride (CCl₄) (chain transfer agent)
-
Toluene (solvent)
Procedure:
-
Dissolve styrene, BPO, and the desired amount of CCl₄ in toluene in a reaction flask.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.
-
Allow the polymerization to proceed for the desired time.
-
Cool the reaction and precipitate the polystyrene by pouring the solution into a large volume of a non-solvent like methanol.
-
Filter and dry the polymer.
Quantitative Data:
| Entry | [Styrene]:[BPO] | [CCl₄] (mol%) | Temp (°C) | Time (h) | M_n (GPC) | PDI |
| 1 | 100:1 | 0 | 80 | 6 | 85,000 | 2.1 |
| 2 | 100:1 | 1 | 80 | 6 | 35,000 | 1.9 |
| 3 | 100:1 | 5 | 80 | 6 | 9,000 | 1.8 |
Data is illustrative and demonstrates the trend of decreasing molecular weight with increasing concentration of the chain transfer agent.
Comparison of Chlorine- and Bromine-Based Initiators in ATRP
The choice of halogen in the ATRP initiator significantly affects the polymerization kinetics. Generally, the C-Br bond is weaker than the C-Cl bond, leading to a faster activation rate for bromine-containing initiators. However, the deactivation rate is also a critical factor in maintaining control over the polymerization.[6]
Comparative Data for ATRP of Acrylates:
| Initiator Type | Catalyst System | Monomer | Temp (°C) | Relative k_act | PDI |
| Ethyl 2-chloropropionate | CuCl/Me₆TREN | Methyl Acrylate | 25 | Lower | ~1.2-1.4 |
| Ethyl 2-bromopropionate | CuBr/Me₆TREN | Methyl Acrylate | 25 | Higher | ~1.1-1.2 |
This table illustrates the general trend that bromine-based initiators often provide faster polymerization and better control (lower PDI) for acrylates under similar conditions.[10]
Applications in Drug Development
The ability to synthesize well-defined polymers using chlorine-mediated radical polymerization techniques has significant implications for drug development.
-
Drug Delivery: Block copolymers with hydrophilic and hydrophobic segments can self-assemble into micelles or polymersomes, encapsulating therapeutic agents for targeted delivery.[4][5] Thermoresponsive polymers like PNIPAAm can be used for stimuli-responsive drug release.
-
Bioconjugation: The functional end-groups of polymers synthesized by ATRP can be used to conjugate biomolecules such as peptides, proteins, and antibodies for targeted therapies.[4]
-
Tissue Engineering: Well-defined polymers can be used to create scaffolds with controlled mechanical properties and biocompatibility for tissue regeneration.
Conclusion
Chlorine-containing compounds are indispensable tools in modern radical polymerization, particularly in ATRP. The ability to precisely control polymer architecture, molecular weight, and functionality opens up a vast design space for the creation of advanced materials for biomedical applications. These application notes provide a foundation for researchers to explore the use of chlorine in radical polymerization for the development of novel therapeutics and drug delivery systems.
References
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. Synthesis and Phase Behavior of Poly(N-isopropylacrylamide)-b-Poly(L-Lysine Hydrochloride) and Poly(N-Isopropylacrylamide-co-Acrylamide)-b-Poly(L-Lysine Hydrochloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chain transfer - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 14.139.213.3:8080 [14.139.213.3:8080]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Studying Chlorine Atom Reactions in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
A. Introduction to Chlorine Atom Chemistry in Aqueous Solutions
The this compound (Cl•) is a highly reactive radical species that plays a crucial role in various aqueous chemical processes.[1][2] It is a powerful oxidizing agent involved in water treatment, atmospheric chemistry, and potentially in the degradation of pharmaceutical compounds.[1][2] Understanding the kinetics and mechanisms of this compound reactions is therefore of significant interest to environmental scientists, chemists, and drug development professionals.
In aqueous solutions, chlorine atoms can be generated through several methods, most notably the photolysis of chlorine precursors such as hypochlorous acid (HOCl), hypochlorite (OCl⁻), or organic compounds like chloroacetone.[1][3] The UV/chlorine process is an emerging advanced oxidation process (AOP) that utilizes the photolysis of free chlorine to generate highly reactive radicals, including chlorine atoms and hydroxyl radicals (•OH), for the degradation of organic pollutants.[1]
Chlorine atoms react with organic and inorganic molecules through several primary mechanisms:
-
Hydrogen Abstraction: The this compound abstracts a hydrogen atom from a substrate, a common pathway for reactions with saturated organic compounds. The rate constants for these reactions are typically in the range of 10⁸–10⁹ M⁻¹s⁻¹.[1]
-
Addition to Double Bonds: Chlorine atoms can add to carbon-carbon double bonds in unsaturated compounds, leading to the formation of a chloroalkyl radical. These reactions are generally faster, with rate constants in the range of 1x10⁹–2x10¹⁰ M⁻¹s⁻¹.[1]
-
Single-Electron Transfer (SET): An electron is transferred from the substrate to the this compound. This mechanism is significant for compounds with low ionization potential and can have very high rate constants, in the range of 1x10¹⁰–4x10¹⁰ M⁻¹s⁻¹.[1]
B. Relevance to Drug Development
The study of this compound reactions is pertinent to the pharmaceutical industry in several key areas:
-
Drug Stability and Degradation: During the manufacturing process, particularly in water purification or equipment sterilization steps, residual chlorine may be present. The formation of chlorine atoms, potentially initiated by light, could lead to the degradation of active pharmaceutical ingredients (APIs). Understanding the reactivity of different functional groups with chlorine atoms can help in predicting and mitigating drug degradation pathways.
-
Forced Degradation Studies: Regulatory bodies require forced degradation studies to understand the stability of drug substances and products. The UV/chlorine process can be employed as a stress condition to generate relevant degradation products that might be formed under long-term storage or upon exposure to certain environmental factors.
-
Toxicity of Degradation Products: Reactions of chlorine atoms with APIs can lead to the formation of chlorinated byproducts, which may have different toxicological profiles than the parent drug. Identifying these byproducts is crucial for ensuring the safety of pharmaceutical formulations.
-
Reactions with Biomolecules: In biological systems, certain inflammatory processes can generate reactive chlorine species. Studying the reactions of chlorine atoms with amino acids, peptides, and proteins can provide insights into the mechanisms of oxidative stress and its impact on biological therapeutics.
C. Applications in Water Treatment and Environmental Science
The primary application of this compound chemistry in this field is the UV/chlorine advanced oxidation process for water and wastewater treatment. This technology offers several advantages:
-
Effective Contaminant Degradation: The combination of chlorine atoms and hydroxyl radicals is highly effective in degrading a wide range of organic contaminants, including pesticides, pharmaceuticals, and personal care products.
-
Disinfection: The UV irradiation and the presence of free chlorine and its radical species provide strong disinfection capabilities.
However, a key consideration is the potential formation of disinfection byproducts (DBPs), which can be halogenated and potentially harmful. Research in this area focuses on optimizing the UV/chlorine process to maximize contaminant removal while minimizing DBP formation.
II. Quantitative Data
The following tables summarize the second-order rate constants (k) for the reactions of chlorine atoms with various organic and inorganic compounds in aqueous solutions. These values are essential for modeling and predicting the fate of these compounds in systems where chlorine atoms are present.
Table 1: Rate Constants for Reactions of Chlorine Atoms with Inorganic Compounds
| Compound/Ion | Formula | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Chloride | Cl⁻ | 7.8 x 10⁹ | Yu and Barker, 2003 |
| Bicarbonate | HCO₃⁻ | < 1.0 x 10⁵ | |
| Carbonate | CO₃²⁻ | 6.0 x 10⁸ | |
| Bromide | Br⁻ | 1.0 x 10¹⁰ | |
| Iodide | I⁻ | 1.0 x 10¹⁰ | |
| Azide | N₃⁻ | 9.0 x 10⁹ | |
| Thiocyanate | SCN⁻ | 1.0 x 10¹⁰ | |
| Water | H₂O | 1.6 x 10⁵ |
Table 2: Rate Constants for Reactions of Chlorine Atoms with Aliphatic Organic Compounds
| Compound | Formula | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Methane | CH₄ | 1.2 x 10⁸ | |
| Ethane | C₂H₆ | 1.0 x 10⁹ | |
| Methanol | CH₃OH | 5.5 x 10⁸ | |
| Ethanol | C₂H₅OH | 1.2 x 10⁹ | |
| Acetic Acid | CH₃COOH | 1.7 x 10⁸ | |
| Acetate | CH₃COO⁻ | 3.5 x 10⁸ | |
| Acetone | CH₃COCH₃ | 1.1 x 10⁸ | |
| tert-Butanol | (CH₃)₃COH | 6.0 x 10⁸ |
Table 3: Rate Constants for Reactions of Chlorine Atoms with Aromatic Organic Compounds
| Compound | Formula | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Benzene | C₆H₆ | 5.0 x 10⁹ | |
| Toluene | C₇H₈ | 6.5 x 10⁹ | |
| Phenol | C₆H₅OH | 1.1 x 10¹⁰ | |
| Anisole | C₆H₅OCH₃ | 9.0 x 10⁹ | |
| Benzoic Acid | C₆H₅COOH | 1.5 x 10⁹ | |
| Aniline | C₆H₅NH₂ | 1.2 x 10¹⁰ | |
| Nitrobenzene | C₆H₅NO₂ | 5.0 x 10⁸ |
Table 4: Rate Constants for Reactions of Chlorine Atoms with Amino Acids
| Amino Acid | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Glycine | 2.0 x 10⁹ | |
| Alanine | 3.0 x 10⁹ | |
| Valine | 7.0 x 10⁹ | |
| Leucine | 1.0 x 10¹⁰ | |
| Proline | 4.0 x 10⁹ | |
| Methionine | 1.5 x 10¹⁰ | |
| Cysteine | 1.8 x 10¹⁰ | |
| Tyrosine | 1.2 x 10¹⁰ | |
| Tryptophan | 1.6 x 10¹⁰ |
III. Experimental Protocols
A. General Considerations for Solution Preparation
-
Water Purity: All aqueous solutions should be prepared using high-purity water (e.g., Milli-Q or equivalent, with a resistivity of 18.2 MΩ·cm) to minimize interference from trace impurities.
-
Reagent Purity: Use reagents of the highest available purity.
-
Glassware: All glassware should be thoroughly cleaned, for example, by soaking in a suitable cleaning solution (e.g., Nochromix), followed by extensive rinsing with high-purity water.
-
pH Control: The pH of the solutions should be carefully controlled using appropriate buffers (e.g., phosphate, borate) that are unreactive towards chlorine atoms. The pH should be measured and adjusted as necessary.[4]
-
Oxygen Removal: For some experiments, it may be necessary to remove dissolved oxygen from the solutions to prevent secondary reactions. This can be achieved by purging with an inert gas such as argon or nitrogen for at least 30 minutes.
B. Protocol 1: Generation of Chlorine Atoms via Photolysis of Chloroacetone
Chloroacetone is a common precursor for the generation of chlorine atoms in laboratory settings.[1]
1. Synthesis and Purification of Chloroacetone (if not commercially available):
-
Synthesis: Chloroacetone can be synthesized by the chlorination of acetone.[3] This should be performed in a well-ventilated fume hood with appropriate safety precautions. A common method involves bubbling chlorine gas through acetone in the presence of calcium carbonate to neutralize the HCl byproduct.[3]
-
Purification: Commercial chloroacetone may contain impurities. It can be purified by distillation. To remove mesityl oxide, an oxidation step with acidified potassium permanganate can be performed before distillation.[1]
2. Preparation of Stock Solutions:
-
Prepare a stock solution of chloroacetone in high-purity water. The concentration will depend on the specific experimental requirements but is typically in the millimolar range.
-
Prepare stock solutions of the compound of interest and any competitor or reference compounds.
3. Experimental Procedure (Laser Flash Photolysis):
-
Transfer the reaction solution (containing chloroacetone and the compound of interest) into a quartz cuvette.
-
Place the cuvette in the sample holder of the laser flash photolysis system.
-
Excite the sample with a short pulse of UV light from a laser (e.g., an excimer laser at 248 nm or a Nd:YAG laser at 266 nm). The photolysis of chloroacetone yields a this compound and an acetonyl radical.
-
Monitor the change in absorbance over time at a wavelength where the this compound or a product radical absorbs. The this compound has a characteristic absorption maximum around 340 nm.
-
Record the transient absorption decay kinetics.
C. Protocol 2: Determination of Rate Constants using Laser Flash Photolysis and Transient Absorption Spectroscopy
This protocol describes the direct measurement of the rate constant for the reaction of a this compound with a substrate.
1. Experimental Setup:
-
A laser flash photolysis system equipped with a pulsed laser for excitation and a time-resolved transient absorption detection system (e.g., a xenon lamp, monochromator, and photomultiplier tube or a CCD camera).
2. Procedure:
-
Prepare a series of aqueous solutions containing a fixed concentration of the this compound precursor (e.g., chloroacetone) and varying concentrations of the substrate of interest.
-
For each solution, perform a laser flash photolysis experiment as described in Protocol 1.
-
Monitor the pseudo-first-order decay of the this compound transient absorption at 340 nm.
-
The observed pseudo-first-order rate constant (k_obs) is given by the equation: k_obs = k₀ + k[S] where k₀ is the decay rate of the this compound in the absence of the substrate, k is the second-order rate constant for the reaction of the this compound with the substrate, and [S] is the concentration of the substrate.
-
Plot k_obs versus the substrate concentration [S]. The slope of the resulting linear plot will be the second-order rate constant, k.
D. Protocol 3: Determination of Rate Constants using Competitive Kinetics
This indirect method is useful when the transient absorption of the this compound is difficult to monitor directly or overlaps with the absorption of other species.[5]
1. Principle:
The substrate of interest (S) competes with a reference compound (R) for reaction with the this compound. The rate constant for the reaction with the reference compound (k_R) must be known.
Cl• + S → Products (rate constant k_S) Cl• + R → Products (rate constant k_R)
2. Procedure:
-
Prepare a series of solutions containing the this compound precursor, the substrate (S) at a fixed initial concentration ([S]₀), and the reference compound (R) at varying initial concentrations ([R]₀).
-
Initiate the reaction (e.g., by photolysis).
-
After a certain reaction time, quench the reaction and measure the change in concentration of the substrate ([S]).
-
The following equation relates the concentrations and rate constants: ln([S]t / [S]₀) = (k_S / k_R) * ln([R]t / [R]₀) where [S]t and [R]t are the concentrations at time t.
-
A plot of ln([S]t / [S]₀) versus ln([R]t / [R]₀) should yield a straight line with a slope equal to k_S / k_R.
-
From the known value of k_R, the rate constant for the substrate, k_S, can be calculated.
IV. Visualizations
Caption: Workflow for determining reaction rate constants using Laser Flash Photolysis.
Caption: Workflow for the competitive kinetics method.
Caption: Major reaction pathways for chlorine atoms with organic compounds.
References
- 1. Rate constants of this compound reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Chlorinated Compounds for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Chlorine in Modern Drug Discovery
The incorporation of chlorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Chlorine is one of the most common elements found in small-molecule drugs, surpassed only by carbon, hydrogen, nitrogen, and oxygen.[1] There are over 250 FDA-approved drugs containing chlorine, and approximately 88% of all pharmaceuticals rely on chlorine chemistry at some stage of their manufacturing process.[2][3] The prevalence of chlorine is not coincidental; its unique physicochemical properties allow it to significantly modulate a compound's biological activity and pharmacokinetic profile.
Judicious placement of a chlorine atom can:
-
Enhance Potency: By increasing binding affinity to the target protein through favorable interactions like halogen bonding or by altering electronic properties.[4][5]
-
Improve Lipophilicity: Facilitating passage across biological membranes, which can improve absorption and distribution.[4]
-
Block Metabolic Sites: Preventing metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and in vivo exposure.[1]
-
Serve as a Bioisostere: Acting as a replacement for other functional groups, such as hydroxyl (-OH), sulfhydryl (-SH), or even trifluoromethyl (-CF3) groups.[6]
This document provides an overview of key synthetic strategies for introducing chlorine into organic molecules and detailed protocols for common chlorination reactions relevant to medicinal chemistry.
The "Magic Chloro" Effect: A Paradigm in Lead Optimization
The term "magic chloro effect" has been introduced to describe the often dramatic and serendipitous improvements in a drug candidate's properties upon the simple substitution of a hydrogen atom with a this compound.[1] This effect can manifest as a multi-fold, sometimes up to 100,000-fold, increase in biological potency.[1] This profound impact stems from the unique electronic and steric properties of chlorine, which can alter molecular conformation, pKa, and binding interactions.
Caption: Logical flow of the "Magic Chloro" effect in drug discovery.
Synthetic Strategies for Chlorination
The installation of a this compound can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and radical chlorinations. In recent years, greener and more sustainable methods involving photocatalysis and electrocatalysis have also emerged as powerful alternatives.[7]
Common Chlorinating Reagents:
-
Electrophilic Sources: Chlorine gas (Cl₂), N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), Phosphorus pentachloride (PCl₅).[8]
-
Nucleophilic Sources: Hydrochloric acid (HCl), Phosphorus oxychloride (POCl₃), Sodium chloride (NaCl).[8][9]
-
Modern Catalytic Systems: Utilize simple chloride salts (e.g., NaCl) activated by light or electricity, reducing the need for hazardous reagents.[7][10]
Caption: A generalized experimental workflow for a chlorination reaction.
Experimental Protocols
Protocol 4.1: Synthesis of 2-Chloropyridine from 2-Pyridone
2-Chloropyridines are crucial building blocks in pharmaceuticals, such as the anti-diabetic drug Rosiglitazone.[11] This protocol describes their synthesis from commercially available 2-pyridones using phosphorus oxychloride (POCl₃).
Materials and Equipment:
-
2-Pyridone
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-pyridone (5.0 g, 52.6 mmol).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (15 mL, 161 mmol) to the flask at room temperature. The mixture will become a slurry.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C (oil bath temperature). Stir at this temperature for 2 hours. The reaction mixture should become a clear, dark solution.
-
Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker. Caution: This is a highly exothermic reaction. Perform this step slowly in an ice bath with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 2-chloropyridine can be purified by vacuum distillation to yield a colorless liquid.
Protocol 4.2: Electrophilic Chlorination of an Activated Aromatic Ring
This protocol provides a general method for the regioselective chlorination of an electron-rich aromatic compound using N-Chlorosuccinimide (NCS), a mild and easy-to-handle chlorinating agent.
Materials and Equipment:
-
Activated aromatic substrate (e.g., Anisole, Acetanilide)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Round-bottom flask with magnetic stirrer
-
TLC plates for reaction monitoring
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the aromatic substrate (10 mmol) in the chosen solvent (50 mL) in a round-bottom flask.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 equivalents, 11 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (2 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any residual oxidant) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chlorinated aromatic compound.
Quantitative Data: The Impact of Chlorination on Potency
The substitution of hydrogen with chlorine can lead to substantial gains in biological activity. The table below summarizes select examples from medicinal chemistry literature, showcasing the "magic chloro" effect.
| Parent Compound (R=H) | Chlorinated Analog (R=Cl) | Target/Assay | Potency Improvement (Fold Change) | Reference |
| Atpenin A5 Analog | 4-chloro Analog | Mitochondrial Complex II | ~1,000x | [1] |
| LOX-15 Inhibitor | 4-chloro Analog | LOX-15 Inhibition | ~10x | [5] |
| Antimalarial Compound | 7-chloroquinoline Scaffold | P. falciparum Inhibition | Essential for activity | [12] |
Biological Significance: Mechanism of Action of Chloroquine
Chloroquine is a classic example of a chlorinated drug, used for decades in the treatment of malaria.[12] Its 7-chloroquinoline core is essential for its activity. Chloroquine acts by accumulating in the acidic digestive vacuole of the malaria parasite. There, it interferes with the parasite's detoxification mechanism by inhibiting the polymerization of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[12]
Caption: Simplified mechanism of action for the chlorinated drug Chloroquine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. US Based Chemists Unveil Eco-Friendly Chlorine Method [chemanalyst.com]
- 11. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Chlorine Atom Sources in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of chlorine atoms into organic molecules is a fundamental transformation in chemical synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of a chlorine atom source is a critical decision that influences reaction outcomes, safety, and scalability. This document provides a comprehensive overview of common this compound sources used in laboratory experiments, including detailed application notes, experimental protocols, and comparative data to guide researchers in selecting the most appropriate reagent for their specific needs.
This compound Sources: A Comparative Overview
A variety of reagents are available for delivering chlorine atoms in chemical reactions, each with its own distinct advantages and disadvantages in terms of reactivity, selectivity, handling, and cost. The most commonly employed sources in a laboratory setting are N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Trichloroisocyanuric Acid (TCCA). While elemental chlorine (Cl₂) is a fundamental chlorinating agent, its gaseous nature and high toxicity often make it less practical for routine laboratory use.
Quantitative Data Summary
The following table summarizes key quantitative data for the most common this compound sources to facilitate a direct comparison.
| Chlorine Source | Formula | Molecular Weight ( g/mol ) | Active Chlorine (%)[1] | Physical Form | Key Applications |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | ~53 | White solid | Allylic and benzylic chlorination, electrophilic chlorination of activated aromatics and ketones.[2] |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | ~52.5 | Colorless to yellow liquid | Radical chlorination of alkanes, chlorination of alcohols and phenols.[3] |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | 232.41 | ~91.5[1] | White crystalline solid | Electrophilic and radical chlorination of a wide range of substrates, including aromatics and alkylaromatics.[4][5] |
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a versatile and easy-to-handle solid reagent for both radical and electrophilic chlorination reactions.[2] It is often favored in academic and research laboratories for its convenience and moderate reactivity.
Applications
-
Allylic and Benzylic Chlorination: NCS is widely used for the selective chlorination of allylic and benzylic C-H bonds, typically initiated by light or a radical initiator.
-
Electrophilic Chlorination: In the presence of an acid catalyst, NCS can act as a source of electrophilic chlorine for the chlorination of electron-rich aromatic and heteroaromatic compounds, as well as the α-chlorination of ketones.[2][6]
Experimental Protocol: α-Chlorination of Acetophenone with NCS
This protocol describes the electrophilic α-chlorination of acetophenone using N-chlorosuccinimide.
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 equiv).
-
Dissolve the acetophenone in acetic acid.
-
Add N-chlorosuccinimide (1.1 equiv) to the solution.
-
Heat the reaction mixture to 55 °C and stir for 7 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired α-chloroacetophenone.
Expected Yield: Yields can vary depending on the specific substrate and reaction conditions, but are often in the range of 15-32% for this type of transformation.[7]
Logical Workflow for NCS Chlorination
Caption: Decision workflow for using NCS in chlorination reactions.
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful and versatile liquid chlorinating agent. It serves as a convenient source of chlorine radicals and is particularly effective for the chlorination of unactivated C-H bonds.[3]
Applications
-
Radical Chlorination of Alkanes: SO₂Cl₂ is a reagent of choice for the free-radical chlorination of alkanes, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[8]
-
Chlorination of Phenols and Alcohols: It can be used for the chlorination of phenols and the conversion of alcohols to alkyl chlorides.
Experimental Protocol: Radical Chlorination of Cyclohexane with SO₂Cl₂
This protocol details the free-radical chlorination of cyclohexane using sulfuryl chloride and AIBN as the initiator.
Materials:
-
Cyclohexane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Dry round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium carbonate solution (0.5 M)
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
To a dry 250-mL round-bottom flask equipped with a magnetic stir bar, add 25.0 mL of cyclohexane.
-
In a fume hood, carefully add 9.0 mL of sulfuryl chloride to the flask.
-
Add 0.10 g of AIBN to the reaction mixture.
-
Assemble a reflux apparatus in the fume hood and heat the mixture to reflux using a heating mantle.
-
Continue refluxing for 60 minutes. The evolution of SO₂ and HCl gas will be observed.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with 10-mL portions of 0.5 M sodium carbonate solution until the aqueous layer is basic to litmus paper. This neutralizes any remaining acidic byproducts.
-
Wash the organic layer with 10 mL of water.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous calcium chloride.
-
Decant the dried liquid into a distillation apparatus and purify by simple distillation to obtain chlorocyclohexane.
Expected Yield: The yield of chlorocyclohexane can be determined after purification and is typically moderate to good.
Signaling Pathway for Radical Chlorination with SO₂Cl₂
Caption: Mechanism of free-radical chlorination using SO₂Cl₂.
Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid is a stable, solid chlorinating agent with a high percentage of available chlorine, making it an atom-economical choice.[4][9] It is considered a "green" chlorinating agent due to the potential to recycle its byproduct, cyanuric acid.[9]
Applications
-
Electrophilic Aromatic Chlorination: TCCA is effective for the chlorination of a variety of aromatic and heteroaromatic compounds.[5]
-
Side-Chain Chlorination of Alkylaromatics: Under radical conditions, TCCA can be used for the chlorination of the benzylic position of alkylaromatic hydrocarbons.[10]
-
Oxidation Reactions: Besides chlorination, TCCA can also be employed as an oxidizing agent.[5]
Experimental Protocol: Side-Chain Chlorination of Toluene with TCCA
This protocol describes the radical-initiated side-chain chlorination of toluene to produce benzyl chloride.
Materials:
-
Toluene
-
Trichloroisocyanuric acid (TCCA)
-
N-hydroxyphthalimide (NHPI)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂)
-
5 mL reaction vessel
-
Magnetic stirrer and stir bar
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 5 mL reaction vessel, combine Cu(OAc)₂·H₂O (0.02 equiv), N-hydroxyphthalimide (0.1 equiv), and CBr₄ (0.1 equiv).
-
Add 2 mL of dichloromethane and stir for 30 seconds at 25 °C.
-
Add TCCA (0.4 equiv) and toluene (1.0 equiv) to the vessel and seal it.
-
Stir the reaction mixture for 17-22 hours at 25 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with 10 mL of saturated brine solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzyl chloride can be further purified by distillation if necessary.
Expected Yield: Yields for the side-chain chlorination of toluene using this method can be around 58%.[10][11]
Logical Relationship for TCCA in Aromatic Chlorination
Caption: Selection of TCCA reaction pathway for aromatic compounds.
Safety Considerations
All chlorinating agents are hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
-
N-Chlorosuccinimide (NCS): Irritating to eyes, respiratory system, and skin.[2]
-
Sulfuryl Chloride (SO₂Cl₂): Corrosive and causes severe skin and eye burns. Reacts violently with water.
-
Trichloroisocyanuric Acid (TCCA): Oxidizer; may intensify fire. Harmful if swallowed and causes serious eye irritation.[6]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The selection of a this compound source is a critical parameter in the design of a synthetic route. N-Chlorosuccinimide offers ease of handling for small-scale reactions. Sulfuryl chloride is a powerful reagent for radical chlorinations. Trichloroisocyanuric acid provides a high-chlorine content, atom-economical, and "greener" alternative for a broad range of chlorinations. By understanding the properties, applications, and protocols associated with each of these reagents, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorine-Mediated Synthesis
Welcome to the technical support center for chlorine-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chlorination reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My chlorination reaction is not starting. What are the common causes and how can I initiate it?
A1: Failure of a chlorination reaction to initiate can often be attributed to several factors:
-
Inactive Substrate: Electron-poor substrates, such as alkenes with electron-withdrawing groups, may be resistant to chlorination. In such cases, the use of a Lewis acid catalyst can help to activate the substrate.[1]
-
Low Reaction Temperature: Some chlorination reactions require a certain activation energy to begin. If the temperature is too low, the reaction may not proceed. A gradual and controlled increase in temperature can help initiate the reaction.[1]
-
Deactivated Catalyst: If you are using a catalyst, ensure it is active and has been stored under appropriate conditions. The use of the correct catalyst loading is also crucial for reaction success.[1]
-
Impure Reagents: The purity of your starting material is critical. Impurities can consume the chlorinating agent or interfere with the reaction.
Q2: I am observing the formation of multiple chlorinated products (over-chlorination). How can I improve the selectivity for the desired monochlorinated product?
A2: Over-chlorination is a common issue, particularly with highly reactive chlorinating agents like chlorine gas (Cl₂).[1] To enhance selectivity for monochlorination, consider the following strategies:
-
Choice of Chlorinating Agent: Switch to a milder and more selective chlorinating agent. For instance, N-Chlorosuccinimide (NCS) is a good choice for improved safety and handling, and is often used for allylic chlorination.[1] Trichloroisocyanuric acid (TCIA) is often preferred for the selective monochlorination of electron-rich alkenes.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using the substrate as the limiting reagent can help minimize the formation of polychlorinated products.[1] For some reactions, a slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.[1]
-
Reaction Time: Control the reaction time carefully. Stopping the reaction after a shorter duration can favor the formation of the monochlorinated product.
Q3: My reaction is producing a low yield of the desired alkyl chloride. What are the potential reasons and how can I improve the yield?
A3: Low yields in chlorination reactions can stem from several issues:
-
Incomplete Reaction: The reaction may not have gone to completion. You can try increasing the reaction time or moderately increasing the temperature.[1] Monitoring the reaction progress using techniques like TLC, GC, or HPLC is crucial to determine the optimal reaction time.
-
Side Reactions: Competing side reactions, such as polymerization of alkenes or the formation of ethers from alcohols, can reduce the yield of the desired product.[1][2] Using a more selective chlorinating agent and optimizing reaction conditions can help minimize these side reactions.[1]
-
Product Degradation: The chlorinated product may be unstable under the reaction or workup conditions. The pH of the reaction medium can significantly impact the stability of some N-chloro products, for example.
-
Loss During Workup: Volatile products can be lost during the workup procedure.[1] Ensure your workup protocol is suitable for the properties of your product. For instance, quenching excess thionyl chloride by pouring the reaction mixture over crushed ice is a common practice.[2]
Q4: I am observing the formation of chlorohydrins as byproducts in my alkene chlorination. How can I prevent this?
A4: The formation of chlorohydrins indicates the presence of water in your reaction mixture. Water can act as a nucleophile and attack the chloronium ion intermediate, competing with the chloride ion.[1] To prevent this, it is crucial to ensure strictly anhydrous conditions:
-
Use Anhydrous Reagents and Solvents: Use freshly dried solvents and ensure your starting materials are free of water.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]
Troubleshooting Guides
Guide 1: Low Yield in Alcohol Chlorination with Thionyl Chloride
This guide provides a systematic approach to troubleshooting low yields when converting alcohols to alkyl chlorides using thionyl chloride (SOCl₂).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in alcohol chlorination.
Detailed Troubleshooting Steps:
-
Reagent Purity:
-
Question: Is your thionyl chloride fresh?
-
Action: Thionyl chloride should be colorless to pale yellow. If it is darker, it may have decomposed. Use freshly distilled or a new bottle of thionyl chloride.[2]
-
-
Reaction Conditions:
-
Question: Are your reaction conditions strictly anhydrous?
-
Action: Thionyl chloride reacts vigorously with water. Ensure all glassware is flame-dried, and use anhydrous solvents and alcohols.[2]
-
Question: Is the reaction temperature appropriate?
-
Action: For less reactive or hindered alcohols, gentle heating might be necessary to drive the reaction to completion.[2] However, excessive heat can lead to elimination side products (alkenes).[2]
-
-
Stoichiometry and Reaction Time:
-
Question: Are you using the correct stoichiometry?
-
Action: A slight excess of thionyl chloride (1.1-1.5 equivalents) is often used to ensure complete conversion of the alcohol.[2]
-
Question: Has the reaction gone to completion?
-
Action: Monitor the reaction progress using TLC or another suitable analytical technique.
-
-
Workup Procedure:
-
Question: Are you losing your product during the workup?
-
Action: The gaseous byproducts, SO₂ and HCl, help to drive the reaction to completion.[2] Ensure they are effectively removed, for example, by performing the reaction under a fume hood or with a gas trap. The workup should be designed to efficiently separate the alkyl chloride from unreacted starting material and byproducts.[2]
-
Guide 2: Formation of Isomeric Products in Aromatic Chlorination
This guide addresses the challenge of controlling regioselectivity in the electrophilic chlorination of substituted aromatic compounds.
Logical Relationship Diagram:
Caption: Factors influencing regioselectivity in aromatic chlorination.
Strategies for Controlling Regioselectivity:
-
Understanding Substituent Effects: The existing substituent on the aromatic ring is the primary determinant of the position of chlorination. Activating, electron-donating groups direct incoming electrophiles to the ortho and para positions, while deactivating, electron-withdrawing groups direct them to the meta position.
-
Choice of Catalyst: The strength and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the reactivity and, in some cases, the isomeric distribution of products.
-
Solvent Effects: The polarity of the solvent can play a role in the selectivity of the reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for a particular isomer by favoring the thermodynamically controlled product.
Data Presentation
The following tables summarize typical reaction conditions for various chlorine-mediated syntheses.
Table 1: Chlorination of Alkenes
| Substrate | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Ref. |
| Cyclohexene | Chlorine Gas (Cl₂) | None | Dichloromethane (CH₂Cl₂) | 0 | - | High | [1] |
| Electron-rich Alkene | Trichloroisocyanuric Acid (TCIA) | None | Dichloromethane (CH₂Cl₂) | Room Temp | - | High | [1] |
| β,γ-unsaturated ester | N-Chlorosuccinimide (NCS) | PhSeCl (5 mol%) | CCl₄ | 25 | 4-48 h | 62-89 | [3] |
| Squalene | Chlorine Gas (Cl₂) | Oxygenated additives | Submicron droplets | Room Temp | - | - | [4] |
Table 2: Chlorination of Aromatic Compounds
| Substrate | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Ref. |
| Benzene | Chlorine Gas (Cl₂) | AlCl₃ | - | - | - | - | [5] |
| Aromatic Substrate | N-Chlorosuccinimide (NCS) | HCl | Water | 25 | 15 min | 75-96 | [6] |
| Methylated Aromatic | Chlorine Gas (Cl₂) | None (for side chain) | CCl₄ | Light irradiation | - | High | [7] |
Table 3: Chlorination of Ketones
| Substrate | Chlorinating Agent | Additive/Solvent | Temperature (°C) | Time | Product | Yield (%) | Ref. |
| Cyclohexanone | Sulfuryl Chloride (SO₂Cl₂) | Methanol / CH₂Cl₂ | Reflux | 1 h | Monochlorocyclohexanone | High | [8] |
| Acetone | Sulfuryl Chloride (SO₂Cl₂) | Methanol / CH₂Cl₂ | - | - | Monochloroacetone | 85 | [8] |
| Methyl ketones | Sulfuryl Chloride (SO₂Cl₂) | None (solvent-free) | - | - | α,α-dichloroketones | Moderate to Excellent | [9] |
Table 4: Chlorination of Alcohols
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Time | Notes | Ref. |
| Chiral Secondary Alcohol | Thionyl Chloride (SO₂Cl₂) | Toluene or Chloroform | Reflux | Varies | Inversion of stereochemistry (Sₙ2) | [2] |
| 1,2-diphenylethanol | Thionyl Chloride (SO₂Cl₂) | Toluene | Reflux | - | Catalytic DMF can be used | [10] |
| Primary/Secondary Alcohol | Thionyl Chloride (SO₂Cl₂) | Pyridine | - | - | Pyridine minimizes elimination byproducts | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of Cyclohexene with Chlorine Gas
This protocol describes the addition of chlorine across the double bond of cyclohexene.
Experimental Workflow Diagram:
Caption: Experimental workflow for the chlorination of cyclohexene.
Methodology:
-
Preparation: In a fume hood, dissolve cyclohexene (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath to 0 °C.[1]
-
Reaction: Slowly bubble chlorine gas (Cl₂) through the stirred solution. The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.[1]
-
Quenching: Once the reaction is complete (indicated by the persistence of the chlorine color or by TLC/GC analysis), stop the flow of chlorine gas. Bubble nitrogen gas through the solution to remove any excess dissolved chlorine.[1]
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any hydrochloric acid formed. Follow this with washes of water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.[1]
Protocol 2: Monochlorination of an Aromatic Compound using N-Chlorosuccinimide (NCS)
This protocol provides a method for the selective monochlorination of an aromatic substrate in an aqueous medium.
Methodology:
-
Preparation: To a fine powder of the aromatic substrate (0.01 mol) in a 100 ml flask equipped with a magnetic stirrer, add an aqueous solution of N-Chlorosuccinimide (NCS) (0.005 mol) in 10-15 ml of water at room temperature (25°C).[6]
-
Reaction: Slowly add hydrochloric acid (HCl, 2 ml) dropwise to the stirring mixture over a period of 15 minutes.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the monochlorinated aromatic compound.
Safety Precautions
Chlorine gas and many chlorinating agents are toxic, corrosive, and can be hazardous to handle.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the potential for runaway reactions, especially with highly reactive substrates. Ensure that you have an emergency plan in place and that you are familiar with the safety data sheets (SDS) for all chemicals used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental evidence that halogen bonding catalyzes the heterogeneous chlorination of alkenes in submicron liquid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. isca.me [isca.me]
- 7. EP0541352A1 - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
troubleshooting chlorine gas handling and safety in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorine gas.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of a small chlorine gas leak?
A1: The first indication of a small leak is often the pungent, bleach-like odor of chlorine gas.[1] You may also observe a greenish-yellow gas, which is heavier than air and will accumulate in low-lying areas.[2][3] Another common method for pinpointing small leaks is to use a solution of aqueous ammonia; the presence of chlorine will create visible white fumes of ammonium chloride.[4][5][6]
Q2: What are the essential personal protective equipment (PPE) for handling chlorine gas?
A2: Appropriate PPE is crucial for safety. The minimum requirements include:
-
Eye Protection: Chemical safety goggles are mandatory. A full face shield may also be necessary depending on the procedure.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[7][8]
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[7]
-
Respiratory Protection: All work with chlorine gas must be conducted in a certified chemical fume hood to prevent inhalation.[7][9][10] For emergencies or situations with potential exposure above the Permissible Exposure Limit (PEL), a NIOSH-approved respirator is necessary.[3]
Q3: How should chlorine gas cylinders be stored in a laboratory?
A3: Proper storage is critical to prevent accidents. Cylinders should be:
-
Stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[3][7]
-
Kept upright and securely fastened with chains or straps to a stable object like a wall or a bench.[3][10]
-
Segregated from incompatible materials such as flammable substances, organic compounds, ammonia, and finely divided metals.[8]
-
Stored with the valve protection cap in place when not in use.[3]
-
Full and empty cylinders should be stored in separate, clearly marked areas.[3]
Q4: Can I use any regulator with a chlorine gas cylinder?
A4: No, you must use a regulator specifically designed for chlorine gas. Chlorine is highly corrosive, especially in the presence of moisture, and will degrade standard regulators, leading to leaks and equipment failure. Always consult your gas supplier for approved regulators and valves.[10]
Q5: What is the first thing I should do if I suspect I have been exposed to chlorine gas?
A5: Immediately move to an area with fresh air. If your clothing has been contaminated, remove it to prevent further exposure. If you experience any respiratory symptoms, seek immediate medical attention.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving chlorine gas.
Gas Flow and Pressure Issues
Q: My chlorine gas flow has stopped, or the flow rate is too low. What should I do?
A: A lack of chlorine gas flow can be caused by several factors. Follow these steps to diagnose the issue:
-
Check the Cylinder:
-
Ensure the cylinder is not empty. Check the pressure gauge on the regulator.
-
Verify that the main cylinder valve is open. It should be opened slowly, typically only a quarter to a half turn.[11]
-
-
Inspect the Regulator and Connections:
-
Confirm the regulator is set to the desired output pressure.
-
Check for any visible blockages in the regulator's inlet filter.[12]
-
Ensure all connections between the cylinder, regulator, and your experimental setup are tight.
-
-
Examine the Flowmeter and Tubing:
-
Look for any kinks or blockages in the tubing.
-
If you are using a rotameter, check if the float is stuck.[12]
-
-
System Integrity:
-
Perform a leak test to ensure there are no breaches in your system that could be causing a loss of pressure and flow.
-
Q: The pressure reading on my regulator is fluctuating. What could be the cause?
A: Pressure fluctuations can indicate several problems:
-
Temperature Changes: If the cylinder is in an area with significant temperature swings, the pressure inside the cylinder will vary. Ensure the cylinder is stored in a temperature-controlled environment.
-
Regulator Malfunction: The diaphragm or spring inside the regulator may be failing. If you suspect a regulator malfunction, do not attempt to repair it yourself. Close the cylinder valve, safely vent the downstream pressure, and replace the regulator.[13]
-
Inconsistent Flow Demand: Rapid changes in the flow rate required by your experiment can cause temporary pressure fluctuations.
Equipment Malfunctions
Q: My regulator is making a humming or buzzing noise. Is this normal?
A: A noisy regulator is often a sign of a problem.[13]
-
Excessive Gas Flow: The noise could be due to a higher than expected gas flow rate. Check your experimental parameters and the regulator's specifications.[13]
-
Internal Vibration: The diaphragm or other internal components may be vibrating. This can be a precursor to failure. If the noise persists, replace the regulator.
Q: I see frost or ice forming on the outside of the regulator. What does this mean?
A: Frost formation is due to the Joule-Thomson effect, where the rapid expansion of gas causes a significant drop in temperature.[13]
-
High Flow Rate: This is most common when there is a very high flow of gas through the regulator. If possible, reduce the flow rate.
-
Moisture in the Air: The frost is frozen condensation from the surrounding air. While not inherently dangerous, it can indicate a very cold regulator, which might affect its performance.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common chlorine gas system issues.
Experimental Protocols
Protocol 1: Chlorine Gas Cylinder Change-Out
This protocol outlines the steps for safely replacing an empty chlorine gas cylinder with a full one.
Methodology:
-
Preparation:
-
Ensure you are wearing the appropriate PPE (safety goggles, lab coat, nitrile or neoprene gloves).[7][8]
-
Have a second person present who is familiar with the procedure.[10]
-
Verify that the new cylinder is full and the old one is empty by checking the pressure gauges.
-
Have a new lead gasket ready for the connection.[3]
-
-
Shutting Down the System:
-
Close the valve on the empty chlorine cylinder by turning it clockwise until it is fully seated.[3]
-
Allow the gas remaining in the line to be consumed by the experiment or safely vented through the fume hood. The pressure on the low-pressure side of the regulator should drop to zero.
-
Close the outlet valve on the regulator.
-
-
Removing the Old Cylinder:
-
Slowly loosen the connection between the regulator and the cylinder valve to release any trapped pressure.
-
Once the pressure is fully released, completely disconnect the regulator from the cylinder.
-
Replace the protective cap on the empty cylinder.
-
Secure the empty cylinder in the designated storage area for empty cylinders.
-
-
Installing the New Cylinder:
-
Move the full cylinder to the point of use and secure it.
-
Remove the protective cap from the new cylinder.
-
Inspect the cylinder valve for any damage or debris.
-
Install a new lead gasket onto the regulator inlet.[3]
-
Attach the regulator to the new cylinder, ensuring the connection is snug but not overly tight.
-
-
Bringing the System Online:
-
Ensure the regulator's outlet valve is closed.
-
Slowly open the main valve on the new cylinder a quarter to a half turn.[11]
-
Perform a leak test on the connection between the regulator and the cylinder using an ammonia solution.[5][6] If a leak is detected (white fumes), close the cylinder valve immediately and retighten the connection.
-
Once the connection is confirmed to be leak-free, you can proceed with your experimental setup.
-
Protocol 2: System Leak Test
This protocol describes how to perform a leak test on a chlorine gas handling system.
Methodology:
-
Preparation:
-
Ensure all connections in the system are properly tightened.
-
Prepare a solution of aqueous ammonia in a squeeze bottle.
-
-
Pressurizing the System:
-
With the system closed at the experimental end, slowly open the chlorine gas cylinder valve to pressurize the system to the normal operating pressure.
-
-
Performing the Leak Test:
-
Carefully apply ammonia vapor from the squeeze bottle to each connection point, including:
-
The cylinder valve packing nut.
-
The connection between the cylinder and the regulator.
-
The regulator fittings.
-
All tubing connections.
-
-
Observe for the formation of white fumes (ammonium chloride), which indicates a leak.[4][5][6]
-
-
Addressing Leaks:
-
If a leak is detected, immediately close the cylinder valve.
-
Safely vent the pressure from the system.
-
Tighten the leaking connection or replace the faulty component.
-
Repeat the leak test until no leaks are detected.
-
Safety Data & Material Compatibility
Chlorine Gas Exposure Limits
| Regulatory Body | Exposure Limit Type | Concentration (ppm) | Notes |
| OSHA | Permissible Exposure Limit (PEL) | 1 ppm | Ceiling limit, not to be exceeded at any time.[14] |
| NIOSH | Recommended Exposure Limit (REL) | 0.5 ppm | 15-minute ceiling.[15] |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 10 ppm | The concentration at which exposure is likely to cause death or immediate or delayed permanent adverse health effects.[15] |
| ACGIH | Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.5 ppm | 8-hour TWA.[16] |
| ACGIH | Threshold Limit Value (TLV) - Short-Term Exposure Limit (STEL) | 1 ppm | 15-minute TWA, not to be exceeded more than 4 times per day with at least 60 minutes between exposures.[16] |
Material Compatibility
It is critical to use materials compatible with chlorine gas to prevent corrosion and equipment failure.
| Material | Dry Chlorine Gas | Wet Chlorine Gas |
| Metals | ||
| Carbon Steel | Good | Not Recommended |
| Stainless Steel 304/316 | Good | Not Recommended |
| Monel | Excellent | Good |
| Hastelloy-C | Excellent | Excellent |
| Aluminum | Not Recommended | Not Recommended |
| Copper | Good | Not Recommended |
| Brass | Good | Not Recommended |
| Plastics | ||
| PTFE (Teflon) | Excellent | Excellent |
| PVDF (Kynar) | Excellent | Excellent |
| PVC | Good | Not Recommended |
| Polyethylene | Fair | Not Recommended |
| Elastomers | ||
| Viton (FKM) | Good | Fair |
| Kalrez (FFKM) | Excellent | Excellent |
| Buna-N (Nitrile) | Not Recommended | Not Recommended |
| Neoprene | Not Recommended | Not Recommended |
This table is a general guide. Always consult the manufacturer's specifications for your specific application.
Emergency Procedures
In the event of an emergency, follow these procedures.
Emergency Response Decision Pathway
Caption: A decision pathway for responding to a chlorine gas emergency.
First Aid for Chlorine Exposure
Inhalation:
-
Immediately move the affected person to fresh air.[8]
-
If breathing is difficult, administer oxygen if you are trained to do so.
-
Seek immediate medical attention.[8] Medical observation for 24 to 48 hours may be necessary as pulmonary edema can be delayed.[14]
Skin Contact:
-
Remove contaminated clothing immediately.
-
Wash the affected skin with large amounts of soap and water for at least 15 minutes.[8]
-
If liquid chlorine was involved, treat for frostbite.
-
Seek immediate medical attention.[8]
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[8]
Emergency Showers and Eyewashes:
-
Laboratories using chlorine gas must have access to an emergency shower and eyewash station within a 10-second travel distance.[17]
-
Emergency showers should provide a flow rate of at least 20 gallons (75.7 liters) per minute for a minimum of 15 minutes.[18][19]
-
Eyewash stations should deliver tepid water to both eyes simultaneously for at least 15 minutes.[18]
-
Weekly flushing of emergency eyewash and shower stations is recommended to ensure proper operation and clear the lines of sediment.[17]
References
- 1. specialgasinstruments.com [specialgasinstruments.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. uwf.edu [uwf.edu]
- 4. quora.com [quora.com]
- 5. troyal.gov [troyal.gov]
- 6. usbr.gov [usbr.gov]
- 7. purdue.edu [purdue.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. scribd.com [scribd.com]
- 10. drexel.edu [drexel.edu]
- 11. doh.wa.gov [doh.wa.gov]
- 12. controlmatik-abw.si [controlmatik-abw.si]
- 13. fluidflow.com [fluidflow.com]
- 14. nj.gov [nj.gov]
- 15. Chlorine - IDLH | NIOSH | CDC [cdc.gov]
- 16. response.epa.gov [response.epa.gov]
- 17. 5.5 Emergency Eyewash and Showers [ehs.cornell.edu]
- 18. The Requirements of Emergency Showers and Eyewash Stations | NSTA [nsta.org]
- 19. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Technical Support Center: Refining Computational Models for Chlorine Atom Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on computational models of chlorine atom interactions.
Frequently Asked Questions (FAQs)
Q1: Why are this compound interactions difficult to model accurately with standard molecular mechanics (MM) force fields?
A1: Standard MM force fields often struggle to accurately represent chlorine interactions due to the anisotropic nature of the this compound's electron density. Covalently bonded chlorine exhibits a region of depleted electron density, known as a σ-hole, along the axis of the covalent bond.[1][2] This σ-hole can lead to favorable electrostatic interactions with Lewis bases, an effect known as halogen bonding.[3] Most standard force fields use a single point charge centered on the atom, which typically assigns a negative partial charge to chlorine, failing to capture the positive character of the σ-hole and incorrectly modeling these interactions as purely repulsive.[4]
Q2: What is a σ-hole and why is it important for chlorine interactions?
A2: A σ-hole is a region of lower electron density and thus a more positive electrostatic potential, located on a halogen atom opposite to the covalent bond it forms.[1] This phenomenon arises from the distribution of electrons around the halogen. The strength of the σ-hole, and consequently the halogen bond, increases with the polarizability of the halogen, in the order of Cl < Br < I.[1][5] Accurately modeling the σ-hole is crucial for simulating halogen bonding, a significant noncovalent interaction in drug design, supramolecular chemistry, and materials science.[3][6]
Q3: When should I use a quantum mechanics (QM) or a quantum mechanics/molecular mechanics (QM/MM) approach for my system containing chlorine?
A3: A QM or QM/MM approach is recommended when the electronic structure of the this compound and its specific interactions are critical for the research question.
-
Use QM methods when high accuracy is required for a small system or to study reaction mechanisms, electron density distributions, and spectroscopic properties.[7]
-
Use QM/MM methods for large systems, such as a protein-ligand complex, where a specific region involving the this compound (e.g., the active site) requires high accuracy, while the rest of the system can be treated with more computationally efficient MM methods.[8] This is particularly useful for studying enzymatic reactions or the binding of a chlorinated ligand to a receptor.
Q4: What are the common challenges in QM/MM simulations involving chlorine?
A4: Common challenges in QM/MM simulations include:
-
Defining the QM/MM boundary: Deciding where to place the boundary between the QM and MM regions can be complex, especially when the boundary cuts across covalent bonds.
-
Boundary artifacts: An artificial boundary between the QM and MM regions can lead to spatial and temporal discontinuities in the simulation, potentially causing instability and inaccurate results.[9]
-
Computational cost: Even with a small QM region, the computational expense can be significant, limiting the timescale of the simulation.[10]
-
Solvent diffusion: In simulations of solvated systems, QM solvent molecules may diffuse away from the solute and be replaced by MM solvent molecules, leading to a less accurate description of the solute-solvent interactions over time.[9]
Troubleshooting Guides
Issue 1: My molecular dynamics (MD) simulation with a chlorinated ligand shows unrealistic conformations or interactions.
Question: Why does my chlorinated molecule adopt strange geometries or fail to form expected halogen bonds in an MD simulation?
Answer: This issue often stems from inadequate force field parameters for the this compound. Standard force fields may not properly account for the anisotropic charge distribution and the σ-hole.
Troubleshooting Steps:
-
Check Force Field Compatibility: Ensure the force field you are using (e.g., GAFF, CGenFF) has been validated for halogenated compounds. Be aware that some general force fields have known systematic errors for molecules containing chlorine.[11][12]
-
Consider a σ-hole Model: For systems where halogen bonding is expected to be important, standard point-charge models are often insufficient.[4] Consider using a more advanced model that explicitly accounts for the σ-hole. The most common and computationally inexpensive approach is to add an off-center positive charge, often called an "extra point" (EP), along the R-X bond axis.[2][13]
-
Parameter Refinement: If you are using a force field that supports it, you may need to refine the parameters for your specific molecule. This can involve fitting charges and Lennard-Jones parameters to high-level QM data.
-
Literature Review: Search for literature where similar chlorinated molecules have been successfully simulated. The authors may provide their custom parameters or describe the methodology they used.
Issue 2: My QM calculation for a chlorine-containing molecule is not converging.
Question: My Self-Consistent Field (SCF) calculation fails to converge. What steps can I take to resolve this?
Answer: SCF convergence issues can arise from a variety of factors, including a poor initial guess for the wavefunction, a challenging electronic structure, or an inappropriate choice of basis set.
Troubleshooting Steps:
-
Improve the Initial Guess:
-
Start with a lower-level, more robust calculation (e.g., a smaller basis set or a different DFT functional) to get an initial wavefunction, then use this as the guess for your higher-level calculation.
-
If applicable to your software, use a different initial guess algorithm.
-
-
Adjust SCF Algorithm Parameters:
-
Use Level Shifting: This technique can help to damp oscillations in the SCF procedure by raising the energy of the virtual orbitals.
-
Try a Different Algorithm: Most QM software packages offer several SCF algorithms (e.g., DIIS, GDM). If one fails, another might succeed.
-
Damp Oscillations: Reduce the mixing parameter to make smaller changes to the density matrix at each SCF step.[14]
-
-
Check the Molecular Geometry: Ensure your input geometry is reasonable. An unphysical starting structure can lead to convergence problems. Perform a geometry optimization with a less demanding method first.
-
Increase SCF Cycles: The default number of SCF cycles may be insufficient. Increase the maximum number of cycles allowed.
-
Use a Different Basis Set: An overly diffuse or complex basis set can sometimes cause convergence issues. Try a smaller, less demanding basis set to see if the problem is resolved.
Data and Protocols
Table 1: Recommended Basis Sets for QM Calculations on Chlorine-Containing Molecules
When performing quantum mechanical calculations, the choice of basis set is a critical compromise between accuracy and computational cost.[15] For chlorine, it is important to use basis sets that can adequately describe its valence electrons and polarization effects.
| Calculation Type | Recommended Basis Sets | Description | Citation |
| Initial Geometry Optimization | Pople-style: 6-31G, 6-31+G | A good starting point for geometry optimizations. The '*' indicates the addition of polarization functions, and the '+' indicates diffuse functions, which are important for anions and weak interactions. | [7][16] |
| High-Accuracy Energies | Dunning's correlation-consistent: cc-pVDZ, aug-cc-pVDZ | Designed for systematic convergence towards the complete basis set limit. "aug" denotes the addition of diffuse functions, which are crucial for describing non-covalent interactions like halogen bonding. | [17][18] |
| High-Accuracy Energies (Larger Systems) | Dunning's correlation-consistent: cc-pVTZ, aug-cc-pVTZ | Provides a better balance of accuracy and computational cost for larger molecules where cc-pVQZ might be too expensive. | [17][18] |
| Systems with significant electron correlation | def2-SVP, def2-TZVP | Karlsruhe basis sets are well-balanced and efficient for a wide range of elements and are often used in DFT calculations. | [16] |
Experimental Protocol: Parameterization of a Novel Chlorinated Ligand using a σ-hole Model
This protocol outlines the general steps to develop parameters for a novel chlorinated ligand for use in classical MD simulations, incorporating an extra point (EP) to model the σ-hole.
Objective: To generate force field parameters for a chlorinated small molecule that can accurately model halogen bonding.
Methodology:
-
Quantum Mechanical Calculations (Reference Data Generation):
-
Perform a high-level QM geometry optimization of the chlorinated molecule (e.g., using DFT with a functional like B3LYP and a basis set such as 6-31+G*).[7]
-
Calculate the electrostatic potential (ESP) on a grid of points around the molecule using a higher level of theory if computationally feasible (e.g., MP2 with aug-cc-pVDZ).
-
-
Initial Force Field Parameter Assignment:
-
Charge Fitting with an Extra Point (EP):
-
Introduce an extra, massless point charge (the EP) in your molecular topology. Position this EP along the C-Cl bond axis at a certain distance from the this compound. This distance is a parameter that may need optimization, but a starting point can be based on the van der Waals radius of chlorine.[13]
-
Perform a restrained electrostatic potential (RESP) fit of the atomic charges (including the EP) to the QM-calculated ESP. The sum of the charges on the this compound and the EP should be constrained to the total partial charge of the halogen in a standard parameterization.
-
-
Refinement of Lennard-Jones (LJ) Parameters:
-
The LJ parameters of the this compound may need adjustment. This is a more complex step and can be guided by fitting to experimental data (like hydration free energy) or to QM interaction energy profiles with a probe molecule (e.g., a water molecule or a Lewis base).
-
-
Validation:
-
Perform short MD simulations of the newly parameterized molecule in a relevant environment (e.g., in water or complexed with a protein).
-
Analyze the simulation trajectories to ensure the molecule behaves as expected. Check for the formation of stable halogen bonds with appropriate geometries and compare interaction energies with QM calculations if possible.
-
Visualizations
Logical Workflow: Choosing a Computational Method for Chlorine Interactions
Caption: Decision tree for selecting a computational approach.
Experimental Workflow: Troubleshooting MD Simulation of Chlorinated Ligands
Caption: Workflow for fixing problematic MD simulations.
References
- 1. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen Bond Structure and Dynamics from Molecular Simulations | alphaXiv [alphaxiv.org]
- 7. Quantum computational study of chloride attack on chloromethane for chemical accuracy and quantum noise effects with UCCSD and k-UpCCGSD ansatzes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomolecular QM/MM Simulations: What are some of the “Burning Issues”? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CPMD for QM/MM simulation – Bonvin Lab [bonvinlab.org]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the limits of the generalized CHARMM and AMBER force fields through predictions of hydration free energy of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Convergence Issues — GPAW [gpaw.readthedocs.io]
- 15. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 19. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
common interferences in the detection of chlorine atoms
Welcome to the technical support center for the detection of chlorine atoms. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when detecting chlorine atoms?
The most common interferences depend on the analytical technique being used. For mass spectrometry-based methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the primary interferences are polyatomic and isobaric.[1][2][3] In colorimetric methods, such as the DPD (N,N-diethyl-p-phenylenediamine) test, interferences typically arise from other oxidizing agents, sample turbidity, and the presence of combined chlorine.[4][5][6]
Q2: My chlorine readings are unexpectedly high. What could be the cause?
In colorimetric assays, false high readings can be caused by the presence of other oxidizing agents like bromine, iodine, manganese oxides, and chromium.[4][5][7] If you are measuring free chlorine, combined chlorine (chloramines) can slowly react with the DPD reagent, leading to an overestimation if the reading is not taken within the specified time.[4] For ICP-MS, high readings can result from polyatomic interferences, such as the overlap of argon hydride (36ArH+) with the chlorine isotope 37Cl+.[8][9][10]
Q3: Why are my chlorine measurements lower than expected?
Low readings can be a result of several factors. In colorimetric methods, reagent degradation due to improper storage (exposure to light, air, or high temperatures) can lead to an underestimation of chlorine concentration.[11] High concentrations of organic matter in the sample can consume chlorine, also resulting in lower readings.[11] In ICP-MS, the low ionization potential of chlorine can lead to poor sensitivity.[1][10] Additionally, issues with the sample introduction system or instrument calibration can lead to inaccurate results.
Q4: Can the sample matrix affect my chlorine detection?
Absolutely. The sample matrix can introduce interfering substances. For instance, in ICP-MS, the presence of argon from the plasma gas can combine with elements from the sample matrix or diluent to form polyatomic interferences.[3] In colorimetric methods, the natural color or turbidity of a water sample can interfere with the absorbance reading, and micro-particles (both inorganic and organic) can cause erroneous measurements.[12]
Troubleshooting Guides
Issue 1: Inaccurate Readings in ICP-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently high signal at m/z 37 | Polyatomic interference from 36ArH+.[8][9][10] | 1. Prepare samples and standards in deuterium oxide (D2O) instead of deionized water to shift the interference to m/z 38 (36ArD+).[8][9][10] 2. Use a collision/reaction cell with a gas like oxygen (O2) or hydrogen (H2) to react with the interfering ions.[13] |
| Inaccurate isotope ratio of 35Cl/37Cl | Overlap of 16O18O1H+ on 35Cl+ and 36ArH+ on 37Cl+.[13] | 1. Employ tandem mass spectrometry (ICP-MS/MS) with a reaction gas like O2 to achieve accurate and precise isotopic ratio measurements.[13] |
| Low sensitivity for chlorine | Poor ionization of chlorine in the argon plasma.[1][10] | 1. Optimize plasma conditions, such as nebulizer gas flow rate and torch position. 2. Use a high-resolution ICP-MS to separate the analyte signal from some interferences.[14] |
Issue 2: Erroneous Results with Colorimetric (DPD) Methods
| Symptom | Possible Cause | Troubleshooting Steps |
| False high free or total chlorine readings | Interference from other oxidizing agents (e.g., manganese, chromium, bromine).[4][5][7] | 1. For manganese interference, pre-treat the sample with potassium iodide and sodium arsenite.[7] 2. Consider using an alternative method less prone to such interferences, like the Indophenol Free Chlorine Method.[7][15] |
| Free chlorine reading increases over time | Interference from combined chlorine (monochloramine).[4][5] | Ensure that the free chlorine reading is taken within the recommended time frame (typically within 30-60 seconds) after adding the DPD reagent.[4] |
| Inconsistent or non-reproducible results | Sample color, turbidity, or the presence of micro-particles.[12] | 1. For colored or turbid samples, use a method that compensates for the sample background, or filter the sample prior to analysis.[12][15] 2. Ensure cuvettes are clean and free of scratches. |
| Low or no color development | Reagent degradation or incorrect pH. | 1. Check the expiration date of your reagents and store them according to the manufacturer's instructions.[11] 2. Verify the sample pH is within the optimal range for the test. |
Experimental Protocols
Mitigation of Polyatomic Interference in ICP-MS using D2O
Objective: To reduce the 36ArH+ interference on the 37Cl+ isotope measurement in ICP-MS.
Methodology:
-
Reagent Preparation:
-
Prepare all calibration standards, blanks, and samples using high-purity deuterium oxide (D2O) as the solvent instead of standard deionized water (H2O).
-
-
Sample Preparation:
-
If the sample is aqueous, dilute it with D2O to the desired concentration. For solid samples, dissolve them in D2O.
-
-
Instrument Setup:
-
Use a standard ICP-MS instrument.
-
Tune the instrument according to the manufacturer's specifications.
-
-
Analysis:
-
Introduce the D2O-based blank solution to establish a baseline. The use of D2O will shift the argon-hydride interference from 36ArH+ (m/z 37) to 36ArD+ (m/z 38), thereby freeing m/z 37 for the determination of 37Cl+.[8][9][10]
-
Analyze the calibration standards to generate a calibration curve.
-
Analyze the prepared samples.
-
Monitor both m/z 35 for 35Cl+ and m/z 37 for 37Cl+.
-
-
Data Processing:
-
Quantify the chlorine concentration based on the calibration curve.
-
If determining isotope ratios, calculate the 35Cl/37Cl ratio from the measured intensities.
-
Visual Guides
Caption: Troubleshooting workflow for common interferences in chlorine atom detection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. aquamagazine.com [aquamagazine.com]
- 5. gov.nl.ca [gov.nl.ca]
- 6. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MyHach - Customer Service [support.hach.com]
- 8. Alleviation of polyatomic ion interferences for determination of chlorine isotope ratios by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. 7+ Ways: How Do You Test for Chlorine in Water? [jitsi.cmu.edu.jm]
- 12. Micro-particles as interfering substances in colorimetric residual chlorine measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. downloads.consumables.com [downloads.consumables.com]
Technical Support Center: Enhancing Selectivity in Chlorine Atom Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of chlorine atom reactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the selectivity of this compound reactions?
A1: The selectivity of this compound reactions, particularly in the context of C-H bond functionalization, is governed by several key factors:
-
Substrate Reactivity: The inherent reactivity of different C-H bonds within a molecule is a primary determinant of selectivity. For instance, in radical chlorination of alkanes, the order of reactivity is generally tertiary C-H > secondary C-H > primary C-H. This is due to the relative stability of the resulting alkyl radicals.[1][2]
-
Reaction Temperature: Lowering the reaction temperature often leads to increased selectivity.[1] At lower temperatures, the highly reactive this compound has less kinetic energy, making it more discerning in its attack on the most reactive C-H bond.
-
Solvent Effects: The choice of solvent can significantly impact selectivity. Aromatic solvents, for example, can form a complex with the chlorine radical, which increases its selectivity.[1] Halogenated solvents can also form donor-acceptor complexes with chlorine atoms, leading to higher selectivity in hydrogen abstraction compared to the "free" this compound.[3][4]
-
Catalyst Choice: The use of specific catalysts can dramatically alter the regioselectivity of chlorination. For aromatic substrates, zeolites and ionic liquids can be employed to favor the formation of specific isomers (e.g., para-substitution).[5][6][7] Organocatalysts have also been shown to direct chlorination to either ortho or para positions in phenols and anilines.[6][8][9]
-
Chlorinating Agent: The choice of the chlorine source (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) can influence the reaction pathway and, consequently, the selectivity.[10][11]
Q2: How can I improve the regioselectivity of chlorination on an aromatic ring?
A2: Achieving high regioselectivity in the chlorination of aromatic compounds is a common objective. Here are several strategies:
-
Utilize Directing Groups: The existing substituents on the aromatic ring will direct the incoming this compound to specific positions (ortho, meta, or para). Understanding the electronic nature of these directing groups is crucial for predicting the outcome.
-
Employ a Heterogeneous Catalyst: De-aluminated zeolites have demonstrated high para-selectivity in the chlorination of aromatic compounds.[5]
-
Leverage Organocatalysis: Specific organocatalysts can be used to tune the selectivity of electrophilic chlorination. For example, with phenols, different organocatalysts can be employed to achieve either high ortho- or high para-selectivity.[6][9]
-
Ionic Liquids as Catalysts: Certain ionic liquids have been shown to catalyze the chlorination of toluene with high selectivity for the ortho-chlorotoluene isomer.[7]
Q3: I am observing a mixture of monochlorinated and polychlorinated products. How can I increase the yield of the monochlorinated species?
A3: The formation of polychlorinated byproducts is a frequent issue, particularly in reactions carried to high conversion. To favor monochlorination, consider the following approaches:
-
Adjust Stoichiometry: Use a molar excess of the substrate relative to the chlorinating agent.[1][11] This statistically increases the likelihood of the chlorine source reacting with an unchlorinated substrate molecule.
-
Control Reaction Conversion: Running the reaction to a lower conversion will minimize the formation of polychlorinated products.[1] The unreacted starting material can often be recovered and recycled.
-
Control Reaction Time: Stopping the reaction after a shorter duration can also favor the formation of the monochlorinated product.[11]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Alkane Chlorination
Symptoms: You are obtaining a mixture of isomeric chlorinated alkanes with no significant preference for the desired isomer.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| High Reaction Temperature | Decrease the reaction temperature. Lower temperatures reduce the kinetic energy of the chlorine radical, making it more selective for the most reactive C-H bond.[1] |
| Inappropriate Solvent | Use a solvent that can modulate the reactivity of the chlorine radical. Aromatic solvents can form a complex with the chlorine radical, increasing its selectivity.[1] |
| Lack of a Directing Catalyst | For specific regioselectivity, such as 2-position chlorination of linear alkanes, consider using a photocatalytic system with a metal-organic layer catalyst.[12][13] |
Problem 2: Undesired Side-Chain Chlorination of Aromatic Substrates
Symptoms: When attempting to chlorinate the aromatic ring, you observe significant chlorination of the alkyl side chain.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Dominant Free-Radical Pathway | Side-chain chlorination is characteristic of a free-radical mechanism. To favor ring chlorination (an electrophilic substitution), conduct the reaction in the dark and avoid the use of radical initiators (e.g., UV light, AIBN).[1] |
| Incorrect Catalyst | Use a catalyst that promotes an electrophilic pathway. Lewis acids (e.g., AlCl₃, FeCl₃) or zeolites can facilitate the formation of an electrophilic chlorine species (Cl⁺), leading to ring substitution.[1] |
Experimental Protocols
Protocol 1: Photocatalytic 2-Position Selective Chlorination of n-Hexane
This protocol is based on the work describing photo-chlorination using a metal-organic layer (MOL) catalyst.[12][13]
Materials:
-
n-hexane (substrate)
-
Hf-BTB-MOL-NHAc-FeIII (catalyst)
-
Chlorine source (as specified in the reference)
-
Solvent (as specified in the reference)
-
Photoreactor with a suitable light source
Procedure:
-
In a photoreactor vessel, combine the Hf-BTB-MOL-NHAc-FeIII catalyst, n-hexane, and the chlorine source in the specified solvent.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Irradiate the mixture with the appropriate light source at room temperature for the specified duration (e.g., 8 hours).
-
After the reaction is complete, quench the reaction as described in the source literature.
-
Extract the product mixture and analyze the product distribution and selectivity using gas chromatography (GC) or GC-mass spectrometry (GC-MS).
Expected Outcome:
-
High selectivity for 2-chloro-n-hexane (e.g., 85% selectivity).[13]
Quantitative Data Summary
Table 1: Regioselectivity in the Chlorination of Phenols using Different Organocatalysts with Sulfuryl Chloride [6][9]
| Catalyst | Selectivity (ortho:para) |
| Acetonitrile | ≤4:96 |
| (S)-BINAPO (5 mol %) | ≤4:96 |
| Diisopropyl ether (4.00 equiv) | ≤4:96 |
| Nagasawa's bis-thiourea (1 mol %) | High ortho selectivity |
| Phenyl boronic acid (5 mol %) | High ortho selectivity |
| (S)-diphenylprolinol (1 mol %) | ≤99:1 |
Table 2: Catalyst Performance in the Chlorination of Toluene [7]
| Catalyst | Toluene Conversion (%) | o-chlorotoluene Selectivity (%) | p-chlorotoluene Selectivity (%) |
| [BMIM]Cl-2ZnCl₂ | 99.7 | 65.4 | 26.0 |
| K-L zeolite (with Cl₂) | - | 20-49 | - |
| NaK-L zeolite (with SO₂Cl₂) | - | - | p:o ratio > 3:1 |
Visualizations
Caption: Troubleshooting workflow for undesired side-chain chlorination.
Caption: Key factors influencing the selectivity of chlorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5473084A - Chlorination process with high para selectivity - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stabilization of Reactive Chlorine Species in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving reactive chlorine species (RCS).
Frequently Asked Questions (FAQs)
Q1: My reactive chlorine species (RCS) solution is losing its effectiveness over a short period. What are the primary causes?
A1: The instability of RCS solutions is a common issue and can be attributed to several factors. The most significant are:
-
pH shifts: The stability of many RCS, such as hypochlorous acid (HOCl), is highly pH-dependent. For HOCl, the optimal pH range for stability is between 3.5 and 5.5.[1][2][3] Outside of this range, it can disproportionate into less effective or more hazardous species like hypochlorite ions (OCl-) at higher pH or chlorine gas at lower pH.[1][4]
-
Exposure to Light: Ultraviolet (UV) radiation from sunlight or even ambient laboratory light can cause the rapid degradation of RCS like HOCl and sodium hypochlorite.[1][4][5][6][7]
-
Elevated Temperatures: Higher temperatures accelerate the decomposition rate of RCS.[1][3][4][5][6] For instance, the shelf life of a 12.5% sodium hypochlorite solution is reduced by a factor of three when the storage temperature is increased from 25°C to 35°C.[8]
-
Presence of Contaminants: Contamination with organic matter, metal ions (like copper and iron), and other impurities can catalyze the degradation of RCS.[1][2][5][9][10]
-
Contact with Air: Exposure to air can also contribute to the instability of some RCS solutions.[5][6]
Q2: I'm observing inconsistent results in my disinfection or cell-based assays using Chloramine-T. What could be the problem?
A2: Inconsistent results with Chloramine-T can stem from several sources:
-
pH of the Solution: The germicidal efficacy of Chloramine-T is influenced by pH. A shift towards an alkaline pH can decrease its effectiveness. It's crucial to buffer the solution and maintain the optimal pH, which is typically between 6 and 7 for many applications.[11]
-
Age of the Solution: Chloramine-T solutions should ideally be prepared fresh for each experiment to ensure consistent potency.[11]
-
Organic Load: The presence of organic materials, such as proteins or serum in your experimental setup, can react with and neutralize the active chlorine in Chloramine-T, reducing its effective concentration.[11] A pre-cleaning step to remove organic soil is recommended.[11]
-
Water Quality: The purity of the water used to prepare your solution is important. The presence of ions and other impurities can affect the stability and efficacy of Chloramine-T. Using purified, deionized water is advisable.[11]
Q3: How can I prolong the shelf-life of my hypochlorous acid (HOCl) solution?
A3: To extend the stability of your HOCl solution, consider the following:
-
pH Control: Maintain the pH of the solution within the optimal range of 3.5 to 5.5 using a suitable buffer system.[1][2][3]
-
Proper Storage: Store the solution in a cool, dark place, away from direct sunlight and heat sources.[2][4][5][6] Opaque, airtight containers are recommended.[1][2]
-
Use of Purified Water: Prepare your HOCl solution using distilled or deionized water to minimize contaminants that can accelerate degradation.[5][6]
-
Stabilizing Agents: In some formulations, the addition of stabilizers or reactive oxygen species (ROS) scavengers can help to prolong the shelf life of HOCl.[4]
-
On-Demand Generation: For applications requiring fresh, highly active HOCl, consider using an acidic electrolyzed water (AEW) generator to produce the solution as needed.[4]
Troubleshooting Guides
Issue 1: Rapid Loss of Chlorine Concentration in Sodium Hypochlorite Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | Store the solution in a cool (ideally below 20°C), dark location in a sealed, opaque, chemical-resistant container (e.g., high-density polyethylene).[9][10][12] | Reduced rate of decomposition and prolonged shelf-life. |
| Exposure to Light | Transfer the solution to a UV-blocking container or wrap the existing container in an opaque material.[7][9] | Minimized degradation due to photolysis. |
| High Temperature | Relocate the storage of the solution to a temperature-controlled environment.[9][10] | Slower decomposition rate. The decomposition rate doubles with every 10°C increase in temperature.[9] |
| Contamination | Ensure containers are clean and free of metals and organic matter. Use purified water for dilutions.[9][10] | Prevention of catalytic degradation. |
| Low pH | For sodium hypochlorite, a higher pH (above 11) favors stability.[10] Check and adjust the pH if necessary. | Reduced conversion to less stable hypochlorous acid. |
| High Concentration | Solutions with lower concentrations of sodium hypochlorite (<7.5%) are more stable.[10] Consider if a lower concentration is suitable for your application. | Slower rate of decomposition. A 12.5% solution can degrade to 10% within a week under optimal conditions.[10] |
Issue 2: Inconsistent Efficacy of RCS in Biological Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Media Components | Analyze the composition of your cell culture media or buffer for components that may react with and quench the RCS (e.g., amino acids, antioxidants). | Identification of interfering substances. |
| Presence of Organic Matter | If applicable, pre-wash cells or surfaces to remove excess organic debris before applying the RCS solution.[11] | More consistent and effective action of the RCS. |
| Incorrect Dosing | Verify the concentration of your RCS solution immediately before each experiment using a validated analytical method (see Experimental Protocols). | Accurate and reproducible dosing. |
| Fluctuating pH in Assay | Buffer your experimental system to maintain a stable pH throughout the exposure period.[11] | Consistent RCS speciation and reactivity. |
| Cellular Defense Mechanisms | Be aware that cells can mount defense mechanisms against RCS, which may lead to variable responses.[13][14][15] | Better interpretation of experimental results. |
Quantitative Data Summary
Table 1: Factors Affecting the Stability of Hypochlorous Acid (HOCl)
| Factor | Condition | Effect on Stability | Reference |
| pH | Outside optimal range (3.5-5.5) | Rapid decomposition | [1][2][3] |
| Temperature | ≥ 25°C | Accelerated degradation | [4][5][6] |
| Light | UV radiation, sunlight | Rapid breakdown | [1][4][5][6] |
| Contaminants | Organic matter, metal ions | Catalyzed decomposition | [1][2][5][9] |
| Storage Time | Increases | Decreased stability | [1][4] |
Table 2: Shelf-Life of Sodium Hypochlorite Solutions Under Proper Storage
| Initial Concentration | Approximate Shelf-Life | Reference |
| 12% - 15% | 60 to 90 days | [9] |
| 5.25% | At least 10 weeks (tissue-dissolving ability) | [16] |
| 2.62% and 1.0% | Relatively stable for 1 week (tissue-dissolving ability) | [16] |
Experimental Protocols
Protocol 1: Quantification of Free Available Chlorine (FAC) using the DPD Colorimetric Method
This method is suitable for determining the concentration of free chlorine species like HOCl and OCl-.
Materials:
-
DPD (N,N-diethyl-p-phenylenediamine) reagent powder pillows or solution.
-
Spectrophotometer or colorimeter.
-
Cuvettes.
-
Phosphate buffer solution.
-
Chlorine-free deionized water.
-
Sample of RCS solution.
Procedure:
-
Instrument Setup: Turn on the spectrophotometer or colorimeter and allow it to warm up. Set the wavelength to 515 nm.
-
Blank Preparation: Fill a cuvette with your sample of RCS solution (without DPD reagent) to the required volume (e.g., 10 mL). This will serve as the blank to zero the instrument, accounting for any color or turbidity in the sample.
-
Zeroing the Instrument: Place the blank cuvette into the instrument and zero it.
-
Sample Preparation: Take a fresh, identical volume of your RCS solution in a separate container. Add the contents of one DPD powder pillow (or the specified volume of DPD solution).
-
Color Development: Swirl to mix. A pink to red color will develop in the presence of free chlorine.
-
Measurement: For free chlorine, it is crucial to take the reading within one minute of adding the DPD reagent. Wipe the cuvette with a lint-free cloth and place it in the instrument.
-
Record Absorbance: Record the absorbance reading.
-
Concentration Determination: Convert the absorbance reading to the concentration of free available chlorine (in mg/L) using a calibration curve prepared with standards of known chlorine concentration.
Note: For total chlorine measurement, a different DPD reagent is used, and a reaction time of 3-6 minutes is required before taking the reading.[17]
Protocol 2: Iodometric Titration for High Concentrations of Chlorine
This method is suitable for determining the concentration of more concentrated chlorine solutions.
Materials:
-
Potassium iodide (KI).
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution.
-
Starch indicator solution.
-
Acetic acid.
-
Burette, flask, and pipettes.
-
Sample of RCS solution.
Procedure:
-
Sample Preparation: Pipette a known volume of the RCS solution into a flask containing a solution of excess potassium iodide (KI) in chlorine-free deionized water.
-
Acidification: Acidify the solution with acetic acid. This facilitates the reaction between the chlorine species and the iodide ions.
-
Reaction: The chlorine species will oxidize the iodide ions (I⁻) to iodine (I₂), resulting in a yellow-brown solution.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the yellow-brown color becomes pale yellow.
-
Indicator Addition: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Endpoint: Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue-black color disappears. This is the endpoint of the titration.
-
Calculation: Calculate the concentration of the chlorine in your original sample based on the volume of sodium thiosulfate used and the stoichiometry of the reactions.
Visualizations
Caption: Key factors that contribute to the degradation of reactive chlorine species in solution.
Caption: A logical workflow for troubleshooting issues with reactive chlorine species experiments.
Caption: Experimental workflow for the DPD colorimetric method to quantify free available chlorine.
References
- 1. How to Address Hypochlorous Acid's Stability in Transport? [eureka.patsnap.com]
- 2. Future-Proofing Hypochlorous Acid Formulations for Stability [eureka.patsnap.com]
- 3. How to Sustain Hypochlorous Acid Quality in Long-Term Storage? [eureka.patsnap.com]
- 4. Issues Surrounding the Stability of Hypochlorous Acid as a Surface Disinfectant[v1] | Preprints.org [preprints.org]
- 5. Stability of Weakly Acidic Hypochlorous Acid Solution with Microbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assmann-usa.com [assmann-usa.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. chemmate.co.nz [chemmate.co.nz]
- 10. solenis.com [solenis.com]
- 11. benchchem.com [benchchem.com]
- 12. ntotank.com [ntotank.com]
- 13. Bacterial Responses to Reactive Chlorine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial responses to reactive chlorine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effective shelf-life of prepared sodium hypochlorite solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Limitations in Theoretical Predictions of Chlorine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies between theoretical predictions and experimental outcomes in studies of chlorine reactivity.
Frequently Asked Questions (FAQs)
Q1: Why do my computational models consistently underestimate the reaction rates of chlorine with my target molecule?
A1: This is a common issue stemming from several potential limitations in theoretical models. The primary factors to consider are:
-
Inadequate Treatment of Electron Correlation: Standard DFT functionals may not sufficiently capture the dynamic and static electron correlation effects crucial for describing bond-breaking and bond-forming processes involving chlorine.
-
Implicit Solvation Models: Implicit solvent models may not accurately represent specific solvent-solute interactions, such as hydrogen bonding, which can significantly influence the reaction barrier.
-
Basis Set Insufficiency: The chosen basis set might not be large enough or flexible enough to accurately describe the electronic structure of the transition state.
Troubleshooting Steps:
-
Benchmark DFT Functionals: Test a range of DFT functionals, including double-hybrids or range-separated functionals, which often provide a better description of electron correlation.
-
Employ Explicit Solvent Models: Incorporate a few explicit solvent molecules in your model to capture specific interactions in the first solvation shell.
-
Increase Basis Set Size: Use a larger, more flexible basis set, such as one with diffuse functions, to allow for a more accurate description of the electron distribution.
Q2: My experimental results show a different product distribution than predicted by my theoretical calculations. What could be the cause?
A2: Discrepancies in product distribution often point to a more complex reaction mechanism than initially modeled. Potential causes include:
-
Presence of Competing Reaction Pathways: Your model may only account for the lowest energy pathway, while other, kinetically accessible pathways could be contributing to the observed product distribution.
-
Role of Intermediates: The reaction may proceed through short-lived, highly reactive intermediates that were not included in your initial theoretical model.
-
Influence of Catalytic Species: Trace amounts of impurities or even the solvent itself could be acting as catalysts, opening up alternative reaction channels.
Troubleshooting Steps:
-
Explore a Wider Range of Reaction Coordinates: Systematically search for alternative reaction pathways and transition states.
-
Model Potential Intermediates: Include plausible reactive intermediates in your calculations to see if they lead to the experimentally observed products.
-
Consider Environmental Factors: Re-evaluate your experimental setup for potential catalytic impurities and consider their inclusion in your theoretical model.
Troubleshooting Guides
Guide 1: Addressing Discrepancies in Activation Energies
If your calculated activation energies deviate significantly from experimental values, follow this workflow:
Caption: Troubleshooting workflow for activation energy discrepancies.
Guide 2: Investigating Unexpected Reaction Products
When your experiment yields products not predicted by your model, consider this logical progression:
Caption: Logic diagram for investigating unexpected reaction products.
Quantitative Data Summary
Table 1: Comparison of Theoretical vs. Experimental Rate Constants for the Reaction of Cl + CH4
| Method/Basis Set | Activation Energy (kcal/mol) | Rate Constant (cm³/molecule·s) | Reference |
| DFT (B3LYP)/6-31G(d) | 5.8 | 1.2 x 10⁻¹³ | Theoretical |
| CCSD(T)/aug-cc-pVTZ | 3.9 | 9.8 x 10⁻¹⁴ | Theoretical |
| Experimental | 3.5 ± 0.2 | 1.0 x 10⁻¹³ | Experimental |
Table 2: Solvent Effects on the Reaction of Chlorine with Phenol
| Solvent | Dielectric Constant | Experimental Rate Constant (M⁻¹s⁻¹) | Predicted Rate Constant (M⁻¹s⁻¹) |
| Hexane | 1.88 | 1.5 x 10² | 1.2 x 10² |
| Acetonitrile | 37.5 | 3.2 x 10⁴ | 2.8 x 10⁴ |
| Water | 80.1 | 5.8 x 10⁵ | 4.5 x 10⁵ |
Experimental Protocols
Protocol 1: Stopped-Flow Kinetics for Solution-Phase Reactions
This method is used to measure the rates of fast reactions in solution.
Methodology:
-
Reagent Preparation: Prepare two separate solutions, one containing chlorine and the other containing the substrate of interest, in the desired solvent.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature.
-
Rapid Mixing: The two reactant solutions are rapidly driven from their respective syringes into a mixing chamber.
-
Observation: The reaction progress is monitored by a suitable detection method, typically UV-Vis spectroscopy, as a function of time after mixing.
-
Data Analysis: The kinetic data is fitted to an appropriate rate law to determine the reaction rate constant.
Protocol 2: Laser Flash Photolysis for Gas-Phase Reactions
This technique is used to study the kinetics of gas-phase reactions involving radical species.
Methodology:
-
Precursor Gas Mixture: Prepare a gas mixture containing a precursor molecule for chlorine atoms (e.g., Cl₂) and the reactant gas in a carrier gas (e.g., N₂).
-
Photolysis: A short, intense laser pulse is used to photolyze the precursor, generating a transient concentration of chlorine atoms.
-
Monitoring: The concentration of a reactant or product is monitored over time using a sensitive detection method, such as resonance fluorescence or mass spectrometry.
-
Kinetic Analysis: The temporal profile of the monitored species is analyzed to extract the bimolecular rate constant for the reaction of chlorine atoms with the reactant.
Caption: General workflow for comparing theoretical predictions and experimental results.
Technical Support Center: Strategies for Enhancing Chlorination Reaction Efficiency
Welcome to the technical support center for chlorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency, selectivity, and success of your chlorination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in chlorination reactions?
A1: Researchers frequently face challenges with over-chlorination (polychlorination), poor regioselectivity leading to mixtures of isomers (ortho, meta, para), and low yields.[1][2] For alkanes, a primary issue is the formation of di-, tri-, or even tetra-chlorinated products.[1] In the case of aromatic compounds, controlling the position of chlorination is a significant hurdle.[2] Additionally, safety concerns such as runaway reactions can occur, especially with highly reactive agents like chlorine gas.[3]
Q2: How does the choice of chlorinating agent impact the reaction outcome?
A2: The chlorinating agent is critical. Highly reactive agents like chlorine gas (Cl₂) can lead to over-chlorination and low selectivity.[4] Milder and more selective reagents, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), are often preferred to achieve better control and higher yields of the desired monochlorinated product.[2][5] The choice depends on the substrate's reactivity and the desired outcome.
Q3: What role do catalysts play in improving chlorination efficiency?
A3: Catalysts are essential for controlling the reaction pathway and improving selectivity. For free-radical chlorinations, an initiator like Azobisisobutyronitrile (AIBN) is used to start the radical chain reaction.[5] For electrophilic aromatic chlorinations, Lewis acids or zeolites can be used to enhance para-selectivity.[6] Some catalysts can also alter the reactivity of the chlorinating agent, leading to improved outcomes.[2]
Q4: How can I minimize the risk of a runaway reaction during chlorination?
A4: Runaway reactions are a significant hazard, often caused by a delay in reaction initiation which allows the accumulation of unreacted chlorine.[3] To mitigate this risk, ensure gradual addition of the chlorinating agent, maintain precise temperature control, and ensure efficient stirring. Using an inert solvent helps to dissipate heat. When injecting chlorine gas, be aware of potential gas phase explosions and ensure the system is properly purged with an inert gas like nitrogen after the reaction.[3][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Product Yield
Q: My chlorination reaction is not proceeding, or the yield is extremely low. What are the likely causes and how can I fix them?
A: Several factors could be responsible for a low or non-existent yield. Systematically check the following:
-
Inactive Catalyst or Initiator: If you are using a catalyst (e.g., Lewis acid) or a radical initiator (e.g., AIBN), ensure it is fresh, active, and has been stored correctly.[5]
-
Insufficient Temperature: Free-radical chlorinations often require heat or UV light to initiate.[5] Ensure your reaction temperature is adequate for the chosen initiator. Conversely, some reactions may require cooling to prevent degradation.
-
Inappropriate Solvent: The solvent choice is crucial. For radical reactions, inert solvents like dichloromethane or carbon tetrachloride are common.[5] For ionic pathways, a different solvent may be required. The solvent can significantly influence reactivity and selectivity.[2]
-
Reagent Stoichiometry: Incorrect stoichiometry, particularly using too little of the chlorinating agent, will result in low conversion of the starting material. Carefully check your calculations and measurements.
Problem: Poor Selectivity and Byproduct Formation
Q: My reaction produces multiple chlorinated products (polychlorination). How can I increase the yield of the mono-chlorinated product?
A: Over-chlorination is a common issue, especially with reactive substrates.[1] To favor mono-chlorination, try the following strategies:
-
Adjust Stoichiometry: Use a high concentration of the substrate relative to the chlorinating agent.[2] This statistically increases the probability that the chlorinating agent will react with the starting material rather than the already chlorinated product.
-
Control Reaction Time: Stop the reaction after a shorter duration. This can help to minimize the formation of polychlorinated byproducts.[2]
-
Use a Milder Reagent: Switch from a highly reactive agent like Cl₂ to a more selective one like trichloroisocyanuric acid (TCIA) or sulfuryl chloride (SO₂Cl₂).[4]
Q: I am getting a mixture of isomers (e.g., ortho, para). How can I improve regioselectivity?
A: Achieving high regioselectivity is key for efficient synthesis. Consider these approaches:
-
Catalyst Selection: Certain catalysts can direct chlorination to a specific position. For example, de-aluminated zeolite catalysts have been shown to significantly improve para-selectivity in the chlorination of aromatic compounds.[6]
-
Solvent Effects: The solvent can influence the selectivity of the reaction. For instance, in free-radical chlorinations, carbon disulfide can increase selectivity.[2] Experimenting with a range of solvents may be necessary to find the optimal conditions.
-
Steric Hindrance: Bulky directing groups on your substrate can sterically hinder certain positions, favoring chlorination at less hindered sites.
Problem: Difficulties in Product Purification
Q: My chlorinated compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the compound is impure or has a low melting point.[7] To resolve this, try reheating the solution and adding a small amount of additional solvent to fully dissolve the oil, then allow it to cool very slowly.[7] Insulating the flask can help control the cooling rate.[7]
Data Presentation
Quantitative data is crucial for optimizing reaction conditions. The tables below summarize the effects of different parameters on chlorination reactions.
Table 1: Effect of Catalyst and Solvent on the Ortho-Selective Chlorination of N-Cbz Aniline
| Chlorine Source | Catalyst | Solvent | Yield of ortho-product (%) |
| SO₂Cl₂ | Di-tert-butylamine | Toluene | 95 |
| NCS | Di-tert-butylamine | Toluene | 35 |
| DCDMH | Di-tert-butylamine | Toluene | - |
| Data sourced from a study on ortho-selective chlorination.[2] Note: "-" indicates data was not provided in the source. |
Table 2: Optimization of Reaction Conditions for Free-Radical Chlorination of Succinic Anhydride
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 80°C | 100°C | 120°C |
| Yield (%) | 45 | 65 | 80 |
| Selectivity (mono:di) | 90:10 | 85:15 | 70:30 |
| Catalyst (AIBN) | 2 mol% | 5 mol% | 5 mol% |
| Yield (%) | 50 | 80 | 82 |
| Selectivity (mono:di) | 88:12 | 70:30 | 68:32 |
| Solvent | CCl₄ | Dichlorobenzene | None (Neat) |
| Yield (%) | 75 | 80 | 60 |
| Selectivity (mono:di) | 75:25 | 70:30 | 55:45 |
| This table presents hypothetical results from an optimization study to illustrate the impact of reaction parameters.[5] |
Experimental Protocols
Below are detailed methodologies for common chlorination reactions. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Free-Radical Chlorination of an Aliphatic Substrate using Sulfuryl Chloride (SO₂Cl₂)
This protocol is based on the free-radical halogenation of α-carbonyl compounds.[5]
Materials:
-
Substrate (e.g., Succinic Anhydride): 1.0 eq
-
Sulfuryl Chloride (SO₂Cl₂): 1.1 eq
-
Azobisisobutyronitrile (AIBN): 0.05 eq
-
Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂ or Dichlorobenzene)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the substrate in the anhydrous solvent.
-
Initiator Addition: Add the radical initiator (AIBN) to the solution.
-
Heating: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂).
-
Reagent Addition: Add the sulfuryl chloride dropwise to the refluxing solution.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC/MS).
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench any remaining SO₂Cl₂ by slowly adding water or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Electrophilic Chlorination of an Alkene using Chlorine (Cl₂) Gas
This protocol describes the addition of chlorine across a double bond.[4]
Materials:
-
Alkene (e.g., Cyclohexene): 1.0 eq
-
Chlorine (Cl₂) gas
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Setup: In a fume hood, dissolve the alkene in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Reaction: Slowly bubble chlorine gas through the stirred solution. The reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.
-
Quenching: Once the reaction is complete (indicated by a persistent chlorine color or by TLC/GC), stop the chlorine flow. Bubble nitrogen gas through the solution to remove any excess dissolved chlorine.[4]
-
Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HCl formed, followed by washes with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Visual Guides
Diagrams of Workflows and Influencing Factors
Caption: Troubleshooting workflow for low efficiency in chlorination reactions.
References
Technical Support Center: Mitigating Unwanted Side Reactions in Chlorine Chemistry
Welcome to the technical support center for chlorine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate unwanted side reactions in chlorination experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during chlorination reactions.
Issue 1: Poor Regioselectivity in Aromatic Chlorination (Side-Chain vs. Ring)
Q: I am observing significant side-chain chlorination on my aromatic substrate instead of the desired ring chlorination. What is causing this and how can I prevent it?
A: This issue arises from competing reaction mechanisms: free-radical substitution on the side chain versus electrophilic aromatic substitution on the ring. Side-chain chlorination is characteristic of a free-radical pathway, while ring chlorination proceeds through an electrophilic pathway.[1] To favor the desired ring chlorination, you must promote the electrophilic mechanism and suppress the radical mechanism.
Troubleshooting Steps:
-
Eliminate Radical Initiators: Free-radical reactions are often initiated by UV light or radical initiators like AIBN (azobisisobutyronitrile).[1] Conduct the reaction in the dark and ensure no radical initiators are present.
-
Employ an Electrophilic Catalyst: Use a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to increase the electrophilicity of the chlorine, thereby promoting attack on the aromatic ring.[1][2]
-
Control Reaction Temperature: Higher temperatures can sometimes favor radical reactions. While temperature effects can be substrate-dependent, running the reaction at a lower temperature may improve selectivity for ring chlorination.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor radical reactions, while polar solvents can help stabilize intermediates in electrophilic substitution.
Issue 2: Lack of Regioselectivity in Radical Chlorination (Primary vs. Secondary vs. Tertiary C-H Bonds)
Q: My radical chlorination is not selective, resulting in a mixture of products from the chlorination of primary, secondary, and tertiary C-H bonds. How can I improve the selectivity?
A: High reactivity of the chlorine radical leads to low selectivity.[1] However, selectivity can be enhanced by optimizing reaction conditions. Tertiary C-H bonds are inherently more reactive than secondary, which are more reactive than primary C-H bonds due to the stability of the resulting alkyl radicals.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can significantly improve selectivity.[1] At lower temperatures, the chlorine radical is less energetic and more selective for the most reactive C-H bond.
-
Solvent Choice: Aromatic solvents can complex with the chlorine radical, which increases its selectivity.[1]
-
Use a More Selective Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) can be used as a chlorinating agent and the resulting SO₂Cl radical is less reactive and therefore more selective than a chlorine radical.[3]
Issue 3: Formation of Polychlorinated Byproducts
Q: I am observing the formation of di- and polychlorinated products in my reaction. How can I minimize these?
A: Polychlorination is a common issue, particularly at high conversions, as the initially formed monochlorinated product can compete with the starting material for the chlorinating agent.[4]
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a molar excess of the substrate relative to the chlorinating agent. This statistically increases the likelihood of the chlorinating agent reacting with an unchlorinated substrate molecule.[1]
-
Control Reaction Time and Conversion: Monitor the reaction progress and stop it at a lower conversion to favor the formation of the monochlorinated product.[5]
-
Slow Addition of Chlorinating Agent: Adding the chlorinating agent slowly to the reaction mixture can help maintain a low concentration of the chlorinating agent, which can favor monochlorination.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a free-radical and an electrophilic chlorination pathway for my aromatic compound?
A1: The choice depends on the desired product.
-
For ring chlorination (substitution on the aromatic ring): Use an electrophilic pathway. This is achieved by using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and conducting the reaction in the dark without radical initiators.[1][2]
-
For side-chain chlorination (substitution on an alkyl group attached to the ring): Use a free-radical pathway. This is initiated by UV light or a radical initiator (e.g., AIBN) and is typically performed in the absence of a Lewis acid catalyst.[6]
Q2: What is the role of a Lewis acid in electrophilic aromatic chlorination?
A2: A Lewis acid, such as FeCl₃ or AlCl₃, acts as a catalyst by activating the chlorine molecule. It accepts a lone pair of electrons from one of the chlorine atoms, creating a more polarized Cl-Cl bond and generating a highly reactive electrophile (a "Cl⁺" equivalent) that can be attacked by the electron-rich aromatic ring.[2][7]
Q3: Can the solvent affect the selectivity of my chlorination reaction?
A3: Yes, the solvent can influence selectivity. In radical chlorination, aromatic solvents can form a π-complex with the chlorine radical, which increases its selectivity.[1] For electrophilic chlorination, the polarity of the solvent can affect the stability of the reaction intermediates.
Q4: How can I prevent the formation of unwanted disinfection byproducts (DBPs) in water chlorination?
A4: Disinfection byproducts form when chlorine reacts with natural organic matter (NOM) in the water.[8][9] A common strategy to mitigate their formation is to remove the precursors (NOM) before the chlorination step.[8] This can be achieved through processes like coagulation, flocculation, and filtration.
Data Presentation
Table 1: Relative Reactivity of C-H Bonds in Radical Chlorination
| C-H Bond Type | Relative Reaction Rate at 25°C |
| Primary (1°) | 1.0 |
| Secondary (2°) | 3.8 |
| Tertiary (3°) | 5.0 |
Data derived from experimental observations of the monochlorination of alkanes.[5]
Table 2: Effect of Reaction Conditions on Chlorination Pathway of Toluene
| Desired Product | Reaction Pathway | Catalyst/Initiator | Conditions | Major Product |
| Chlorotoluene (o-, p-) | Electrophilic | FeCl₃ or AlCl₃ | Dark, no initiator | Ring Chlorination |
| Benzyl Chloride | Free Radical | UV light or AIBN | No Lewis acid | Side-Chain Chlorination |
Experimental Protocols
Protocol 1: Selective Electrophilic Ring Chlorination of an Aromatic Compound
Objective: To achieve selective monochlorination on the aromatic ring.
Materials:
-
Aromatic substrate
-
Chlorinating agent (e.g., Cl₂)
-
Lewis acid catalyst (e.g., anhydrous FeCl₃)
-
Anhydrous, non-reactive solvent (e.g., CCl₄ or CS₂)
-
Reaction flask with a gas inlet and outlet
-
Stirring apparatus
-
Ice bath
-
Apparatus for quenching and work-up (e.g., separatory funnel, drying agent)
Methodology:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the Lewis acid catalyst.
-
Dissolve the aromatic substrate in the anhydrous solvent in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Lewis acid catalyst (typically 0.1 equivalents) to the solution and stir.
-
Cool the reaction mixture in an ice bath to control the reaction rate and improve selectivity.
-
Slowly bubble chlorine gas through the solution or add the liquid chlorinating agent dropwise while stirring and maintaining the low temperature. The reaction should be performed in the absence of light.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully adding water or a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining chlorine.
-
Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer, remove the solvent, and purify the product using an appropriate method (e.g., distillation or chromatography).
Protocol 2: Selective Free-Radical Side-Chain Chlorination of an Alkyl-Substituted Aromatic Compound
Objective: To achieve selective monochlorination on the alkyl side chain.
Materials:
-
Alkyl-substituted aromatic substrate (e.g., toluene)
-
Chlorinating agent (e.g., Cl₂ or SO₂Cl₂)
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Anhydrous, non-reactive solvent (e.g., CCl₄)
-
Reaction flask with a reflux condenser and gas inlet/outlet
-
Stirring and heating apparatus
-
Apparatus for quenching and work-up
Methodology:
-
Dissolve the alkyl-substituted aromatic substrate in the anhydrous solvent in the reaction flask.
-
If using a chemical initiator, add AIBN to the mixture.
-
Heat the reaction mixture to reflux to initiate the radical chain reaction. If using photochemical initiation, irradiate the flask with a UV lamp at a suitable temperature.
-
Slowly bubble chlorine gas through the solution or add the liquid chlorinating agent dropwise while maintaining reflux/irradiation and stirring.
-
Monitor the reaction progress by GC or TLC.
-
Once the desired conversion is reached, stop the heating/irradiation and cool the mixture to room temperature.
-
Carefully quench any excess chlorinating agent.
-
Perform an aqueous work-up to remove any soluble byproducts.
-
Dry the organic layer, remove the solvent, and purify the product.
Visualizations
Caption: Decision workflow for selective chlorination of aromatic compounds.
Caption: Troubleshooting logic for minimizing polychlorination byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chlorination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]
- 7. jove.com [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. What is Chlorination? — Safe Drinking Water Foundation [safewater.org]
Validation & Comparative
Unraveling Chlorine's Reactivity: An Experimental Showdown of Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a deep understanding of chlorine's reaction mechanisms is paramount for predicting reaction outcomes, controlling product formation, and ensuring the stability of chlorinated compounds. This guide provides an objective comparison of chlorine reaction mechanisms, supported by experimental data, to illuminate the factors governing its reactivity.
At the heart of chlorine's reactivity lies the free-radical chain mechanism, a well-established pathway for the chlorination of alkanes. However, alternative mechanisms, such as ionic and catalytic pathways, can also come into play under specific conditions, leading to different product distributions and reaction kinetics. This guide delves into the experimental validation of these mechanisms, presenting key data in a comparative format and detailing the sophisticated techniques used to acquire this information.
The Dominant Paradigm: The Free-Radical Chain Reaction
The free-radical chlorination of alkanes, a cornerstone of organic chemistry, proceeds through a three-stage process: initiation, propagation, and termination.[1][2] This mechanism is initiated by the homolytic cleavage of the chlorine-chlorine bond, typically induced by ultraviolet (UV) light or heat, to generate highly reactive chlorine radicals (Cl•).[3]
Initiation: Cl₂ + hν (or Δ) → 2 Cl•
The subsequent propagation steps constitute a self-sustaining cycle where a chlorine radical abstracts a hydrogen atom from an alkane to form an alkyl radical (R•) and hydrogen chloride (HCl). The alkyl radical then reacts with a molecule of chlorine to yield the chlorinated alkane product and a new chlorine radical, which continues the chain.[2]
Propagation: R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl•
The chain reaction is eventually terminated by the combination of any two radical species.
Termination: Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R
Experimental Validation of the Free-Radical Mechanism
The free-radical mechanism is supported by a wealth of experimental evidence. Key observations include the necessity of an initiator (light or heat) and the high quantum yield, where a single photon can lead to the formation of thousands of product molecules.[4] The presence of radical intermediates has been confirmed by techniques like electron paramagnetic resonance (EPR) spectroscopy.[4]
Comparing Reaction Rates: A Quantitative Look
The rate of chlorine atom reactions with various organic molecules is a critical parameter in understanding and modeling chemical processes. Experimental techniques such as the relative rate method, flash photolysis with time-resolved mass spectrometry, and discharge-flow resonance fluorescence have been instrumental in determining these rate constants.
Rate Constants for the Reaction of Chlorine Atoms with Methane and Chlorinated Methanes
The reaction of chlorine atoms with methane and its chlorinated derivatives is a fundamental process with significant implications in atmospheric and industrial chemistry. The following table summarizes experimentally determined rate constants for this series of reactions.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Experimental Technique | Reference |
| Cl + CH₄ | 1.30 x 10⁻¹⁹ T²·⁶⁹ exp(-497/T) | 295 - 1104 | Discharge Flow/Resonance Fluorescence | [5] |
| Cl + CH₃Cl | 4.00 x 10⁻¹⁴ T⁰·⁹² exp(-795/T) | 300 - 843 | Discharge Flow/Resonance Fluorescence | [5] |
| Cl + CH₂Cl₂ | 1.48 x 10⁻¹⁶ T¹·⁵⁸ exp(-360/T) | 296 - 790 | Discharge Flow/Resonance Fluorescence | [5] |
| Cl + CHCl₃ | 1.19 x 10⁻¹⁶ T¹·⁵¹ exp(-571/T) | 297 - 854 | Discharge Flow/Resonance Fluorescence | [5] |
Table 1: Temperature-dependent rate constants for the reaction of chlorine atoms with methane and chlorinated methanes.[5]
Selectivity in Alkane Chlorination
A key feature of free-radical chlorination is its relative lack of selectivity, particularly when compared to bromination.[6][7] In the chlorination of alkanes with different types of hydrogen atoms (primary, secondary, and tertiary), a mixture of isomeric products is typically obtained.[8][9] The product distribution is determined by both the statistical probability (the number of each type of hydrogen) and the relative reactivity of each hydrogen type.
Experimental data for the monochlorination of propane at 25 °C in the gas phase shows the formation of 45% 1-chloropropane and 55% 2-chloropropane.[8][10] This indicates that secondary hydrogens are more reactive than primary hydrogens. The relative reactivity of tertiary, secondary, and primary C-H bonds towards chlorination is approximately 5.0 : 3.8 : 1.0.[8]
| Alkane | Product | Experimental Yield (%) |
| Propane | 1-Chloropropane | 45 |
| 2-Chloropropane | 55 | |
| Isobutane | 1-Chloro-2-methylpropane | 63 |
| 2-Chloro-2-methylpropane | 37 |
Table 2: Product distribution in the monochlorination of propane and isobutane.[8][10]
Alternative Pathways: Ionic and Catalytic Chlorination
While the free-radical mechanism is prevalent, chlorine can also react through ionic mechanisms, particularly in the presence of polar solvents or catalysts. For instance, the chlorination of alkenes in an inert solvent at ordinary temperatures proceeds via an electrophilic addition mechanism involving a cyclic chloronium ion intermediate.[1]
Catalytic chlorination offers a pathway to control selectivity. For example, the use of certain catalysts can favor the formation of a specific isomer or limit the extent of polychlorination.
Experimental Methodologies in Detail
A variety of sophisticated experimental techniques are employed to study the kinetics and mechanisms of chlorine reactions.
Relative Rate Method
This is a widely used technique for determining the rate constant of a reaction without needing to know the absolute concentration of the reactive species (e.g., Cl•). The decay of the target compound is measured relative to a reference compound for which the rate constant is already known. The ratio of the rate constants can be determined from the relative rates of consumption of the two compounds.
Experimental Protocol:
-
A mixture of the target compound, a reference compound with a known rate constant, and a chlorine precursor (e.g., Cl₂) is prepared in a reaction chamber.
-
Chlorine atoms are generated, typically by photolysis of Cl₂ with UV light.
-
The concentrations of the target and reference compounds are monitored over time using techniques like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.
-
A plot of ln([Target]₀/[Target]t) versus ln([Reference]₀/[Reference]t) yields a straight line with a slope equal to the ratio of the rate constants (k_Target / k_Reference).
Flash Photolysis with Time-Resolved Mass Spectrometry
This powerful technique allows for the direct detection of radical intermediates and the measurement of their reaction rates.
Experimental Protocol:
-
A precursor molecule in a flow reactor is subjected to a short, intense pulse of light (a flash) from a laser, which photolyzes the molecule to generate radicals.[11][12]
-
The gas mixture from the reactor is continuously sampled into a time-of-flight mass spectrometer.
-
The mass spectrometer provides a complete mass spectrum of the reactor contents at very short time intervals after the flash.[11]
-
By monitoring the decay of the radical signal and the appearance of product signals over time, the kinetics of the radical reactions can be determined.[11]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the free-radical chain mechanism and a typical experimental workflow for studying gas-phase reactions.
References
- 1. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. savemyexams.com [savemyexams.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Chlorine and Bromine Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chlorine and bromine in three fundamental classes of organic reactions: electrophilic addition to alkenes, electrophilic aromatic substitution, and free-radical substitution of alkanes. The information presented is supported by experimental data to assist researchers in selecting the appropriate halogenating agent for their synthetic needs.
Executive Summary
Chlorine and bromine are essential reagents in organic synthesis, primarily used for the introduction of halogen atoms into organic molecules, which can serve as key intermediates for further functionalization. While chemically similar as halogens, their reactivity profiles exhibit significant differences in terms of reaction rates and selectivity. Generally, chlorine is more reactive than bromine, often leading to faster reactions but with lower selectivity. Conversely, bromine is less reactive, resulting in slower reactions but often affording a higher degree of regioselectivity, which is particularly advantageous in the synthesis of complex molecules.
Data Presentation: Quantitative Comparison of Reactivity
The following tables summarize key quantitative data comparing the reactivity of chlorine and bromine in the three major reaction types.
Table 1: Electrophilic Addition to Alkenes
| Feature | Chlorine (Cl₂) | Bromine (Br₂) |
| Relative Rate | Faster[1] | Slower |
| Stereochemistry | anti-addition[2] | anti-addition[2] |
| Intermediate | Chloronium ion[2] | Bromonium ion[2] |
Table 2: Electrophilic Aromatic Substitution
In the realm of electrophilic aromatic substitution, chlorine demonstrates significantly higher reactivity compared to bromine. For instance, the chlorination of phenols is approximately 3000 times faster than bromination under comparable conditions.[3] Both reactions typically require a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to activate the halogen molecule for attack by the aromatic ring.[4][5]
| Substrate | Halogen | Catalyst | Relative Rate (approx.) | Reference |
| Phenolic Compounds | Chlorine | - | ~3000 | |
| Phenolic Compounds | Bromine | - | 1 | [3] |
| Benzene | Chlorine | FeCl₃/AlCl₃ | Faster | [6] |
| Benzene | Bromine | FeBr₃/AlBr₃ | Slower | [6] |
Table 3: Free-Radical Substitution of Alkanes
The most pronounced differences in reactivity and selectivity between chlorine and bromine are observed in the free-radical halogenation of alkanes. Bromination is significantly more selective than chlorination, favoring the substitution of tertiary hydrogens over secondary and primary hydrogens to a much greater extent.[7][8] This selectivity is a direct consequence of the differing thermodynamics of the hydrogen abstraction step for each halogen.[8]
| Feature | Chlorination | Bromination |
| Relative Reactivity (per H atom at 25°C) | ||
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.6 - 4.5[4][9] | 82 - 99[4][9] |
| Tertiary (3°) | 5.0 - 6.0[7][8] | 1600 - 19,400[7][8] |
| Product Distribution (Propane at 25°C) | ||
| 1-Halopropane (from 1° H) | 45%[10] | 3%[8] |
| 2-Halopropane (from 2° H) | 55%[10] | 97%[8] |
Experimental Protocols
Detailed methodologies for representative halogenation reactions are provided below.
Electrophilic Bromination of an Alkene: Synthesis of trans-1,2-dibromocyclohexane
Objective: To illustrate the electrophilic addition of bromine to an alkene.
Materials:
-
Cyclohexene
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene in dichloromethane.
-
Cool the solution in an ice bath.
-
Prepare a solution of bromine in dichloromethane in a dropping funnel.
-
Add the bromine solution dropwise to the stirred cyclohexene solution. The reddish-brown color of the bromine should disappear upon addition. Continue the addition until a faint orange color persists.
-
Once the reaction is complete, wash the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel to remove any unreacted bromine and HBr.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude trans-1,2-dibromocyclohexane.
-
The product can be further purified by distillation or recrystallization if necessary.
Electrophilic Aromatic Bromination: Synthesis of Bromobenzene
Objective: To demonstrate the Lewis acid-catalyzed bromination of an aromatic ring.
Materials:
-
Benzene
-
Bromine
-
Iron filings (or anhydrous FeBr₃)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Sodium hydroxide solution (10%)
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
Place benzene and iron filings in a dry round-bottom flask fitted with a reflux condenser and a dropping funnel. A gas trap containing a sodium hydroxide solution should be connected to the top of the condenser to neutralize the HBr gas produced.
-
Slowly add bromine from the dropping funnel to the reaction mixture with gentle warming.
-
After the addition is complete, reflux the mixture until the evolution of HBr gas ceases.
-
Cool the reaction mixture and wash it with water and then with a 10% sodium hydroxide solution in a separatory funnel to remove unreacted bromine and acidic byproducts.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Filter the solution and purify the bromobenzene by distillation, collecting the fraction boiling at the appropriate temperature.
Free-Radical Bromination of an Alkane: Synthesis of Bromocyclohexane
Objective: To illustrate the regioselectivity of free-radical bromination.
Materials:
-
Cyclohexane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or UV lamp
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine cyclohexane, N-bromosuccinimide, and a catalytic amount of AIBN or benzoyl peroxide in carbon tetrachloride.
-
Heat the mixture to reflux, or irradiate with a UV lamp, to initiate the reaction. The reaction progress can be monitored by the consumption of the dense NBS, which will be replaced by the less dense succinimide.
-
After the reaction is complete (typically when all the NBS has reacted), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a dilute sodium bicarbonate solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter and remove the solvent by distillation.
-
Purify the resulting bromocyclohexane by fractional distillation.
Mandatory Visualization
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and workflows for the discussed reactions.
Caption: Mechanism of Electrophilic Addition of Halogens to Alkenes.
Caption: Mechanism of Electrophilic Aromatic Substitution.
Caption: Mechanism of Free-Radical Halogenation of Alkanes.
References
- 1. Report: Kinetics of Electrophilic Aromatic Substitution by Aqueous BrCl, BrOCl, and Br2O: Catalysis of Alkylbenzene Bromination (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
comparing chlorine and fluorine as substituents in drug design
An objective comparison of chlorine and fluorine as substituents in drug design, supported by experimental data, for researchers, scientists, and drug development professionals.
Chlorine vs. Fluorine in Drug Design: A Comparative Guide
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern medicinal chemistry. This practice profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. The choice between these two halogens is nuanced, as their subtle differences in size, electronegativity, and lipophilicity can lead to significant variations in a compound's biological activity and developability. This guide provides a data-driven comparison to inform rational drug design and lead optimization.
Physicochemical Properties: A Tale of Two Halogens
The introduction of fluorine or chlorine onto a molecular scaffold significantly alters its electronic and physical properties, most notably lipophilicity and solubility. These parameters are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial factor for membrane permeability and binding to hydrophobic pockets of target proteins.
While both fluorine and chlorine are more electronegative than hydrogen, their effects on lipophilicity differ. Aromatic fluorination and chlorination almost always increase lipophilicity compared to their hydrogenated analogs.[1] However, when compared directly, chlorinated compounds are consistently more lipophilic than their fluorinated counterparts.[2] This is attributed to the larger size and greater polarizability of the chlorine atom.[3]
A molecular matched pair analysis of 177 compounds demonstrated that the mean LogD value for chlorinated compounds was 0.45 units higher than for the corresponding fluorinated compounds.[2]
| Property | Fluorinated Analogs (Mean) | Chlorinated Analogs (Mean) | Mean Difference (Cl - F) | Reference |
| LogD | 2.39 | 2.84 | +0.45 | [2] |
Solubility
Inversely related to lipophilicity, aqueous solubility is critical for drug administration and formulation. Given their lower lipophilicity, fluorinated compounds tend to be more soluble than their chlorinated analogs.[2] An analysis of 247 matched pairs showed that the mean solubility of the fluorinated group was approximately 60% higher than that of the chlorinated group.[2]
| Property | Fluorinated Analogs (Mean) | Chlorinated Analogs (Mean) | % Change (F vs Cl) | Reference |
| Aqueous Solubility (µM) | 3.17 | 1.96 | ~60% higher for F | [2] |
Pharmacokinetic Properties: The Metabolic Fate
Halogenation is a widely used strategy to block metabolically labile sites, typically C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes.
Metabolic Stability
The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism.[4][5] This substitution often leads to a longer metabolic half-life.[4] While the carbon-chlorine (C-Cl) bond is also stronger than C-H, it is generally more labile than the C-F bond.[4] However, the larger steric bulk of chlorine can shield adjacent sites from metabolic attack, also enhancing stability.[4][6]
The choice of halogen can therefore be used to modulate the rate of metabolism. Fluorine is often considered a "metabolic blocker" due to the strength of the C-F bond.[7][8]
| Halogen | Bond Strength (kcal/mol) | General Effect on Metabolic Stability | Mechanism |
| Fluorine | ~110 (Aryl-F) | Generally increases | High bond energy resists oxidative cleavage.[4][5] |
| Chlorine | ~84 (Aryl-Cl) | Can increase | Steric shielding of metabolically active sites.[4] |
Pharmacodynamic Properties: Target Engagement
The ultimate goal of drug design is to optimize the interaction between a drug and its biological target. Both fluorine and chlorine can significantly impact binding affinity through various mechanisms.
Binding Affinity
Fluorine's small size allows it to often act as a bioisostere of a hydrogen atom, potentially enhancing binding affinity without introducing significant steric hindrance.[4] Conversely, the larger this compound can provide beneficial hydrophobic interactions but also risks steric clashes within a binding pocket.[3][4]
A large-scale analysis of approximately 3,600 molecular matched pairs revealed that chlorinated compounds were, on average, slightly more active than their fluorinated counterparts.[2] The mean difference in pIC50 was -0.03, corresponding to an average increase in binding constant for chlorinated compounds of about 10-12%.[2] This suggests that the increased lipophilicity and polarizability of chlorine may often contribute favorably to binding interactions.
| Property | Fluorinated Analogs (Mean) | Chlorinated Analogs (Mean) | Mean Difference (Cl - F) | Reference |
| pIC50 | 6.26 | 6.29 | +0.03 | [2] |
Visualization of Concepts
Logical Flow in Halogen Selection
The decision to incorporate fluorine versus chlorine is a multi-parameter optimization problem. The following workflow illustrates the key considerations.
Caption: Decision workflow for selecting F vs. Cl in lead optimization.
Impact of Halogen Properties on Drug Design
The fundamental physicochemical properties of fluorine and chlorine dictate their influence on complex biological outcomes.
Caption: Influence of F and Cl properties on key drug attributes.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized experimental assays. Below are outlines of the methodologies for determining key parameters.
Determination of Lipophilicity (LogP/LogD)
The "shake-flask" method is the gold standard for LogP determination.[9]
-
Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and water (or a buffer like PBS for LogD at a specific pH, e.g., 7.4).[10] The two phases are pre-saturated with each other to ensure thermodynamic equilibrium.
-
Partitioning: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two layers until equilibrium is reached.[10]
-
Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined, typically by HPLC with UV or mass spectrometry detection.[10]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]
Metabolic Stability Assay
Metabolic stability is typically assessed by measuring the rate of disappearance of a parent compound in the presence of metabolically active liver fractions.[12]
-
Test System: Human liver microsomes (for Phase I metabolism) or cryopreserved hepatocytes (for Phase I and II metabolism) are commonly used.[12][13]
-
Incubation: The test compound (e.g., at 1 µM concentration) is incubated with the liver preparation at 37°C.[13][14] For microsomal assays, a cofactor like NADPH is required to initiate the enzymatic reactions.[13]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13][15]
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solvent (e.g., cold acetonitrile), which also precipitates proteins.[15]
-
Analysis: After centrifugation, the amount of remaining parent compound in the supernatant is quantified using LC-MS/MS.[12]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of this curve, parameters like the in vitro half-life (t½) and intrinsic clearance can be calculated.[15]
Conclusion
The selection between chlorine and fluorine as substituents is a strategic decision in drug design, driven by the specific optimization goals for a lead compound.
-
Fluorine is often the substituent of choice for enhancing metabolic stability and increasing aqueous solubility while minimizing steric perturbations.[2][4][5]
-
Chlorine is generally more effective at increasing lipophilicity and can offer more favorable hydrophobic interactions to enhance binding affinity .[2][3]
While general trends exist, the ultimate effect of either halogen is highly context-dependent, relying on the specific topology of the target's binding site and the overall molecular architecture. Therefore, the empirical testing of both fluorinated and chlorinated analogs is often a necessary step in the lead optimization process.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Assessing Kinetic Isotope Effects in Chlorine Atom Transfer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic isotope effects (KIEs) observed in various chlorine atom transfer reactions. By presenting supporting experimental data, detailed methodologies, and visual representations of reaction mechanisms, this document aims to be a valuable resource for understanding the nuances of these reactions, which are fundamental in numerous chemical and biological processes, including drug metabolism and environmental remediation.
Data Presentation: A Comparative Overview of Chlorine Kinetic Isotope Effects
The magnitude of the chlorine kinetic isotope effect (³⁵k/³⁷k) is a sensitive probe of the transition state structure of a reaction involving the cleavage of a carbon-chlorine bond. A larger KIE generally indicates a greater degree of C-Cl bond breaking in the rate-determining step. The following table summarizes experimentally determined chlorine KIEs for a range of reaction types.
| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | ³⁵k/³⁷k | Reference(s) |
| Sₙ2 Nucleophilic Substitution | Benzyl chloride | Sodium borohydride | DMSO | 30 | 1.00719 ± 0.00019 | [1] |
| Benzyl chloride | Sodium borohydride | DMSO | 30 | 1.00764 ± 0.00019 | [1] | |
| Enzymatic Dehalogenation | 1,2-Dichloroethane | Haloalkane dehalogenase | - | - | 1.0045 ± 0.0004 | [2] |
| 1-Chlorobutane | Haloalkane dehalogenase | - | - | 1.0066 ± 0.0004 | [2] | |
| Reductive Dechlorination (Bacterial) | Tetrachloroethene (PCE) | Desulfitobacterium sp. strain Viet1 | Aqueous | - | 1.0050 ± 0.0001 | [3] |
| Trichloroethene (TCE) | Geobacter lovleyi strain SZ | Aqueous | - | 1.0036 ± 0.0002 | [3] | |
| Radical Chlorination | Methane | Chlorine radical (Cl•) | Gas Phase | - | ~1.01 | [4] |
| Ethane | Chlorine radical (Cl•) | Gas Phase | - | ~1.003 | [4] | |
| n-Butane | Chlorine radical (Cl•) | Gas Phase | - | ~1.0014 | [4] | |
| Cyclohexane | Chlorine radical (Cl•) | Gas Phase | - | ~1.0012 | [4] |
Experimental Protocols: Methodologies for Measuring Chlorine KIEs
The determination of chlorine kinetic isotope effects requires high-precision analytical techniques capable of measuring small variations in isotopic ratios. The most common methods employed are Isotope Ratio Mass Spectrometry (IRMS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
Isotope Ratio Mass Spectrometry (IRMS) - The Classical Method
This traditional and highly precise method involves the conversion of the chloride ions from the reaction into a gaseous analyte, typically methyl chloride (CH₃Cl), for analysis.
Protocol:
-
Reaction Quenching and Chloride Isolation: The reaction is stopped at a specific time point, and the unreacted starting material and products are separated. The chloride ions produced are isolated, often by precipitation as silver chloride (AgCl).
-
Conversion to Methyl Chloride: The isolated AgCl is rigorously dried and then reacted with methyl iodide (CH₃I) in a sealed tube at an elevated temperature (e.g., 80°C for 48 hours) to produce methyl chloride gas.
-
Purification: The resulting CH₃Cl gas is cryogenically purified to remove any volatile impurities.
-
Mass Spectrometric Analysis: The purified CH₃Cl is introduced into a dual-inlet isotope ratio mass spectrometer. The instrument measures the relative abundance of the isotopologues (¹²C¹H₃³⁵Cl and ¹²C¹H₃³⁷Cl) by detecting the ions at m/z 50 and 52.
-
KIE Calculation: The KIE is calculated by comparing the isotopic ratio of the chloride produced at a specific reaction progress to the isotopic ratio of the starting material.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) - A Simplified Approach
This method offers a more direct analysis of the chloride ions, avoiding the need for conversion to a gaseous analyte.
Protocol:
-
Reaction and Chloride Precipitation: Similar to the IRMS method, the reaction is carried out, and the resulting chloride ions are precipitated as AgCl.
-
Sample Preparation: A small amount of the dried AgCl is mixed with a suitable liquid matrix (e.g., glycerol) on a sample target.
-
Ionization: The sample target is introduced into the FAB source of the mass spectrometer. A high-energy beam of neutral atoms (e.g., xenon or argon) bombards the sample-matrix mixture, causing the desorption and ionization of the silver chloride.
-
Mass Analysis: The mass spectrometer measures the isotopic ratio of the silver chloride cluster ions.
-
KIE Determination: The KIE is determined by comparing the isotopic composition of the AgCl from the reaction to that of the starting material. While simpler, this method may have a larger experimental error compared to the classical IRMS method.[1]
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
This powerful technique is particularly useful for analyzing volatile chlorinated organic compounds and allows for the compound-specific isotope analysis of complex mixtures.
Protocol:
-
Sample Collection: Samples are taken from the reaction mixture at various time points. For volatile compounds, headspace analysis may be employed.
-
Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the different chlorinated compounds are separated based on their volatility and interaction with the GC column.
-
On-line Conversion (for some applications): In some setups, the eluting compounds are passed through a high-temperature conversion reactor to a simple gas like HCl, though direct analysis of the intact molecule is also common.
-
Isotope Ratio Measurement: The separated compounds are introduced into the ion source of the IRMS. The mass spectrometer is configured to simultaneously detect the ion beams corresponding to the different chlorine isotopologues of the target molecule or its conversion product.
-
Data Analysis: The change in the isotopic ratio of the reactant over the course of the reaction is used to calculate the kinetic isotope effect.
Visualizing this compound Transfer: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the study of chlorine kinetic isotope effects.
References
- 1. A new method of determining chlorine kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorine kinetic isotope effects on the haloalkane dehalogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmarking DFT Methods for Chlorine-Containing Molecules
For researchers, scientists, and drug development professionals, the accurate computational modeling of chlorine-containing molecules is paramount for predicting their properties and reactivity. Density Functional Theory (DFT) stands as a popular quantum chemical method due to its balance of computational cost and accuracy. However, the vast array of available DFT functionals and basis sets necessitates careful benchmarking to select the most appropriate method for a given application. This guide provides an objective comparison of DFT methods for chlorine-containing molecules, supported by experimental data and detailed methodologies.
Data Presentation: Performance of DFT Functionals and Basis Sets
The performance of various DFT functionals and basis sets is summarized below. The presented data focuses on key properties of chlorine-containing molecules, including halogen bond energies, nuclear quadrupole coupling constants (NQCC), and thermodynamic properties. The accuracy of each method is typically evaluated by comparing computed values against high-level theoretical calculations (e.g., CCSD(T)) or experimental data.
| Property of Interest | Recommended Functionals | Recommended Basis Sets | Key Findings & Considerations |
| Halogen Bonding | M06-2X, ωB97XD, Double Hybrids[1][2] | Triple-zeta or larger (e.g., aug-cc-pVTZ)[1][3][4] | Functionals with high exact exchange or long-range corrections are generally suitable.[1] While dispersion corrections are often important for noncovalent interactions, they can sometimes be detrimental for halogen bonds.[1] For larger systems where computational cost is a concern, the DGDZVP double-zeta basis set has shown surprisingly good performance.[3][4] |
| Nuclear Quadrupole Coupling Constants (NQCC) | MP2 (outperforms most DFT) | 6-311++G(2d,2p) (for MP2) | For DFT, B3LYP-D3 and B3LYP-D4 provide reliable geometries.[5] The choice of basis set, particularly the inclusion of diffuse functions, is crucial for accurate NQCC predictions.[5] |
| Thermochemical Properties (e.g., Enthalpies of Formation) | B97-1 | cc-pVQZ | Carbonyl-containing organometallic complexes with chlorine can be particularly challenging to model accurately.[6] Isodesmic reactions are recommended for calculating enthalpies of formation of highly reactive species like chlorine fluorides to minimize errors.[7] |
| NMR Chemical Shifts | M06, LC-ωPBE, ωB97X-D, CAM-B3LYP | Correlation-consistent basis sets (e.g., cc-pVTZ) | For predicting NMR chemical shifts in chlorine-containing ionic liquids, long-range corrected functionals generally perform well.[8] The choice of solvent model is also a critical factor for accurate predictions.[9] |
| General Geometries | B3LYP-D3, B3LYP-D4, MP2 | def2-TZVPD, def2-TZVPPD, 6-311++G(2d,2p) | Dispersion-corrected functionals are essential for accurately predicting the geometries of weakly bound complexes.[5] The def2 series of basis sets is generally recommended for reliable DFT calculations.[10] |
Experimental and Computational Protocols
The benchmarking studies cited in this guide adhere to rigorous computational and experimental protocols to ensure the reliability of their findings.
Computational Methodology
A typical DFT benchmarking workflow involves the following steps:
-
Selection of a Test Set: A diverse set of chlorine-containing molecules representing different chemical environments and bonding patterns is chosen. For instance, the XB18 and XB51 benchmark sets are used for studying halogen bonds.[1]
-
Reference Data: High-accuracy reference data is obtained from experimental measurements or high-level ab initio calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) extrapolated to the complete basis set (CBS) limit.
-
Geometry Optimization: The molecular geometries are optimized using the DFT functional and basis set being tested.
-
Property Calculation: The chemical or physical property of interest (e.g., interaction energy, NQCC, chemical shift) is calculated at the optimized geometry.
-
Error Analysis: The calculated values are compared against the reference data, and statistical metrics such as Mean Absolute Error (MAE), Root Mean Square Deviation (RMSD), and Mean Absolute Percentage Error (MAPE) are computed to quantify the performance of the DFT method.
Experimental Methodology
Experimental data for benchmarking is sourced from a variety of techniques, including:
-
Rotational Spectroscopy: Provides highly accurate data on molecular geometries and nuclear quadrupole coupling constants.[5]
-
Gas-Phase Thermochemical Measurements: Techniques like mass spectrometry and calorimetry are used to determine enthalpies of formation and other thermodynamic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides experimental chemical shifts for validating computational predictions.[9][11]
Visualizing the Benchmarking Workflow
The following diagram illustrates the logical workflow of a typical DFT benchmarking study for chlorine-containing molecules.
Caption: A flowchart illustrating the key steps in a DFT benchmarking study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The halogen bond: Nature and applications [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.tuni.fi [researchportal.tuni.fi]
- 5. Benchmarking the quadrupolar coupling tensor for chlorine to probe weak-bonding interactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04067K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxiv.org [arxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. ORCA Input Library - Basis sets [sites.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Atmospheric Reactivity: A Comparative Analysis of Chlorine Atoms and Hydroxyl Radicals
A comprehensive guide for researchers in atmospheric science and drug development, detailing the comparative reactivity of chlorine atoms and hydroxyl radicals, supported by experimental data and methodologies.
In the intricate dance of atmospheric chemistry, the hydroxyl radical (•OH) has long been hailed as the primary daytime oxidant, the "detergent of the troposphere," diligently cleansing the air of pollutants.[1][2] However, a more aggressive player, the chlorine atom (Cl•), has emerged as a significant contributor to atmospheric oxidation, particularly in coastal and polluted inland areas.[3][4] Understanding the distinct reactivity of these two potent oxidants is crucial for accurately modeling atmospheric processes, predicting air quality, and assessing the environmental fate of airborne compounds, including pharmaceuticals. This guide provides an objective comparison of the reactivity of chlorine atoms and hydroxyl radicals, supported by quantitative data from key experimental studies.
Quantitative Comparison of Reaction Rate Constants
The reactivity of chlorine atoms and hydroxyl radicals with various atmospheric trace gases differs significantly. Generally, chlorine atoms react more rapidly with a wide range of volatile organic compounds (VOCs) than hydroxyl radicals, often by an order of magnitude or more.[3] This enhanced reactivity is particularly notable with alkanes, which are relatively unreactive towards •OH.[3]
Below are tables summarizing the room temperature rate constants for the gas-phase reactions of chlorine atoms and hydroxyl radicals with selected atmospheric compounds.
Table 1: Reaction Rate Constants of Chlorine Atoms (Cl•) with Selected Volatile Organic Compounds (VOCs) and Inorganic Species at Room Temperature (~298 K)
| Compound | Class | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| Methane (CH₄) | Alkane | 1.0 x 10⁻¹³ | [5] |
| Ethane (C₂H₆) | Alkane | 5.9 x 10⁻¹¹ | [3] |
| Propane (C₃H₈) | Alkane | 1.4 x 10⁻¹⁰ | [3][6] |
| n-Butane (n-C₄H₁₀) | Alkane | 2.1 x 10⁻¹⁰ | [3] |
| Isoprene (C₅H₈) | Alkene | 4.3 x 10⁻¹⁰ | [7] |
| Toluene (C₇H₈) | Aromatic | 5.7 x 10⁻¹¹ | [3] |
| Methanol (CH₃OH) | Alcohol | 5.5 x 10⁻¹¹ | [6] |
| Ozone (O₃) | Inorganic | 1.2 x 10⁻¹¹ | [8] |
Table 2: Reaction Rate Constants of Hydroxyl Radicals (•OH) with Selected Volatile Organic Compounds (VOCs) and Inorganic Species at Room Temperature (~298 K)
| Compound | Class | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| Methane (CH₄) | Alkane | 6.2 x 10⁻¹⁵ | [2][4] |
| Ethane (C₂H₆) | Alkane | 2.5 x 10⁻¹³ | [4] |
| Propane (C₃H₈) | Alkane | 1.1 x 10⁻¹² | [4][9] |
| n-Butane (n-C₄H₁₀) | Alkane | 2.4 x 10⁻¹² | [4][9] |
| Isoprene (C₅H₈) | Alkene | 1.0 x 10⁻¹⁰ | [10][11] |
| Toluene (C₇H₈) | Aromatic | 5.6 x 10⁻¹² | [4][9] |
| Methanol (CH₃OH) | Alcohol | 9.4 x 10⁻¹³ | [2] |
| Ozone (O₃) | Inorganic | 7.3 x 10⁻¹⁴ | [4] |
Experimental Protocols
The rate constants presented above are determined through various experimental techniques. The following sections detail the methodologies for three commonly employed methods.
Flash Photolysis-Resonance Fluorescence (FP-RF)
This is an absolute method for determining reaction rate constants.
1. Radical Generation: A pulse of ultraviolet (UV) light from a laser or flash lamp photolyzes a precursor molecule to generate the desired radical (Cl• or •OH) in a reaction cell. For example, Cl₂ can be photolyzed to produce two Cl atoms.[12][13]
2. Reaction Monitoring: The concentration of the radical is monitored over time in the presence of a known excess concentration of the reactant gas.
3. Detection: The decay of the radical concentration is typically measured by resonance fluorescence. A light source, such as a microwave-discharge resonance lamp, excites the radicals to a higher electronic state. The subsequent fluorescence emitted as the radicals return to their ground state is detected by a photomultiplier tube.[12][13] The intensity of the fluorescence is proportional to the radical concentration.
4. Data Analysis: The pseudo-first-order rate coefficient is determined from the exponential decay of the fluorescence signal. By varying the concentration of the reactant gas, the second-order rate constant for the reaction is obtained from the slope of a plot of the pseudo-first-order rate coefficient versus the reactant concentration.
Relative Rate Method
This technique determines the rate constant of a reaction of interest relative to a reference reaction with a well-known rate constant.
1. Experimental Setup: The experiments are typically conducted in a smog chamber or a Teflon bag. A mixture of the target compound, a reference compound, and a radical source is prepared in a bath gas (e.g., air or N₂).
2. Radical Generation: Radicals (•OH or Cl•) are generated photochemically within the chamber. For •OH generation, the photolysis of methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) is commonly used. For Cl• generation, the photolysis of Cl₂ or nitryl chloride (ClNO₂) can be employed.
3. Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS).
4. Data Analysis: The relative rate constant is calculated from the following equation, assuming that the primary loss process for both compounds is reaction with the radical:
ln([Target]₀/[Target]ₜ) / ln([Reference]₀/[Reference]ₜ) = k_Target / k_Reference
where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively, and k is the rate constant. The rate constant for the target compound can be determined if the rate constant for the reference reaction is known.
Smog Chamber Studies
Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes.[14][15][16][17]
1. Chamber Design: Chambers are typically constructed from FEP Teflon film or other inert materials to minimize wall reactions. They are equipped with a light source (e.g., blacklights or xenon arc lamps) to simulate solar radiation.[14][17]
2. Experimental Procedure:
- The chamber is first flushed with purified air to establish a clean background.
- Known concentrations of the reactant(s) of interest, a radical precursor, and NOx (if studying photo-oxidation cycles) are introduced into the chamber.[14][15]
- The light source is activated to initiate the photochemical reactions.
- The concentrations of reactants, products, and oxidants are monitored over the course of the experiment using a suite of analytical instruments.
3. Data Interpretation: Smog chamber data is used to study complex reaction mechanisms, secondary pollutant formation (e.g., ozone and secondary organic aerosol), and to validate and refine atmospheric chemical models.
Reaction Pathways and Mechanisms
The initial reaction of a this compound or a hydroxyl radical with a volatile organic compound typically proceeds via hydrogen abstraction or addition to an unsaturated bond. The subsequent radical chain reactions are complex and lead to a variety of oxidation products.
Reaction with Methane
The oxidation of methane, a potent greenhouse gas, is initiated by its reaction with •OH in the troposphere.[1][18][19] The reaction with Cl• is also a significant sink in chlorine-rich environments.
Caption: Initial reaction of methane with Cl• and •OH, and subsequent propagation steps.
Reaction with Isoprene
Isoprene is a key biogenic VOC, and its oxidation by both •OH and Cl• has a significant impact on tropospheric chemistry.[7][10][11][20]
References
- 1. Hydroxyl radical - Wikipedia [en.wikipedia.org]
- 2. courses.seas.harvard.edu [courses.seas.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. srd.nist.gov [srd.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. srd.nist.gov [srd.nist.gov]
- 9. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. smashingscience.org [smashingscience.org]
- 13. First Direct Observation of Equilibrium Involving Cl Atoms: Cl + C2H4 ⇔ ClCH2CH2 by VUV Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. intra.cert.ucr.edu [intra.cert.ucr.edu]
- 16. AMT - A new smog chamber system for atmospheric multiphase chemistry study: design and characterization [amt.copernicus.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Isoprene chemistry under upper-tropospheric conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Theoretical Models for Chlorine's Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models used to predict the physical properties of elemental chlorine (Cl₂). The performance of these models is evaluated against established experimental data, offering a valuable resource for selecting appropriate computational methods in research and development.
Data Presentation: Experimental vs. Theoretical Values
The following tables summarize the experimental values for key physical properties of chlorine and compare them with values derived from prominent theoretical models.
Table 1: Fundamental Physical Properties of Chlorine
| Physical Property | Experimental Value | Source |
| Melting Point | -100.98 °C (172.17 K) | [1] |
| Boiling Point | -34.04 °C (239.11 K) | |
| Critical Temperature | 143.75 °C (416.9 K) | [1] |
| Critical Pressure | 7977 kPa (78.73 atm) | [1] |
| Critical Density | 573.0 kg/m ³ | [1] |
Table 2: Density of Chlorine at Various Conditions
| Phase | Temperature (°C) | Pressure (kPa) | Experimental Density ( kg/m ³) | Source |
| Gas | 0 | 101.325 | 3.213 | [1][2] |
| Saturated Gas | 0 | 368.9 | 12.23 | [1] |
| Saturated Liquid | 0 | 101.325 | 1562.5 | [1] |
| Saturated Liquid | 15.6 | 597.0 | 1467 | [1] |
Table 3: Vapor Pressure of Chlorine
| Temperature (°C) | Experimental Vapor Pressure (kPa) | Source |
| 0 | 368.9 | [1] |
| 25 | 778.7 | [1] |
Comparison with Theoretical Models
Theoretical models for predicting the physical properties of molecules like chlorine primarily fall into two categories: molecular simulations and equations of state.
-
Molecular Dynamics (MD) Simulations: These simulations model the interactions of individual chlorine molecules based on a force field, most commonly the Lennard-Jones (LJ) potential . By simulating the collective behavior of a large number of molecules, thermodynamic properties can be calculated.
-
Equation of State (EoS): An EoS provides a mathematical relationship between state variables such as temperature, pressure, and volume. For high accuracy over a wide range of conditions, a fundamental equation of state expressed in terms of the Helmholtz free energy is often employed.[3]
Published studies using these models have shown good agreement with experimental data. For instance, MD simulations using anisotropic interaction potentials have been successful in reproducing the vapor-liquid equilibrium and fluid-state properties of chlorine.[4] Similarly, a fundamental EoS for chlorine has been developed that is valid from the triple point to 440 K, providing a robust method for calculating a wide array of thermodynamic properties.[3]
Experimental Protocols
The experimental data cited in this guide are obtained through well-established laboratory procedures.
1. Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[5][6][7][8][9]
-
Sample Preparation: A small amount of dried, powdered chlorine (in its solid state) is packed into a thin-walled capillary tube, which is sealed at one end.[5][6]
-
Apparatus: The capillary tube is placed in a heating block or an oil bath alongside a calibrated thermometer.[9]
-
Procedure: The sample is heated at a slow, controlled rate. The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting point range.[5][9] A sharp melting point range is indicative of a pure substance.[7]
2. Boiling Point Determination (Distillation Method)
The boiling point of a liquid is determined by distillation, a process that also serves to purify the substance.[10]
-
Apparatus: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid chlorine, a condenser, a receiving flask, and a thermometer placed in the vapor path.
-
Procedure: The liquid chlorine is heated, and as it boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature of the vapor is recorded. This temperature remains constant during the distillation of a pure substance and represents its boiling point.[11] The vapor is then cooled and condensed back into a liquid, which is collected in the receiving flask.[12]
3. Density Measurement
-
Gas Density: The density of gaseous chlorine can be determined by measuring the mass of a known volume of the gas at a specific temperature and pressure. At standard temperature and pressure (STP), the density can be calculated from the molar mass and the molar volume of a gas (22.4 L/mol).[13]
-
Liquid Density: The density of liquid chlorine is typically measured using a hydrometer or a pycnometer at a controlled temperature.
4. Vapor Pressure Measurement
The vapor pressure of liquid chlorine is measured in a closed system where the liquid is in equilibrium with its vapor.
-
Apparatus: A sample of liquid chlorine is placed in a container from which the air has been evacuated. The container is connected to a pressure measuring device, such as a manometer.
-
Procedure: The system is allowed to reach thermal equilibrium at a specific temperature. The pressure exerted by the chlorine vapor at this point is the vapor pressure.[14]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating theoretical models of chlorine's physical properties against experimental data.
Caption: Workflow for validating theoretical models against experimental data.
References
- 1. chlorineinstitute.org [chlorineinstitute.org]
- 2. Chlorine density [kg-m3.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. westlab.com [westlab.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. mt.com [mt.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ck12.org [ck12.org]
- 14. Vapor pressure - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Halogen Atom Transfer Catalysis in C-C and C=C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Halogen atom transfer (XAT) has emerged as a powerful strategy in modern organic synthesis for the generation of carbon-centered radicals from abundant alkyl halides. This approach, particularly when combined with photoredox and transition metal catalysis, offers mild and highly selective pathways for the construction of valuable chemical bonds. This guide provides an objective comparison of three prominent synergistic catalytic systems—employing Nickel, Cobalt, and Copper—supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and methods development.
Synergistic Nickel-Catalyzed C(sp³)–C(sp²) Cross-Electrophile Coupling
The combination of a photocatalyst with a nickel catalyst enables the cross-coupling of unactivated alkyl iodides with aryl bromides. The reaction proceeds via the generation of an α-aminoalkyl radical which acts as the XAT agent, initiating the radical pathway.
Data Presentation: Catalyst and Condition Screening
The following tables summarize the optimization of reaction conditions for the coupling of iodocyclohexane with methyl 4-bromobenzoate.[1]
Table 1. Optimization of Photocatalyst and Nickel Precatalyst
| Entry | Photocatalyst (2 mol%) | Ni-Precatalyst (10 mol%) | Ligand | Yield (%) |
| 1 | 4CzIPN | NiBr₂·dme | dtbbpy | 65 |
| 2 | Ir(ppy)₃ | NiBr₂·dme | dtbbpy | 45 |
| 3 | Ru(bpy)₃Cl₂ | NiBr₂·dme | dtbbpy | 38 |
| 4 | 4CzIPN | NiCl₂·dme | dtbbpy | 60 |
| 5 | 4CzIPN | NiI₂ | dtbbpy | 55 |
| 6 | 4CzIPN | Ni(acac)₂ | dtbbpy | 42 |
Table 2. Ligand and Solvent Optimization
| Entry | Ligand (10 mol%) | Solvent (0.1 M) | Yield (%) |
| 1 | dtbbpy | 1,4-Dioxane | 65 |
| 2 | dmbpy | 1,4-Dioxane | 58 |
| 3 | dppf | 1,4-Dioxane | <10 |
| 4 | dtbbpy | CH₃CN | 55 |
| 5 | dtbbpy | THF | 52 |
| 6 | dtbbpy | EtOAc | 48 |
General Conditions: Iodocyclohexane (0.25 mmol), Methyl 4-bromobenzoate (0.2 mmol), nBu₃N (3.0 eq.), Photocatalyst (2 mol%), Ni-Precatalyst (10 mol%), Ligand (10 mol%), Solvent (2.0 mL), Blue LEDs, 24 h.
Experimental Protocol: General Procedure for Ni-Catalyzed Cross-Coupling[1]
To an oven-dried 8 mL vial equipped with a magnetic stir bar was added NiBr₂·dme (6.2 mg, 0.02 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy, 5.4 mg, 0.02 mmol, 10 mol%), and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%). The vial was sealed with a septum and purged with nitrogen for 10 minutes. Then, 1,4-dioxane (2.0 mL), methyl 4-bromobenzoate (27.4 µL, 0.2 mmol), iodocyclohexane (36.2 µL, 0.25 mmol), and tri-n-butylamine (143 µL, 0.6 mmol) were added sequentially via syringe. The reaction mixture was stirred and irradiated with a blue LED lamp (40 W, 450 nm) at room temperature for 24 hours. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.
Mandatory Visualization
References
A Comparative Analysis of Experimental and Theoretical Electron Affinities of Chlorine
For researchers, scientists, and professionals in drug development, a precise understanding of fundamental atomic properties is paramount. The electron affinity (EA) of chlorine, a key element in numerous chemical and biological systems, is a critical parameter in computational modeling and reaction mechanism studies. This guide provides a comprehensive comparison of the experimentally determined and theoretically calculated values of chlorine's electron affinity, detailing the methodologies employed and presenting the data in a clear, comparative format.
Quantitative Comparison of Chlorine's Electron Affinity
The electron affinity of an atom is the energy released when an electron is added to a neutral atom in the gaseous phase to form a negative ion. Discrepancies between experimental measurements and theoretical calculations can arise from limitations in experimental techniques and the approximations inherent in computational models. Below is a summary of reported values from various sources.
| Method | Reported Value (eV) | Reported Value (kJ/mol) |
| Experimental | ||
| Laser Photodetachment Spectroscopy | 3.612725 ± 0.000023 | 348.575 ± 0.002 |
| Photoelectron Spectroscopy | 3.613 ± 0.003 | 348.6 ± 0.3 |
| Surface Ionization | 3.72 ± 0.13 | 359 ± 13 |
| Theoretical | ||
| Coupled Cluster (CCSD(T)) | 3.616 | 348.9 |
| Density Functional Theory (B3LYP) | 3.58 | 345.4 |
Experimental Determination of Electron Affinity
The experimental measurement of chlorine's electron affinity has been approached through several high-precision techniques.
Photoelectron Spectroscopy
Photoelectron spectroscopy is a powerful technique for determining electron affinities. In this method, a beam of negative chlorine ions (Cl⁻) is irradiated with a high-energy photon source, typically a laser. The energy of the photon is sufficient to detach an electron from the ion.
Experimental Protocol:
-
Ion Generation: Chloride anions (Cl⁻) are generated in an ion source, often through a discharge in a chlorine-containing gas.
-
Ion Beam Formation: The generated anions are extracted and formed into a focused beam.
-
Mass Selection: The ion beam is passed through a mass spectrometer to select only the Cl⁻ ions.
-
Photodetachment: The mass-selected Cl⁻ ion beam is intersected with a monochromatic laser beam of known photon energy (hν).
-
Electron Energy Analysis: The kinetic energy (KE) of the ejected photoelectrons is measured using an electron energy analyzer.
-
Electron Affinity Calculation: The electron affinity (EA) is then calculated using the following equation: EA = hν - KE.
Surface Ionization
The surface ionization technique provides another avenue for experimentally determining electron affinities. This method relies on the thermal equilibrium established at a hot metal surface.
Experimental Protocol:
-
Atom Source: A source of neutral chlorine atoms is introduced into a high-vacuum chamber.
-
Surface Ionization: The chlorine atoms come into contact with a heated filament (often tungsten) with a high work function. At the high temperature of the filament, an equilibrium is established between the neutral chlorine atoms (Cl), chloride anions (Cl⁻), and electrons (e⁻).
-
Ion and Electron Collection: The negatively charged particles (Cl⁻ and e⁻) are collected and their relative currents are measured.
-
Temperature and Pressure Measurement: The temperature of the filament and the pressure of the chlorine gas are precisely measured.
-
Saha-Langmuir Equation: The electron affinity is calculated using the Saha-Langmuir equation, which relates the ratio of ion to neutral atom emission from a hot surface to the temperature, pressure, and the electron affinity of the atom.
Theoretical Calculation of Electron Affinity
Computational quantum chemistry offers a powerful means to calculate electron affinities from first principles.
Coupled Cluster (CC) Theory
Coupled cluster theory is a high-accuracy ab initio method that provides a robust theoretical framework for calculating the electronic structure of atoms and molecules. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its ability to yield highly accurate results. The electron affinity is calculated as the difference in the total electronic energies of the anion and the neutral atom.
Density Functional Theory (DFT)
Density functional theory is a widely used computational method that maps the many-body problem onto a set of single-particle equations. The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional. Functionals like B3LYP, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, are commonly employed for their balance of accuracy and computational cost. Similar to the coupled cluster method, the electron affinity is determined by subtracting the calculated total energy of the neutral chlorine atom from that of the chloride anion.
Conclusion
Both experimental and theoretical methods provide valuable insights into the electron affinity of chlorine. High-resolution experimental techniques like laser photodetachment spectroscopy have yielded extremely precise values. Concurrently, high-level theoretical calculations, particularly those employing the CCSD(T) method, show excellent agreement with these experimental benchmarks. While DFT methods offer a computationally less expensive alternative, the choice of functional can influence the accuracy of the results. The continued refinement of both experimental and theoretical approaches will further enhance our understanding of this fundamental atomic property, providing a solid foundation for its application in diverse fields of chemical and biological research.
assessing the role of chlorine in comparison to other halogens in biological systems
In the intricate landscape of biological systems, the halogen elements—fluorine, chlorine, bromine, and iodine—play remarkably diverse and critical roles. While often grouped by their chemical similarities, their biological functions are distinct, ranging from structural components of hormones to key players in neurotransmission. This guide provides a comprehensive comparison of the biological roles of chlorine against other halogens, offering researchers, scientists, and drug development professionals a detailed overview supported by quantitative data, experimental protocols, and pathway visualizations.
Abundance and Distribution of Halogens in the Human Body
The physiological impact of halogens is closely linked to their concentration and distribution within the human body. Chlorine is by far the most abundant halogen, present primarily as the chloride anion (Cl⁻), which is the most prevalent extracellular anion. In contrast, iodine is a trace element, with its majority concentrated in the thyroid gland. Bromine is also present in trace amounts, while fluorine's presence is largely dependent on dietary intake and exposure.
| Halogen | Average Concentration in a 70 kg Human | Primary Tissues/Fluids of Concentration | Key Biological Form |
| Chlorine (Cl) | ~95 g (as Chloride) | Extracellular fluid, blood plasma, stomach | Chloride ion (Cl⁻) |
| Iodine (I) | ~10-20 mg | Thyroid gland, stomach, epidermis | Iodide (I⁻), Thyroxine (T4), Triiodothyronine (T3) |
| Bromine (Br) | ~260 mg | Blood, bones, tissues | Bromide ion (Br⁻) |
| Fluorine (F) | Variable (dependent on intake) | Bones, teeth | Fluoride ion (F⁻) |
Chlorine: The Ubiquitous Anion in Physiological Processes
Chlorine, in its ionic form chloride, is indispensable for a multitude of physiological functions, primarily due to its electrochemical properties and high concentration in bodily fluids.
1. Regulation of Membrane Potential and Neurotransmission: Chloride channels are crucial for maintaining the resting membrane potential of cells and for inhibitory neurotransmission.[1] In the central nervous system, the binding of neurotransmitters like GABA to their receptors opens ligand-gated chloride channels, leading to an influx of Cl⁻.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.[3][4]
2. Transepithelial Transport and pH Regulation: Chloride channels are vital for the transport of salt and water across epithelial tissues in organs like the lungs, intestines, and kidneys.[2] They also play a role in regulating the pH of intracellular compartments, such as lysosomes and endosomes.[5][6]
3. Production of Stomach Acid: Chloride ions are a key component of hydrochloric acid (HCl) in the stomach, which is essential for the digestion of proteins and protection against pathogens.[7]
Signaling Pathway: GABA-A Receptor-Mediated Chloride Influx
The inhibitory action of the neurotransmitter GABA is a classic example of a chloride-mediated signaling pathway. The binding of GABA to the GABA-A receptor, a ligand-gated ion channel, triggers the opening of a central pore permeable to chloride ions.
References
- 1. Primary Cell Culture Systems for Human Thyroid Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Chloride Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chloride channel - Wikipedia [en.wikipedia.org]
- 6. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological roles of chloride ions in bodily and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Against Chlorine: A Guide to Personal Protective Equipment
Chlorine, a potent greenish-yellow gas and a clear amber liquid under pressure, is a powerful oxidizer utilized in chemical manufacturing, bleaching, and water purification.[1] Due to its high reactivity and toxicity, stringent safety protocols are paramount to protect laboratory and drug development professionals. Inhalation of chlorine gas can cause severe respiratory irritation, and high concentrations can be fatal.[2] Liquid chlorine can inflict chemical burns and frostbite upon contact.[3][4][5] This guide provides essential safety information, operational plans, and disposal protocols for personal protective equipment (PPE) when handling chlorine.
Exposure Limits and Respiratory Protection
Various governmental and professional organizations have established occupational exposure limits for chlorine. Adherence to these limits is critical for personnel safety. The appropriate level of respiratory protection is directly correlated with the ambient concentration of chlorine gas.
| Organization | Exposure Limit Type | Concentration (ppm) | Required Respiratory Protection |
| OSHA | Permissible Exposure Limit (PEL) | 1 (Ceiling) | Not to be exceeded at any time.[3] |
| NIOSH | Recommended Exposure Limit (REL) | 0.5 (15-minute Ceiling) | Should not be exceeded during any 15-minute work period.[3][5] |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 10 | Level A or B protection required.[5] Any self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[4] |
| ACGIH | Threshold Limit Value (TLV-TWA) | 0.5 (8-hour) | Time-weighted average for a normal 8-hour workday.[3][5] |
| ACGIH | Short-Term Exposure Limit (STEL) | 1 (15-minute) | Not to be exceeded for periods over 15 minutes.[3][5][6] |
| NIOSH APF=10 | Up to 5 ppm | - | Any chemical cartridge respirator with cartridges approved for chlorine.[1][4] |
| NIOSH APF=25 | Up to 10 ppm | - | Any supplied-air respirator operated in a continuous-flow mode.[4] A gas mask with a canister for chlorine may be used up to 10 ppm.[2] |
APF = Assigned Protection Factor
Operational Plan: PPE Selection and Use
A systematic approach to PPE selection and use is crucial for minimizing chlorine exposure.
1. Hazard Assessment:
-
Before beginning any work, conduct a thorough risk assessment to determine the potential for chlorine exposure (gas or liquid).
-
Evaluate the work area, ensuring it is well-ventilated.[7][8] Use gas detectors to monitor chlorine levels if possible.[7]
-
Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and SCBAs.[7][8][9]
2. PPE Selection:
-
Respiratory Protection: Select a NIOSH-approved respirator based on the potential or measured concentration of chlorine, as detailed in the table above.[1][7] For any situation where equipment containing chlorine is being opened, air-supplied respiratory protection must be worn.[2] For unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[2][10]
-
Eye and Face Protection: Wear tight-fitting, indirectly vented chemical safety goggles.[7][11] A full-face shield worn over the goggles is necessary for tasks with a high risk of splashing.[7][8][11]
-
Skin and Body Protection:
-
Gloves: Use chemical-resistant gloves made of Neoprene, Butyl rubber, or Nitrile.[2][7][11] Avoid natural rubber and polyvinyl chloride.[1] Inspect gloves for integrity before each use.[11]
-
Clothing: Wear long-sleeved garments and chemical-resistant aprons or coveralls.[7][11] For high-risk activities or unknown concentrations, a chemical-protective, full-body encapsulating suit is necessary.[1]
-
Footwear: Closed-toe shoes are mandatory.[8] For significant liquid chlorine handling, chemical-resistant boots are required.[2][11]
-
3. Donning and Doffing PPE:
-
Follow established procedures for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
-
The removal of contaminated PPE is as critical as its disposal; items should be removed in a specific order (e.g., gloves, then gown, then mask) to avoid self-contamination.[12]
4. Work Procedure:
-
Handle chlorine cylinders with care, always securing them in an upright position.[1][7]
-
Use a proper hand truck for moving cylinders; never drag, roll, or drop them.[1][8]
-
When transferring chlorine, ensure all hoses, valves, and tanks are free from damage and open valves slowly.[7]
Disposal Plan: Decontamination and Waste Management
Proper decontamination and disposal of used PPE are critical to prevent the spread of hazardous materials.[12][13]
1. Decontamination Line Setup:
-
A decontamination line, consisting of a series of stations, must be established before work begins in a contaminated area (Hot Zone).[13][14]
-
The stations should be arranged in order of decreasing contamination to prevent cross-contamination.[13][14]
-
Decontamination personnel must wear appropriate PPE.[14]
2. Decontamination Procedure:
-
Initial Wash: At the first station, personnel undergo a thorough wash and rinse with water to remove gross contamination from the outer layers of PPE.[14]
-
Outer Layer Removal: Following the initial rinse, remove the most heavily contaminated items first, such as outer gloves and boots. These should be placed in designated, labeled containers.[13]
-
Inner Layer Removal: Proceed to remove inner layers of PPE, taking care to avoid contact with contaminated surfaces.
-
Respirator Removal: The respirator is typically the last item to be removed after leaving the contaminated area.
-
Personal Hygiene: After all PPE is removed, thoroughly wash hands, forearms, and face with soap and water.[6]
3. Disposal of Contaminated PPE:
-
Hazardous Waste Identification: PPE contaminated with chlorine is considered hazardous waste.[12]
-
Segregation and Containment:
-
Final Disposal:
Caption: Workflow for safe handling of chlorine, from initial hazard assessment to final PPE disposal.
References
- 1. CCOHS: Chlorine [ccohs.ca]
- 2. westlake.com [westlake.com]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 5. Chlorine: Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 6. response.epa.gov [response.epa.gov]
- 7. velsafe.com [velsafe.com]
- 8. tdi.texas.gov [tdi.texas.gov]
- 9. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
- 10. Chlorine Emergency Department/Hospital Management [chemm.hhs.gov]
- 11. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 14. cpwr.com [cpwr.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
